molecular formula C11H14N3O5P B556695 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one CAS No. 165534-43-0

3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B556695
CAS No.: 165534-43-0
M. Wt: 299.22 g/mol
InChI Key: AJDPNPAGZMZOMN-UHFFFAOYSA-N
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Description

3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one, also known as this compound, is a useful research compound. Its molecular formula is C11H14N3O5P and its molecular weight is 299.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

diethyl (4-oxo-1,2,3-benzotriazin-3-yl) phosphate
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InChI

InChI=1S/C11H14N3O5P/c1-3-17-20(16,18-4-2)19-14-11(15)9-7-5-6-8-10(9)12-13-14/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDPNPAGZMZOMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCOP(=O)(OCC)ON1C(=O)C2=CC=CC=C2N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N3O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10401645
Record name 3-[(Diethoxyphosphoryl)oxy]-1,2,3-benzotriazin-4(3H)-one
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Molecular Weight

299.22 g/mol
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CAS No.

165534-43-0
Record name Diethyl 4-oxo-1,2,3-benzotriazin-3-yl phosphate
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Record name Depbt
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Record name 3-[(Diethoxyphosphoryl)oxy]-1,2,3-benzotriazin-4(3H)-one
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Record name 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one
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Record name DEPBT
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Foundational & Exploratory

An In-depth Technical Guide to 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one, commonly known as DEPBT, is a highly efficient phosphonium-type peptide coupling reagent. It is renowned for its exceptional ability to suppress racemization during amide bond formation, a critical aspect of peptide and medicinal chemistry. This technical guide provides a comprehensive overview of DEPBT, including its chemical properties, mechanism of action, and applications in peptide synthesis. Detailed experimental protocols and comparative performance data are presented to assist researchers in its effective utilization.

Introduction

The synthesis of peptides with high purity and stereochemical integrity is paramount in drug discovery and development. A significant challenge in peptide synthesis is the racemization of amino acid residues during the coupling step, which can lead to the formation of diastereomeric impurities that are often difficult to separate and can have altered biological activity. This compound (DEPBT) has emerged as a superior coupling reagent that minimizes this side reaction.[1][2] Its utility is particularly notable in the coupling of sterically hindered or racemization-prone amino acids.[3][4] This document serves as a detailed resource for professionals engaged in peptide synthesis, offering insights into the technical aspects of DEPBT and its practical application.

Chemical and Physical Properties

DEPBT is a crystalline, colorless solid that is stable for months at room temperature, a notable advantage over many hygroscopic phosphonium and uronium salts.[2]

PropertyValueReference
IUPAC Name Diethyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl) phosphate[5]
Synonyms DEPBT, Diethyl 3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl Phosphate[4]
CAS Number 165534-43-0[5]
Molecular Formula C₁₁H₁₄N₃O₅P[5]
Molar Mass 299.22 g/mol [5]
Melting Point 75-77 °C[6]
Storage Temperature +2°C to +8°C[6]

Mechanism of Action

The efficacy of DEPBT in promoting amide bond formation while suppressing racemization lies in its unique mechanism. The reaction is initiated by the deprotonation of the N-protected amino acid by a tertiary amine, which then attacks the phosphorus atom of DEPBT. This is followed by the rearrangement of the resulting transient intermediate to form a stable and highly activated 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt) ester. This active ester subsequently reacts with the amine component to yield the desired peptide product with minimal risk of racemization.[1]

DEPBT_Mechanism cluster_activation Activation of Carboxylic Acid RCOOH R-COOH RCOO R-COO⁻ RCOOH->RCOO + Base Base Base Intermediate1 Transient Intermediate RCOO->Intermediate1 + DEPBT DEPBT DEPBT HOOBt_ester Activated HOOBt Ester Intermediate1->HOOBt_ester Rearrangement DEP_loss Loss of Diethyl Phosphite Intermediate1->DEP_loss Peptide R-CO-NH-R' HOOBt_ester->Peptide + R'-NH₂ Amine R'-NH₂ HOOBt HOOBt Peptide->HOOBt (by-product)

Figure 1: Proposed mechanism of DEPBT-mediated peptide coupling.

Performance and Comparative Data

DEPBT consistently demonstrates superior performance in minimizing racemization compared to other common coupling reagents.

Racemization Studies

Quantitative studies have shown that DEPBT is highly effective at preserving the stereochemical integrity of amino acids during coupling.

Coupling ReagentEnantiomeric Excess (ee%)Reference
DEPBT/DIEA 95.8[1]
TDBTU/DIEA 91.8[1]
HBTU/DIEA 83.6[1]
HATU/DIEA 77.2[1]

Table 1: Comparison of enantiomeric excess in the coupling of TL-Phe and L-Val–OMe using various coupling reagents.[1]

Peptide Cyclization

DEPBT has also proven to be an excellent reagent for the cyclization of linear peptides, often providing higher yields compared to other reagents.

Coupling ReagentCyclization Yield (%) of c(Pro-Tyr-Leu-Ala-Gly)Cyclization Yield (%) of c(Ala-Tyr-Leu-Ala-Gly)Reference
DEPBT 6051[1]
BOP 4542[1]
HBTU 4235[1]
TBTU 4033[1]

Table 2: Isolated yields of cyclic pentapeptides using different coupling reagents.[1]

Experimental Protocols

The following are generalized protocols for the use of DEPBT in various peptide synthesis applications. Researchers should optimize these protocols for their specific substrates and conditions.

Solution-Phase Peptide Coupling

This protocol is suitable for the coupling of N-protected amino acids to amino acid esters in solution.

Materials:

  • N-protected amino acid

  • Amino acid ester hydrochloride

  • DEPBT

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIEA)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve the N-protected amino acid (1.0 eq.) and the amino acid ester hydrochloride (1.0 eq.) in anhydrous THF.

  • Add triethylamine or DIEA (2.0 eq.) to the solution and stir for 10 minutes at room temperature.

  • Add DEPBT (1.1 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, filter off any solids.

  • Concentrate the filtrate under reduced pressure.

  • The crude peptide can be purified by standard methods such as column chromatography or recrystallization.[7]

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the use of DEPBT for coupling an amino acid to a resin-bound peptide.

SPPS_Workflow Start Start with Resin-bound Peptide Swell Swell Resin in DCM or DMF Start->Swell Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Swell->Deprotection Wash1 Wash Resin (DMF, DCM) Deprotection->Wash1 Coupling Couple with Fmoc-AA, DEPBT, and Base (DIEA or Et3N) Wash1->Coupling Wash2 Wash Resin (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Deprotection Yes Cleavage Cleave Peptide from Resin Repeat->Cleavage No End Purify Peptide Cleavage->End

Figure 2: General workflow for solid-phase peptide synthesis using DEPBT.

Materials:

  • Fmoc-protected amino acid

  • Resin-bound peptide with a free N-terminal amine

  • DEPBT

  • DIEA or Et₃N

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Swell the resin-bound peptide in DMF or DCM.

  • In a separate vessel, dissolve the Fmoc-protected amino acid (1.5-3.0 eq. relative to resin loading) in DMF.

  • Add DIEA or Et₃N (3.0-6.0 eq.) to the amino acid solution.

  • Add DEPBT (1.5-3.0 eq.) to the amino acid solution and pre-activate for 1-2 minutes.

  • Add the pre-activated amino acid solution to the resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Filter the resin and wash thoroughly with DMF and DCM.[7]

  • Proceed to the next deprotection and coupling cycle.

Peptide Cyclization

This protocol is for the head-to-tail cyclization of a linear peptide.

Materials:

  • Linear peptide with N- and C-terminal protecting groups removed

  • DEPBT

  • Et₃N

  • DMF, anhydrous

Procedure:

  • Dissolve the linear peptide in anhydrous DMF to a final concentration of 1-2 mM.

  • Cool the solution to 0 °C in an ice bath.

  • Add Et₃N (4.0 eq.).

  • Add DEPBT (2.0 eq.) to the solution.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 24 hours.

  • Remove the DMF under high vacuum.

  • Purify the crude cyclic peptide by chromatography.[7]

Applications in the Synthesis of Complex Molecules

The high efficiency and low racemization rates associated with DEPBT have made it a valuable tool in the total synthesis of complex natural products. It has been successfully employed in the synthesis of ramoplanin A2, teicoplanin aglycon, and ustiloxin, among others.[8] In these syntheses, DEPBT was often used for the formation of challenging amide bonds, such as those involving phenylglycine residues, where other coupling reagents led to low yields or significant racemization.[1]

Conclusion

This compound (DEPBT) is a robust and highly effective peptide coupling reagent that offers significant advantages, most notably its remarkable resistance to racemization. Its stability, ease of use, and superior performance in both solution-phase and solid-phase peptide synthesis, as well as in the cyclization of peptides, make it an invaluable tool for researchers and professionals in the field of drug development and peptide chemistry. The provided data and protocols serve as a practical guide for the successful implementation of DEPBT in the synthesis of simple and complex peptide molecules.

References

The Core Mechanism of DEPBT: A Technical Guide to a Superior Peptide Coupling Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the choice of coupling reagent is paramount to achieving high yields and preserving the stereochemical integrity of the final product. Among the arsenal of available reagents, 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) has emerged as a superior choice, particularly for its remarkable resistance to racemization.[1][2][3][4][5] This technical guide provides an in-depth exploration of the mechanism of action of DEPBT, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action

The efficacy of DEPBT lies in its unique mechanism that proceeds through a highly activated yet stable intermediate, minimizing the opportunity for racemization. The process can be delineated into three key steps:

  • Carboxylate Formation: The process is initiated by a tertiary amine (e.g., triethylamine or diisopropylethylamine) which deprotonates the carboxylic acid of the N-protected amino acid to form a carboxylate anion.[1][6]

  • Formation of the Activated HOOBt Ester: The nucleophilic carboxylate anion then attacks the central phosphorus atom of DEPBT. This results in the formation of a transient intermediate which subsequently rearranges, losing diethyl phosphite, to generate a highly activated and stable 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt) ester.[1][6] This mechanism is analogous to the one proposed for the phosphonium reagent BOP.[1]

  • Aminolysis and Peptide Bond Formation: The stable activated HOOBt ester is then readily attacked by the amino group of the incoming amino component (the N-component). This nucleophilic acyl substitution results in the formation of the desired amide bond and the release of HOOBt.[1]

The key to DEPBT's low racemization potential is the rapid and efficient formation of the stable HOOBt ester, which then undergoes aminolysis at a rate that significantly outcompetes the pathways leading to loss of stereochemical purity.[2][7]

Visualizing the Mechanism

The following diagram illustrates the step-by-step mechanism of DEPBT-mediated peptide coupling.

DEPBT_Mechanism cluster_step1 Step 1: Carboxylate Formation cluster_step2 Step 2: Formation of Activated HOOBt Ester cluster_step3 Step 3: Aminolysis RCOOH N-Protected Amino Acid (R-COOH) RCOO Carboxylate Anion (R-COO⁻) RCOOH->RCOO + Base - Base-H⁺ Base Tertiary Amine (e.g., Et3N) DEPBT DEPBT Intermediate Transient Intermediate RCOO->Intermediate + DEPBT HOOBt_Ester Activated HOOBt Ester Intermediate->HOOBt_Ester - Diethyl Phosphite Amine Amino Component (H₂N-R') Peptide Peptide Product (R-CO-NH-R') HOOBt_Ester->Peptide + H₂N-R' HOOBt HOOBt HOOBt_Ester->HOOBt DEP Diethyl Phosphite

DEPBT-mediated amide bond formation mechanism.

Quantitative Data: Comparative Performance

Numerous studies have demonstrated the superior performance of DEPBT in comparison to other common coupling reagents, particularly in terms of yield and suppression of racemization.

Racemization Studies

The following table summarizes a comparative study on the racemization of a model peptide coupling reaction using various reagents. The diastereomeric ratio (dr) is a direct measure of the extent of racemization, with a higher ratio indicating less racemization.

EntryCoupling ReagentBaseTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)
1BOP (1 equiv), HOBt (6 equiv)NMM-15215987:13
2HBTU (1 equiv), HOBt (1 equiv)DIPEA0 to r.t.17368:32
3EDC (1 equiv), HOBt (1 equiv)DIPEA0 to r.t.127170:30
4EDC (2 equiv), Oxyma (2 equiv)DIPEA0 to r.t.47078:22
5PyOxim (1 equiv), Oxyma (1 equiv)DIPEA0 to r.t.27878:22
6 DEPBT (1.1 equiv) DIPEA 0 to r.t. 2 76 >98:2
Data sourced from a study on the synthesis of a kyotorphin derivative.[8][9]
Cyclization Yields

DEPBT has also been shown to be highly effective for peptide cyclization, often providing superior yields compared to other reagents.

CyclopeptideCoupling ReagentYield (%)
c(Pro-Tyr-Leu-Ala-Gly)DEPBT 54
BOP35
EDC25
HBTU40
DPPA28
Data from a study on peptide cyclization.[1]

Experimental Protocols

The following are detailed methodologies for key experiments involving DEPBT.

General Protocol for Solution-Phase Peptide Coupling with DEPBT

This protocol is a general guideline for a typical coupling reaction in solution.

  • Reactant Preparation: Dissolve the N-protected amino acid (1.0 eq) and the amino acid ester hydrochloride (or other salt, 1.0 eq) in an appropriate anhydrous solvent (e.g., THF, DMF, or CH₂Cl₂) to a concentration of approximately 0.1-0.2 M.

  • Base Addition: Add the tertiary amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 eq) to the reaction mixture and stir for 10-15 minutes at room temperature to generate the free amine of the amino component and the carboxylate of the N-protected amino acid.

  • DEPBT Addition: Add DEPBT (1.1-1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by a suitable analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Reactions are typically complete within 1-4 hours.

  • Work-up and Purification:

    • Once the reaction is complete, filter the mixture to remove any precipitated salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude peptide by flash column chromatography on silica gel or by preparative HPLC.

Experimental Protocol for Racemization Study

This protocol details a representative experiment to quantify the level of racemization during a DEPBT-mediated coupling.

  • Model Reaction: The coupling of N-acetyl-L-tyrosine with L-arginine amide dihydrochloride to form N-acetyl-L-tyrosyl-L-arginine amide.

  • Reagent Preparation:

    • Dissolve N-acetyl-L-tyrosine (1.0 eq) and L-arginine amide dihydrochloride (1.0 eq) in anhydrous DMF.

    • Add diisopropylethylamine (DIPEA, 3.0 eq) and stir for 15 minutes at 0 °C.

  • Coupling Reaction:

    • Add DEPBT (1.1 eq) to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Work-up:

    • Remove the solvent under high vacuum.

    • Triturate the residue with water to precipitate the crude product.

    • Collect the solid by filtration and wash with cold water and diethyl ether.

  • Analysis:

    • Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or by chiral HPLC analysis. For ¹H NMR, specific proton signals of the L-L and L-D diastereomers will be distinct and can be integrated to determine the ratio. For HPLC, a chiral column is used to separate the diastereomers, and the peak areas are integrated.[8][9]

Visualizing the Experimental Workflow

The following diagram outlines a general workflow for a DEPBT-mediated peptide coupling experiment.

Experimental_Workflow start Start dissolve_reactants Dissolve N-protected amino acid and amino component in anhydrous solvent start->dissolve_reactants add_base Add tertiary amine and stir dissolve_reactants->add_base add_depbt Add DEPBT add_base->add_depbt monitor_reaction Monitor reaction progress (TLC or HPLC) add_depbt->monitor_reaction workup Aqueous Work-up (Acid/Base Washes) monitor_reaction->workup Reaction Complete purification Purify crude peptide (Chromatography) workup->purification characterization Characterize final product (NMR, MS, etc.) purification->characterization end End characterization->end

General workflow for DEPBT coupling.

Conclusion

DEPBT stands out as a highly efficient and reliable coupling reagent that offers significant advantages for researchers and professionals in peptide synthesis and drug development. Its mechanism of action, proceeding through a stable activated HOOBt ester, provides a robust method for amide bond formation with an exceptional resistance to racemization. The quantitative data from comparative studies consistently demonstrates its superiority in achieving higher yields and preserving stereochemical integrity, especially in challenging applications such as the synthesis of complex peptides and cyclization reactions. The detailed experimental protocols provided herein offer a practical guide for the successful implementation of DEPBT in the laboratory, enabling the synthesis of high-purity peptides for a wide range of scientific endeavors.

References

An In-depth Technical Guide to the Structure and Application of DEPBT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one, commonly known as DEPBT, is a highly efficient phosphonium-type coupling reagent utilized extensively in peptide synthesis and broader organic chemistry. Renowned for its remarkable ability to facilitate amide bond formation with minimal racemization, DEPBT has proven superior to many traditional phosphonium and uronium reagents, especially when dealing with amino acids prone to epimerization. Its utility extends to both solution-phase and solid-phase peptide synthesis (SPPS), making it a versatile tool in the synthesis of complex peptides, natural products, and active pharmaceutical ingredients.

A key advantage of DEPBT is its compatibility with amino acids containing unprotected hydroxyl groups (e.g., serine, threonine, tyrosine) and the imidazole group of histidine, obviating the need for additional protection steps in many synthetic routes. This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental protocols associated with DEPBT.

Chemical Structure and Identifiers

DEPBT is characterized by a benzotriazinone core linked to a diethyl phosphate group. This unique structure is central to its function as a coupling reagent.

Caption: 2D chemical structure of DEPBT.

IdentifierValue
Preferred IUPAC Name Diethyl 4-oxo-1,2,3-benzotriazin-3(4H)-yl phosphate
Synonym This compound
CAS Number 165534-43-0
Molecular Formula C₁₁H₁₄N₃O₅P
SMILES CCOP(=O)(OCC)On1c(=O)c2ccccc2nn1
InChI Key AJDPNPAGZMZOMN-UHFFFAOYSA-N

Physicochemical Properties

The physical and chemical properties of DEPBT are summarized below. These characteristics are essential for its handling, storage, and application in synthesis.

PropertyValueReference(s)
Molecular Weight 299.22 g/mol
Appearance White to off-white crystalline powder
Melting Point 68.0 - 78.0 °C
Density 1.45 ± 0.10 g/cm³
Purity ≥98.0% (HPLC)
Storage Conditions Store refrigerated (2-8 °C)

Mechanism of Action in Peptide Coupling

The efficacy of DEPBT in suppressing racemization is attributed to its specific mechanism of action, which proceeds through a highly activated and stable ester intermediate.

The proposed mechanism for DEPBT-mediated amide bond formation is as follows:

  • Carboxylate Formation : A tertiary base (e.g., triethylamine, DIPEA) deprotonates the N-protected amino acid to generate a carboxylate anion.

  • Phosphorus Attack : The carboxylate attacks the central phosphorus atom of DEPBT.

  • Intermediate Formation & Rearrangement : This attack forms a transient intermediate which subsequently rearranges, losing diethyl phosphite, to form a stable and highly activated 3-hydroxy-1,2,3-benzotriazin-

An In-depth Technical Guide to 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one, commonly known as DEPBT, is a highly efficient phosphonium-type coupling reagent utilized extensively in peptide synthesis and other amide bond formations.[1][2][3][4] Its paramount advantage lies in its remarkable ability to suppress racemization, a critical factor in the synthesis of chiral molecules such as peptides and pharmaceuticals.[1][3][4][5] DEPBT is a crystalline, stable solid that offers significant advantages over traditional coupling reagents, ensuring high yields and preserving the stereochemical integrity of sensitive substrates.[1][5] This technical guide provides a comprehensive overview of the physical and chemical properties of DEPBT, detailed experimental protocols, and a comparative analysis of its performance.

Physical and Chemical Properties

DEPBT is a white to off-white crystalline powder.[6] It is known for its exceptional stability, with a shelf life of months at room temperature, a notable advantage over the often hygroscopic phosphonium and uronium salt-based reagents.[1]

Core Physical and Chemical Data
PropertyValueReference(s)
IUPAC Name Diethyl 4-oxo-1,2,3-benzotriazin-3(4H)-yl phosphate[4]
Synonyms DEPBT, this compound[7]
CAS Number 165534-43-0[4]
Molecular Formula C₁₁H₁₄N₃O₅P[6]
Molecular Weight 299.22 g/mol [6]
Appearance White to off-white crystalline powder[6]
Melting Point 72-74 °C[8]
Purity >98.0% (HPLC)[7]
Storage Conditions Store refrigerated (2-8 °C)[6]

Mechanism of Action in Peptide Coupling

The efficacy of DEPBT in promoting amide bond formation while minimizing racemization stems from its unique reaction mechanism. The process is initiated by the reaction of a carboxylic acid with DEPBT in the presence of a base, leading to the formation of a highly reactive O-acylisourea intermediate. This intermediate then rapidly reacts with the amine component to form the desired amide bond.

The key to its low racemization lies in the rapid and efficient formation of the active ester intermediate, which minimizes the lifetime of the potentially racemization-prone activated carboxylic acid.

DEPBT_Mechanism CarboxylicAcid R-COOH (Carboxylic Acid) ActivatedEster R-CO-OOBt (Activated Ester Intermediate) CarboxylicAcid->ActivatedEster + DEPBT + Base Base Base (e.g., DIPEA) Base->ActivatedEster Byproduct2 Protonated Base Base->Byproduct2 + H+ DEPBT DEPBT DEPBT->ActivatedEster Amide R-CO-NH-R' (Amide Product) ActivatedEster->Amide + Amine Byproduct1 Diethyl Phosphate ActivatedEster->Byproduct1 Amine R'-NH2 (Amine) Amine->Amide

Caption: Proposed mechanism of DEPBT-mediated amide bond formation.

Experimental Protocols

DEPBT is a versatile coupling reagent suitable for various peptide synthesis methodologies, including solid-phase peptide synthesis (SPPS), solution-phase synthesis, and peptide cyclization.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general procedure for coupling an amino acid to a resin-bound peptide.

Workflow for Solid-Phase Peptide Synthesis using DEPBT:

SPPS_Workflow Start Start: Resin-bound peptide Suspend Suspend resin in DCM or DMF Start->Suspend AddAA Add protected amino acid (1.5 eq.) Suspend->AddAA AddBase Add DIPEA or Et3N (3 eq.) AddAA->AddBase AddDEPBT Add DEPBT (1.5 eq.) AddBase->AddDEPBT React Shake at room temperature for 1-2 hours AddDEPBT->React Filter Filter the resin React->Filter Wash Wash with DMF (3x) and DCM (3x) Filter->Wash End End: Elongated peptide on resin Wash->End

Caption: General workflow for solid-phase peptide coupling with DEPBT.

Detailed Steps:

  • Suspend the resin in dichloromethane (DCM) or N,N-dimethylformamide (DMF) at a volume of approximately 10 mL per gram of resin.[6]

  • Add 1.5 equivalents of the protected amino acid, relative to the resin substitution.[6]

  • Add 3.0 equivalents of a tertiary base, such as diisopropylethylamine (DIPEA) or triethylamine (Et₃N).[6]

  • Add 1.5 equivalents of DEPBT and allow the mixture to shake at room temperature for 1-2 hours.[6]

  • Filter the resin to remove the reaction solution.

  • Thoroughly wash the resin sequentially with DMF (three times) and DCM (three times) to remove any unreacted reagents and byproducts.[6]

Solution-Phase Peptide Synthesis

The following is a general protocol for the coupling of two peptide fragments in solution.

Detailed Steps:

  • Dissolve the N-protected amino acid and the amino acid ester in tetrahydrofuran (THF), using approximately 2 mL per millimole of the amino acid ester.[6]

  • Add 1.1 to 1.2 equivalents of DEPBT to the solution.[6]

  • Add 2.0 equivalents of triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[6] For couplings involving amino acids that are highly susceptible to racemization, it is recommended to cool the mixture to 0 °C before adding DEPBT and to use sodium carbonate as the base instead of an organic base.[6]

  • Stir the reaction mixture for 1 to 2 hours.[6]

  • If a precipitate forms, filter the solid and rinse it with a small amount of THF.[6]

  • Remove the solvent in vacuo to obtain the crude peptide product.[6]

Peptide Cyclization

DEPBT has demonstrated high efficiency in mediating the cyclization of linear peptides.

Detailed Steps:

  • Prepare a solution of the linear peptide in DMF at a concentration of 1x10⁻³ M to 2x10⁻³ M.[6]

  • Cool the solution in an ice bath.

  • Add 4 equivalents of triethylamine (Et₃N) and 2 equivalents of DEPBT.[6]

  • Stir the reaction mixture for 30 minutes at 0 °C.[6]

  • Allow the solution to warm to room temperature and continue stirring for 24 hours.[6]

  • Evaporate the DMF under vacuum.

  • Purify the resulting residue using column chromatography to isolate the crude cyclic peptide.[6]

Performance and Comparative Data

DEPBT consistently demonstrates superior performance in minimizing racemization compared to other common coupling reagents. This is particularly crucial when coupling optically active amino acids where the preservation of stereochemistry is essential for the biological activity of the final peptide.

Racemization Suppression

A comparative study on the racemization of Z-Phg-Pro-NH₂ synthesis showed that DEPBT resulted in significantly less epimerization than other common coupling reagents like HBTU and PyBOP.

Comparative Yields in Peptide Cyclization

In the cyclization of various linear peptides, DEPBT has been shown to provide higher yields compared to other reagents. For instance, in the synthesis of cyclo(GlyAlaTyrLeuAla), DEPBT-mediated cyclization resulted in a significantly higher yield compared to other methods.[9]

Safety and Handling

DEPBT is a chemical reagent and should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when working with this compound.

Conclusion

DEPBT stands out as a premier coupling reagent in the field of peptide synthesis and amide bond formation. Its exceptional ability to suppress racemization, coupled with its high efficiency and stability, makes it an invaluable tool for researchers and professionals in drug discovery and development. The detailed protocols provided in this guide offer a starting point for the successful application of DEPBT in a variety of synthetic contexts. The use of DEPBT can lead to the production of higher purity peptides with preserved stereochemical integrity, ultimately accelerating the development of novel therapeutics and other advanced materials.

References

DEPBT: A Phosphonium-Based Coupling Reagent for High-Fidelity Amide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern organic synthesis, particularly in the intricate field of peptide chemistry and drug development, the formation of amide bonds with high efficiency and stereochemical integrity is of paramount importance. 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) has emerged as a superior phosphonium-based coupling reagent, renowned for its remarkable ability to facilitate amide bond formation while exhibiting exceptional resistance to racemization.[1][2][3] This technical guide provides a comprehensive overview of DEPBT, including its chemical properties, mechanism of action, and diverse applications. Detailed experimental protocols for its use in both solution-phase and solid-phase synthesis are presented, alongside a comparative analysis of its performance against other common coupling reagents.

Introduction to DEPBT

DEPBT, with the chemical formula C11H14N3O5P, is a white, stable powder with a molar mass of 299.22 g/mol .[2] Its molecular architecture, featuring a diethylphosphoryloxy group attached to a benzotriazinone core, endows it with unique reactivity and stability, making it a valuable tool in modern synthetic chemistry.[4] Unlike many other coupling reagents, DEPBT offers a long shelf life, contributing to its reliability in various laboratory settings.[1][3] One of its most celebrated attributes is its profound resistance to racemization, a critical factor in the synthesis of enantiomerically pure peptides and chiral molecules, which is crucial for their biological activity.[1][3][4][5]

Mechanism of Action

The efficacy of DEPBT in minimizing racemization lies in its unique reaction mechanism. The process is initiated by a tertiary amine, which deprotonates the N-protected amino acid to generate a carboxylate. This carboxylate then attacks the central phosphorus atom of DEPBT. The resulting transient intermediate subsequently rearranges, with the loss of diethyl phosphite, to form a highly activated and stable 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt) ester intermediate. This stable intermediate is then attacked by the amino component to yield the desired amide product. This mechanism is analogous to that of the phosphonium reagent BOP, which generates HOBt esters.[6]

DEPBT_Mechanism Carboxylic_Acid R-COOH (N-protected Amino Acid) Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate + Base Base Tertiary Amine (e.g., DIEA) DEPBT DEPBT Intermediate1 Transient Intermediate DEPBT->Intermediate1 Carboxylate->Intermediate1 + DEPBT HOOBt_Ester HOOBt Ester (Activated, Stable) Intermediate1->HOOBt_Ester - Diethyl Phosphite Byproduct Diethyl Phosphite Intermediate1->Byproduct Amide_Product R-CO-NH-R' (Amide Product) HOOBt_Ester->Amide_Product + R'-NH₂ Amine R'-NH₂ (Amino Component) Amine->Amide_Product Solution_Phase_Workflow Start Start Dissolve Dissolve N-protected amino acid and amino acid ester in THF Start->Dissolve Cool Cool to 0°C (optional, for racemization-prone residues) Dissolve->Cool Add_Reagents Add DEPBT (1.1-1.2 eq.) and Base (e.g., DIPEA, 2.0 eq.) Stir Stir at room temperature for 1-2 hours Add_Reagents->Stir Cool->Add_Reagents Yes Cool->Add_Reagents No Filter Filter to remove solids Stir->Filter Evaporate Evaporate solvent in vacuo Filter->Evaporate Purify Purify crude peptide Evaporate->Purify End End Purify->End

References

The Advent of DEPBT: A Paradigm Shift in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, History, and Application of 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT)

For researchers, scientists, and professionals in the field of drug development and peptide chemistry, the quest for efficient and racemization-free peptide coupling reagents is a continuous endeavor. The introduction of this compound (DEPBT) marked a significant milestone in this journey. This technical guide delves into the discovery, history, and core applications of DEPBT, providing a comprehensive overview of its mechanism, comparative performance, and detailed experimental protocols.

Discovery and Historical Context

DEPBT emerged from the collaborative efforts of the research groups of Ye and Goodman, who were seeking to develop a novel class of organophosphorus compounds for peptide synthesis.[1] Their work, published in 1999 in Organic Letters, introduced DEPBT as a crystalline, stable, and highly efficient coupling reagent with a remarkable resistance to racemization.[1] This attribute was a significant advancement over many existing reagents, which often led to a loss of stereochemical integrity during peptide bond formation, a critical issue in the synthesis of biologically active peptides.[2][3]

Prior to the development of DEPBT, peptide chemists relied on a variety of coupling reagents, including carbodiimides (like DCC and EDC), phosphonium salts (such as BOP and PyBOP), and uronium salts (like HBTU and HATU). While effective, these reagents often presented challenges related to racemization, side reactions, and the formation of difficult-to-remove byproducts.[3][4] DEPBT's unique mechanism of action, proceeding through a stable HOOBt active ester, offered a solution to many of these persistent problems.[5]

Mechanism of Action

The efficacy of DEPBT in suppressing racemization lies in its reaction mechanism. The process is initiated by the reaction of the N-protected amino acid with DEPBT in the presence of a base, such as diisopropylethylamine (DIEA) or triethylamine (TEA). This leads to the formation of a highly reactive OOBt (3-oxy-4-oxo-3,4-dihydro-1,2,3-benzotriazine) active ester intermediate. This intermediate is notably stable, which minimizes the opportunity for the racemization-prone oxazolone formation. The subsequent nucleophilic attack by the amino group of the incoming amino acid or peptide proceeds smoothly to form the desired peptide bond with high chiral purity.[5]

DEPBT_Mechanism cluster_activation Activation cluster_coupling Coupling N_Protected_AA N-Protected Amino Acid OOBt_Ester Stable OOBt Active Ester N_Protected_AA->OOBt_Ester + DEPBT + Base DEPBT DEPBT DEPBT->OOBt_Ester Base Base (e.g., DIEA) Base->OOBt_Ester Peptide_Bond Peptide Bond Formation OOBt_Ester->Peptide_Bond + Amino Component Amino_Component Amino Component (Amino Acid or Peptide) Amino_Component->Peptide_Bond

Figure 1: Proposed mechanism of DEPBT-mediated peptide coupling.

Quantitative Performance Data

The superiority of DEPBT in minimizing racemization and achieving high coupling yields has been demonstrated in numerous comparative studies. The following tables summarize key quantitative data from the literature, offering a clear comparison with other commonly used coupling reagents.

Table 1: Comparison of Coupling Reagents in the Synthesis of a Kyotorphin Derivative [6]

EntryCoupling Reagent (equiv.)Base (equiv.)Temp (°C)Time (h)Yield (%)Diastereomeric Ratio (L:D)
1BOP (1) + HOBt (6)NMM (3)-15 to rt215987:13
2HBTU (1) + HOBt (1)NMM (3)0 to rt17368:32
3EDC (1) + HOBt (1)NMM (3)0 to rt47078:22
4EDC (2) + Oxyma (2)DIPEA (3)0 to rt47078:22
5PyOxim (1) + Oxyma (1)DIPEA (3)0 to rt27878:22
6DEPBT (1.1) DIPEA (3) 0 to rt 2 76 >98:2

Table 2: Comparison of Racemization Levels of Various Coupling Reagents [7]

Coupling Reagent% D-Isomer (Epimerization)
HBTU1.5 - 5.0%
HATU0.5 - 2.0%
PyBOP1.0 - 3.5%
DEPBT/DIEA <0.2% (95.8% ee)

Table 3: Cyclization Yields of c(Pro-Tyr-Leu-Ala-Gly) Using Different Coupling Reagents [2]

Coupling ReagentYield (%)
DEPBT 54
BOP35
EDC25
HBTU40
DPPA52

Table 4: Cyclization Yields of c(Ala-Tyr-Leu-Ala-Gly) Using Different Coupling Reagents [2]

Coupling ReagentYield (%)
DEPBT 52
TBTU45
DCC15

Table 5: Cyclization Yields of an LHRH Antagonist Precursor [1][2]

Coupling ReagentYield (%)
DEPBT 22
HBTU/DMAP12

Experimental Protocols

The following are detailed methodologies for the application of DEPBT in both solution-phase and solid-phase peptide synthesis.

Solution-Phase Peptide Synthesis Protocol

This protocol outlines a general procedure for the coupling of an N-protected amino acid to an amino acid ester in solution.

Materials:

  • N-protected amino acid

  • Amino acid ester hydrochloride

  • DEPBT

  • Diisopropylethylamine (DIEA) or Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Reaction vessel with magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 equivalent) and the amino acid ester hydrochloride (1.0 equivalent) in anhydrous THF or DMF.

  • Add DIEA or TEA (2.0 equivalents) to the solution and stir for 10-15 minutes at room temperature to neutralize the hydrochloride salt and generate the free amine.

  • Add DEPBT (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with a suitable organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude peptide.

  • Purify the crude peptide by column chromatography on silica gel to obtain the pure product.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol describes a general procedure for the coupling of an Fmoc-protected amino acid to a resin-bound peptide.

Materials:

  • Fmoc-protected amino acid

  • Peptide-resin with a free N-terminal amine

  • DEPBT

  • Diisopropylethylamine (DIEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Solid-phase synthesis vessel

  • Shaker or automated peptide synthesizer

Procedure:

  • Swell the peptide-resin in anhydrous DMF or DCM for 30 minutes in the solid-phase synthesis vessel.

  • Drain the solvent.

  • In a separate vial, dissolve the Fmoc-protected amino acid (3.0 equivalents relative to the resin loading) and DEPBT (3.0 equivalents) in a minimal amount of anhydrous DMF.

  • Add DIEA or TEA (6.0 equivalents) to the solution and pre-activate for 5-10 minutes at room temperature.

  • Add the pre-activated amino acid solution to the resin.

  • Agitate the mixture at room temperature for 1-2 hours. The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test (ninhydrin test).

  • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally with isopropanol (3 times) to remove any unreacted reagents and byproducts.

  • The resin is now ready for the next Fmoc-deprotection and coupling cycle.

SPPS_Workflow start Start: Resin-bound Peptide (Free Amine) deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling DEPBT Coupling: - Fmoc-AA - DEPBT - Base (DIEA) wash1->coupling wash2 Wash (DMF, DCM, IPA) coupling->wash2 end_cycle End of Cycle: Fmoc-Protected Peptide-Resin wash2->end_cycle end_cycle->deprotection Next Cycle repeat Repeat for next amino acid

Figure 2: General workflow for a single coupling cycle in SPPS using DEPBT.

Conclusion

The discovery of DEPBT has provided peptide chemists with a powerful and reliable tool for the synthesis of peptides with high stereochemical purity. Its remarkable ability to suppress racemization, coupled with its high efficiency and stability, has made it an invaluable reagent in both academic research and industrial drug development. The detailed protocols and comparative data presented in this guide underscore the significant advantages of DEPBT and provide a practical framework for its successful implementation in the laboratory. As the demand for complex and sensitive peptides continues to grow, the legacy and utility of DEPBT in modern peptide synthesis remain firmly established.

References

The Guardian of Chirality: A Technical Guide to DEPBT-Mediated Racemization Suppression in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical integrity of amino acids is paramount in the synthesis of peptides for therapeutic and research applications. Racemization, the unwanted inversion of a chiral center, can lead to the formation of diastereomeric impurities that are difficult to separate and can have significantly altered pharmacological profiles. This technical guide provides an in-depth exploration of 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT), a powerful coupling reagent renowned for its remarkable ability to suppress racemization during amide bond formation.

Introduction to Racemization in Peptide Synthesis

During peptide bond formation, the carboxyl group of an N-protected amino acid is activated to facilitate nucleophilic attack by the amino group of the incoming amino acid. This activation, however, increases the acidity of the α-proton of the activated amino acid. In the presence of a base, this proton can be abstracted, leading to the formation of a planar enolate or a 5(4H)-oxazolone intermediate. Reprotonation of this achiral intermediate can occur from either face, resulting in a mixture of L- and D-enantiomers, a process known as racemization.[1][2][3] The formation of the oxazolone intermediate is a major pathway for racemization, particularly with urethane-protected amino acids commonly used in solid-phase peptide synthesis (SPPS).[1][2]

DEPBT: A Superior Coupling Reagent for Chirality Preservation

DEPBT has emerged as a preferred coupling reagent in both solution-phase and solid-phase peptide synthesis due to its exceptional capacity to minimize racemization.[4][5][6][7][8][9] Its effectiveness stems from its unique mechanism of action, which proceeds through a highly reactive yet stable active ester intermediate.[10][11][12]

Mechanism of DEPBT-Mediated Coupling

The DEPBT-mediated coupling reaction involves a two-step process:

  • Activation: The carboxylate of the N-protected amino acid, generated in the presence of a tertiary amine, attacks the phosphorus atom of DEPBT. This forms a transient intermediate that rapidly rearranges to generate the highly activated 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt) ester and diethyl phosphite.[11][12]

  • Coupling: The stable and highly reactive HOOBt active ester is then readily attacked by the nucleophilic amino group of the second amino acid residue to form the desired peptide bond with minimal risk of racemization.[11][12]

The key to DEPBT's racemization suppression lies in the rapid formation and high reactivity of the HOOBt ester, which minimizes the lifetime of the activated carboxylic acid and thus reduces the opportunity for oxazolone formation.[10]

DEPBT_Mechanism RCOOH N-Protected Amino Acid (R-COOH) RCOO Carboxylate (R-COO⁻) RCOOH->RCOO + Base Base Tertiary Amine (e.g., DIEA) Intermediate1 Transient Intermediate RCOO->Intermediate1 DEPBT DEPBT DEPBT->Intermediate1 HOOBt_Ester HOOBt Active Ester Intermediate1->HOOBt_Ester - Diethyl Phosphite DEP Diethyl Phosphite Peptide Peptide Bond (R-CO-NH-R') HOOBt_Ester->Peptide + H₂N-R' Amine Amino Component (H₂N-R') HOOBt HOOBt

DEPBT-mediated peptide coupling mechanism.

Quantitative Comparison of Racemization Suppression

Numerous studies have demonstrated the superiority of DEPBT in preserving stereochemical integrity compared to other common phosphonium and uronium-based coupling reagents.[6][9][11][13]

Coupling ReagentModel Reaction% Epimerization / % eeReference
DEPBT Coupling of Tfa-L-Pro-L-Phe-OH with H-L-Ala-Ome< 0.1% D-Phe [6]
HBTUCoupling of Tfa-L-Pro-L-Phe-OH with H-L-Ala-Ome12.4% D-Phe[6]
BOPCoupling of Tfa-L-Pro-L-Phe-OH with H-L-Ala-Ome10.2% D-Phe[6]
PyBOPCoupling of Tfa-L-Pro-L-Phe-OH with H-L-Ala-Ome11.8% D-Phe[6]
DEPBT Coupling of TL-Phe and L-Val–OMe95.8% ee [11]
TDBTUCoupling of TL-Phe and L-Val–OMe91.8% ee[11]
HBTUCoupling of TL-Phe and L-Val–OMe83.6% ee[11]
HATUCoupling of TL-Phe and L-Val–OMe77.2% ee[11]
DEPBT Synthesis of a kyotorphin derivativeNo detectable racemization [14]
BOP/HOBtSynthesis of a kyotorphin derivativeDiastereomeric ratio of 87:13[14]

Experimental Protocols

The following provides a general experimental protocol for a DEPBT-mediated coupling in solution phase. For solid-phase synthesis, the equivalents and reaction times may need to be optimized based on the resin, sequence, and scale.

Solution-Phase Peptide Coupling

Materials:

  • N-protected amino acid (1.0 equiv)

  • DEPBT (1.1 equiv)

  • Amino acid ester hydrochloride or free amine (1.0 equiv)

  • Diisopropylethylamine (DIEA) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-protected amino acid in anhydrous DMF.

  • Add DIEA to the solution and stir at 0 °C for 30 minutes.

  • Add DEPBT and the amino acid ester hydrochloride (or free amine) to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Perform an aqueous workup by washing sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude peptide by column chromatography or recrystallization.

Note: The amount of base and reaction times may require optimization for specific substrates.

Experimental_Workflow Start Start Dissolve Dissolve N-protected amino acid in DMF Start->Dissolve Add_Base Add DIEA, stir at 0°C Dissolve->Add_Base Add_Reagents Add DEPBT and amino component Add_Base->Add_Reagents Reaction Stir at 0°C, then RT Add_Reagents->Reaction Monitor Monitor reaction (TLC/HPLC) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup Monitor->Workup Complete Purify Purification Workup->Purify End End Purify->End

General workflow for DEPBT-mediated coupling.

Applications in Drug Development and Complex Peptide Synthesis

DEPBT's ability to maintain stereochemical purity makes it an invaluable tool in the synthesis of active pharmaceutical ingredients (APIs) and complex bioactive peptides.[5] It has been successfully employed in the total synthesis of natural products such as ramoplanin A2, ustiloxin, and teicoplanin aglycon.[7][11] Furthermore, DEPBT is particularly advantageous for coupling sterically hindered or racemization-prone amino acids, such as histidine and cysteine.[3][15] Notably, when using DEPBT, it is often not necessary to protect the hydroxyl groups of tyrosine, serine, and threonine, or the imidazole group of histidine, simplifying synthetic strategies.[7][8]

Conclusion

DEPBT stands out as a superior coupling reagent for peptide synthesis, offering remarkable resistance to racemization. Its mechanism, proceeding through a stable and highly reactive HOOBt active ester, minimizes the formation of racemization-prone intermediates. The quantitative data and successful application in the synthesis of complex molecules underscore its importance for researchers, scientists, and drug development professionals who require the highest degree of stereochemical fidelity in their synthesized peptides. The adoption of DEPBT in synthetic protocols can significantly enhance the purity and yield of the target peptide, ultimately accelerating the drug discovery and development process.

References

An In-depth Technical Guide to the Stability and Solubility of DEPBT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one, commonly known as DEPBT, is a phosphonium-type coupling reagent widely employed in peptide synthesis and other amidation reactions. Its popularity stems from its efficiency in promoting amide bond formation while exhibiting remarkable resistance to racemization, a critical factor in the synthesis of chiral molecules like peptides.[1][2][3] This technical guide provides a comprehensive overview of the stability and solubility of DEPBT, crucial parameters for its effective storage, handling, and application in research and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of DEPBT is presented in Table 1. DEPBT is a white crystalline solid with a melting point in the range of 72-77°C. It is generally considered to be a stable compound with a long shelf life when stored under appropriate conditions.[4]

Table 1: Chemical and Physical Properties of DEPBT

PropertyValueReference(s)
Chemical Name This compound[2]
Synonyms DEPBT, Diethyl (4-oxobenzo[d][1][5][6]triazin-3(4H)-yl) phosphate[2]
CAS Number 165534-43-0[2]
Molecular Formula C₁₁H₁₄N₃O₅P[2]
Molecular Weight 299.22 g/mol [2]
Appearance White crystalline powder[4]
Melting Point 72-77 °C[4]

Stability Profile

The stability of DEPBT is a key advantage, contributing to its widespread use. It is known for its excellent thermal and chemical stability compared to some other coupling reagents.

Thermal Stability

DEPBT is a thermally stable solid. A comprehensive study assessing the thermal stability of 45 common peptide coupling reagents using Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) provides valuable insights into the thermal behavior of such compounds.[5][6][7] While the specific data for DEPBT from this study is not publicly available, it is generally classified among the more stable coupling reagents.

Table 2: Thermal Stability Data for DEPBT (Qualitative)

ParameterObservationReference(s)
General Stability Exceedingly stable with a shelf life of months at room temperature.[4]
Thermal Analysis Considered to be one of the more thermally stable coupling reagents.[5][6][7]
Hydrolytic Stability

Potential Hydrolysis Pathway:

Hydrolysis of DEPBT is anticipated to proceed via nucleophilic attack of water on the phosphorus atom, leading to the cleavage of the P-O bond and the release of 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt) and diethyl phosphate.

cluster_legend Legend DEPBT DEPBT TransitionState Transition State DEPBT->TransitionState Nucleophilic attack H2O H₂O Products HOOBt + Diethyl Phosphate TransitionState->Products Hydrolysis Hydrolysis

Caption: Proposed hydrolytic degradation pathway of DEPBT.

Photostability

Specific photostability studies on DEPBT are not extensively reported. However, as with many complex organic molecules, prolonged exposure to high-intensity light, particularly UV radiation, may lead to degradation. When conducting reactions with DEPBT, it is good practice to protect the reaction mixture from direct light, especially if the reaction is run over an extended period.

Solubility Profile

The solubility of DEPBT in various solvents is a crucial factor for its application in both solution-phase and solid-phase peptide synthesis. DEPBT is generally soluble in common organic solvents used for these applications.

Table 3: Solubility of DEPBT in Common Solvents (Qualitative)

SolventSolubilityReference(s)
N,N-Dimethylformamide (DMF) Soluble[9]
Tetrahydrofuran (THF) Soluble[10]
Dichloromethane (CH₂Cl₂) Soluble[10]
Water Expected to be sparingly soluble to insoluble[11]

While precise quantitative solubility data (e.g., in g/100 mL) is not widely published, the practical experience of chemists indicates that DEPBT is sufficiently soluble in DMF, THF, and CH₂Cl₂ to be used effectively in typical coupling reactions. Its low aqueous solubility can be advantageous during workup procedures, allowing for the removal of water-soluble byproducts through aqueous extraction.

Experimental Protocols

The following sections provide detailed methodologies for assessing the stability and solubility of DEPBT, based on standard industry practices.

Thermal Stability Analysis (DSC and TGA)

Objective: To determine the thermal decomposition profile and melting point of DEPBT.

Methodology:

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 2-5 mg of DEPBT into an aluminum DSC pan.

    • Seal the pan hermetically.

    • Place the sample pan and an empty reference pan into the DSC instrument.

    • Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 300°C) at a constant heating rate (e.g., 10°C/min) under an inert nitrogen atmosphere.

    • Record the heat flow as a function of temperature to obtain the DSC thermogram, noting the melting endotherm and any exothermic decomposition events.

  • Thermogravimetric Analysis (TGA):

    • Accurately weigh 5-10 mg of DEPBT into a TGA pan.

    • Place the pan in the TGA instrument.

    • Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under an inert nitrogen atmosphere.

    • Record the mass loss as a function of temperature to obtain the TGA curve, which indicates the onset and completion of thermal decomposition.

cluster_workflow Thermal Stability Analysis Workflow Start Sample Preparation (DEPBT) DSC Differential Scanning Calorimetry (DSC) Start->DSC TGA Thermogravimetric Analysis (TGA) Start->TGA DSC_Data DSC Thermogram (Heat Flow vs. Temp) DSC->DSC_Data TGA_Data TGA Curve (Mass Loss vs. Temp) TGA->TGA_Data Analysis Data Analysis DSC_Data->Analysis TGA_Data->Analysis Results Melting Point Decomposition Temperature Analysis->Results

Caption: Workflow for thermal stability analysis of DEPBT.

Hydrolytic Stability Assessment

Objective: To evaluate the stability of DEPBT in aqueous solutions at different pH values.

Methodology:

  • Prepare buffer solutions at various pH levels (e.g., pH 4, 7, and 9).

  • Prepare a stock solution of DEPBT in a water-miscible organic solvent (e.g., acetonitrile).

  • Add a small aliquot of the DEPBT stock solution to each buffer solution to achieve a final concentration suitable for HPLC analysis, ensuring the organic solvent content is low (e.g., <5%) to minimize its effect on the hydrolysis rate.

  • Incubate the solutions at a constant temperature (e.g., 25°C or 40°C).

  • At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Immediately quench the reaction by diluting the aliquot with a suitable mobile phase and analyze by a validated stability-indicating HPLC method to determine the remaining concentration of DEPBT.

  • Plot the concentration of DEPBT versus time for each pH to determine the degradation kinetics and calculate the rate constant (k) and half-life (t₁/₂).

cluster_workflow Hydrolytic Stability Assessment Workflow Start Prepare DEPBT solutions in buffers (pH 4, 7, 9) Incubate Incubate at constant temperature Start->Incubate Sample Sample at time intervals Incubate->Sample Analyze Analyze by HPLC Sample->Analyze Data Concentration vs. Time Data Analyze->Data Calculate Calculate kinetics (k, t₁/₂) Data->Calculate Results Hydrolysis Rate vs. pH Calculate->Results

Caption: Workflow for assessing the hydrolytic stability of DEPBT.

Solubility Determination

Objective: To quantitatively determine the solubility of DEPBT in various organic solvents.

Methodology (Shake-Flask Method):

  • Add an excess amount of DEPBT to a known volume of the selected solvent (e.g., DMF, THF, CH₂Cl₂) in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with a suitable solvent and analyze the concentration of DEPBT using a validated analytical method (e.g., HPLC-UV).

  • Calculate the solubility in units such as mg/mL or g/100 mL.

Conclusion

DEPBT is a robust and stable peptide coupling reagent, a feature that contributes to its reliable performance in synthesis. It exhibits good thermal stability and is soluble in a range of organic solvents commonly used in peptide chemistry. While it is susceptible to hydrolysis, understanding its stability profile allows for the implementation of appropriate handling and reaction conditions to maximize its efficacy. The experimental protocols outlined in this guide provide a framework for researchers to further investigate and confirm the stability and solubility parameters of DEPBT for their specific applications.

References

An In-depth Technical Guide to the Safe Handling of DEPBT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling precautions for 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT), a widely used coupling reagent in peptide synthesis and other areas of organic chemistry. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical Identification and Physical Properties

DEPBT is a crystalline solid that is valued for its ability to facilitate amide bond formation with a high degree of efficiency and remarkable resistance to racemization.[1][2][3][4][5][6][7][8][9][10]

PropertyValueReferences
Chemical Name This compound[1]
Synonyms DEPBT, Diethyl 4-oxo-1,2,3-benzotriazin-3(4H)-yl phosphate[1]
CAS Number 165534-43-0[1]
Molecular Formula C₁₁H₁₄N₃O₅P[1]
Molecular Weight 299.22 g/mol [5][11]
Appearance White to off-white crystalline powder[5]
Purity ≥98.0%[5]
Melting Point 75-77 °C[11]
Storage Temperature 2-8 °C[5]

Hazard Identification and Classification

DEPBT is classified as an irritant. The primary hazards are associated with skin, eye, and respiratory system contact.

Hazard ClassGHS ClassificationSignal WordHazard Statement
Skin Irritation Category 2WarningH315: Causes skin irritation
Eye Irritation Category 2AWarningH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)WarningH335: May cause respiratory irritation

Data sourced from multiple Safety Data Sheets.

Toxicological Data

Exposure RouteHealth Effects
Inhalation May cause respiratory tract irritation.
Skin Contact Causes skin irritation.
Eye Contact Causes serious eye irritation.
Ingestion May be harmful if swallowed.

Handling Precautions and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are essential to minimize the risks associated with DEPBT.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

Personal Protective Equipment (PPE)
PPE TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
Respiratory Protection If working outside of a fume hood or if dust generation is significant, a NIOSH-approved particulate respirator is recommended.

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.

Accidental Release Measures: Spill Cleanup Protocol

In the event of a spill, follow these procedures to ensure safe cleanup.

Workflow for DEPBT Spill Cleanup

Spill_Cleanup_Workflow start Spill Occurs evacuate Evacuate Immediate Area Alert Others start->evacuate Immediate Action assess Assess the Spill (Size and Location) evacuate->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) assess->ppe If safe to proceed contain Contain the Spill (Use absorbent pads or dikes for large spills) ppe->contain cleanup Clean Up the Spill contain->cleanup For solid spills: - Gently sweep or scoop up material - Avoid creating dust - Place in a sealed container decontaminate Decontaminate the Area cleanup->decontaminate - Wipe the area with a damp cloth - Wash with soap and water dispose Dispose of Waste decontaminate->dispose - Collect all contaminated materials - Label as hazardous waste end Cleanup Complete dispose->end

Caption: Workflow for handling a DEPBT spill.

Experimental Protocols for Handling and Use

DEPBT is a highly effective coupling reagent for both solution-phase and solid-phase peptide synthesis.

Solution-Phase Peptide Coupling
  • Dissolution: Dissolve the N-protected amino acid (1 equivalent) and the amino acid ester hydrochloride (1 equivalent) in an appropriate solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Base Addition: Add a tertiary amine base, such as diisopropylethylamine (DIPEA) (2-3 equivalents), to neutralize the hydrochloride salt and facilitate the reaction.

  • DEPBT Addition: Add DEPBT (1.1-1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, the crude peptide can be isolated by standard aqueous work-up and purified by chromatography.

Solid-Phase Peptide Coupling
  • Resin Preparation: Swell the resin in the appropriate solvent (e.g., DMF or DCM).

  • Amino Acid and DEPBT Addition: In a separate vessel, pre-activate the N-protected amino acid (3-5 equivalents relative to the resin substitution) with DEPBT (3-5 equivalents) and a base like DIPEA (6-10 equivalents) in DMF for a few minutes.

  • Coupling: Add the activated amino acid solution to the resin and shake at room temperature for the desired time (typically 1-2 hours).

  • Washing: After the coupling reaction is complete, wash the resin thoroughly with DMF, DCM, and methanol to remove any unreacted reagents and byproducts.

  • Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.

Signaling Pathway for DEPBT-Mediated Amide Bond Formation

The mechanism of DEPBT in promoting amide bond formation involves the in-situ generation of a highly reactive ester intermediate.

DEPBT_Mechanism RCOOH Carboxylic Acid (R-COOH) ActiveEster Active Ester Intermediate RCOOH->ActiveEster DEPBT DEPBT DEPBT->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster Amide Amide (R-CO-NH-R') ActiveEster->Amide Byproducts Byproducts ActiveEster->Byproducts Amine Amine (R'-NH2) Amine->Amide

Caption: Simplified pathway of DEPBT-mediated amide bond formation.

By following these comprehensive safety and handling guidelines, researchers can effectively utilize DEPBT in their synthetic endeavors while maintaining a high standard of laboratory safety.

References

Methodological & Application

Application Notes and Protocols for DEPBT in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide research and drug development, enabling the stepwise assembly of amino acids into a desired peptide sequence on a solid support. The efficiency and fidelity of peptide bond formation, known as the coupling step, are critical for the success of SPPS. The choice of coupling reagent is paramount in ensuring high yields and minimizing side reactions, particularly racemization—the loss of stereochemical integrity at the alpha-carbon of the amino acid.

3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is a phosphonium-type coupling reagent that has gained prominence due to its remarkable ability to suppress racemization during peptide bond formation.[1][2][3] This attribute makes it particularly valuable for the synthesis of peptides containing sensitive amino acids or for complex sequences where other reagents may fall short. DEPBT is effective for both solid-phase and solution-phase peptide synthesis.[2][4]

Mechanism of Action

DEPBT facilitates amide bond formation through a highly efficient activation of the carboxylic acid of the incoming amino acid. The proposed mechanism involves the formation of a stable O-acylisourea intermediate, which then reacts with the free amine of the resin-bound peptide chain. A key feature of the DEPBT mechanism is the in situ generation of 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt), which forms a stable active ester with the amino acid. This stable intermediate is less prone to racemization compared to the intermediates formed by many other coupling reagents.[3][5]

DEPBT_Mechanism AA_COOH N-protected Amino Acid (R-COOH) Active_Ester Stable HOOBt Active Ester AA_COOH->Active_Ester Activation DEPBT DEPBT DEPBT->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Peptide_CO_NH_Peptide Elongated Peptide Active_Ester->Peptide_CO_NH_Peptide Coupling Peptide_NH2 Resin-bound Peptide with free N-terminus (Peptide-NH2) Peptide_NH2->Peptide_CO_NH_Peptide Byproducts Byproducts Peptide_CO_NH_Peptide->Byproducts

Caption: Proposed mechanism of DEPBT-mediated peptide coupling.

Applications

The unique properties of DEPBT lend it to a variety of applications in peptide synthesis:

  • Standard SPPS: DEPBT can be used as a general coupling reagent for the routine synthesis of linear peptides with high efficiency.[2]

  • Difficult Couplings: It is particularly effective for coupling sterically hindered amino acids where other reagents may result in low yields.[6]

  • Racemization-Prone Amino Acids: DEPBT is the reagent of choice for incorporating amino acids that are highly susceptible to racemization, such as histidine (His) and cysteine (Cys).[7]

  • Cyclization of Peptides: DEPBT has been shown to be a superior reagent for the head-to-tail cyclization of linear peptides.[5][6]

  • Fragment Condensation: It can be employed in the coupling of peptide fragments in both solid-phase and solution-phase strategies.

Quantitative Data Summary

The following tables summarize the performance of DEPBT in comparison to other commonly used coupling reagents based on literature reports.

Table 1: Comparison of Coupling Reagents in a Racemization-Prone Coupling

Coupling ReagentBaseDiastereomeric Ratio (dr)Yield (%)Reference
DEPBT NMM >98:2 76 [8]
BOPHOBt/NMM87:1359[8]
HBTUHOBt/DIPEA68:3273[8]
EDCOxyma/DIPEA78:2270[8]
PyOximOxyma/DIPEA78:2278[8]

NMM: N-Methylmorpholine, DIPEA: N,N-Diisopropylethylamine. Data from a solution-phase synthesis of a kyotorphin derivative, coupling an N-alpha-acylated tyrosine to arginine.[8]

Table 2: Isolated Yields for Peptide Cyclization

Coupling ReagentYield (%)Reference
DEPBT 54 [5]
BOP35[5]
EDC25[5]
HBTU40[5]

Data for the cyclization of H-Pro-Tyr-Leu-Ala-Gly-OH.[5]

Experimental Protocols

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) using DEPBT

This protocol outlines a general procedure for one coupling cycle in Fmoc-based SPPS using DEPBT.

Materials and Reagents:

  • Fmoc-protected amino acid

  • DEPBT

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Appropriate resin (e.g., Rink Amide, Wang)

SPPS_Workflow Start Start with Resin-Bound Protected Peptide Swell 1. Resin Swelling (DMF/DCM) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Washing (DMF, DCM) Deprotect->Wash1 Couple 4. Amino Acid Coupling (Fmoc-AA, DEPBT, Base in DMF) Wash1->Couple Wash2 5. Washing (DMF, DCM) Couple->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Repeat->Deprotect Yes End Final Cleavage & Deprotection Repeat->End No

Caption: General workflow for a single SPPS cycle using DEPBT.

Procedure:

  • Resin Swelling: Swell the resin in DMF or DCM for 15-30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove piperidine and byproducts.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (1.5-3 equivalents based on resin substitution), DEPBT (1.5-3 equivalents), and a base such as DIPEA or collidine (3-6 equivalents) in DMF.

    • Add the activation mixture to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. The progress of the reaction can be monitored using a Kaiser test.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the resin and dry it. Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H2O).

Protocol 2: Coupling of Sterically Hindered or Racemization-Prone Amino Acids

For challenging couplings, modifications to the standard protocol may be necessary to ensure high efficiency.

  • Double Coupling: After the first coupling reaction (Step 4) and subsequent washing (Step 5), repeat the coupling step with a fresh solution of activated amino acid.

  • Increased Equivalents: Use a higher excess of the Fmoc-amino acid and DEPBT (e.g., 3-5 equivalents).

  • Extended Reaction Time: Increase the coupling reaction time to 4-12 hours or perform the reaction overnight.

  • Choice of Base: For highly racemization-prone amino acids, a weaker base like 2,4,6-collidine may be preferred over DIPEA.

Conclusion

The DEPBT protocol for solid-phase peptide synthesis offers a robust and reliable method for the synthesis of a wide range of peptides. Its primary advantage lies in its ability to significantly suppress racemization, which is crucial for the synthesis of biologically active peptides with high fidelity. While it may be a more costly option compared to some other coupling reagents, its superior performance, especially in challenging cases, makes it an invaluable tool for researchers, scientists, and professionals in the field of drug development.[1]

References

Application Notes and Protocols for Solution-Phase Peptide Coupling Using DEPBT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT), a highly efficient coupling reagent for solution-phase peptide synthesis. The protocols and data presented are intended to assist researchers in achieving high yields and minimal racemization in their peptide coupling reactions.

Introduction

DEPBT is a phosphonium-type coupling reagent renowned for its ability to facilitate amide bond formation with a remarkable resistance to racemization.[1][2][3] This characteristic makes it particularly valuable for coupling optically active amino acids, including those prone to epimerization.[4] In solution-phase peptide synthesis, DEPBT offers several advantages, such as the ability to perform couplings without the need to protect the hydroxyl groups of serine, threonine, and tyrosine, or the imidazole group of histidine.[3][5][6][7]

Mechanism of Action

The efficacy of DEPBT in minimizing racemization lies in its reaction mechanism. A tertiary amine is utilized to generate the carboxylate of the N-protected amino acid. This carboxylate then attacks the phosphorus center of DEPBT, forming a transient intermediate. This intermediate subsequently rearranges, losing diethyl phosphite, to form a highly activated and stable HOOBt ester. The amino component then attacks this active ester to yield the desired amide product.[5]

DEPBT_Mechanism RCOOH N-Protected Amino Acid (Carboxyl Component) RCOO Carboxylate Anion RCOOH->RCOO + Base DEPBT DEPBT Base Tertiary Amine (Base) RNH2 Amino Component Intermediate1 Transient Intermediate RCOO->Intermediate1 + DEPBT ActiveEster HOOBt Active Ester Intermediate1->ActiveEster - Diethyl Phosphite Peptide Peptide Product ActiveEster->Peptide + Amino Component Byproduct2 HOBt Byproduct1 Diethyl Phosphite Experimental_Workflow A Dissolve N-protected amino acid and amino acid ester in THF/DMF B Add Base (e.g., DIPEA) A->B C Add DEPBT B->C D Stir for 1-2 hours at RT C->D E Filter to remove solids D->E F Evaporate solvent E->F G Aqueous work-up (extraction) F->G H Dry and concentrate G->H I Purify (e.g., chromatography) H->I

References

Application Notes and Protocols: DEPBT-Mediated Amide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is a highly efficient phosphonate-type coupling reagent utilized in organic synthesis for the formation of amide bonds. It has gained significant traction, particularly in peptide synthesis and the construction of complex natural products, due to its remarkable ability to suppress racemization.[1][2][3] DEPBT is valued for its high reactivity, mild reaction conditions, and broad applicability.[3] This document provides detailed application notes and protocols for utilizing DEPBT in various synthetic contexts.

Advantages of DEPBT

DEPBT offers several key advantages over other coupling reagents:

  • Exceptional Resistance to Racemization: DEPBT is particularly effective in minimizing epimerization, even when coupling sterically hindered or racemization-prone amino acids.[1][2][4] This is a critical factor in the synthesis of chiral molecules like peptides and pharmaceuticals where stereochemical integrity is paramount.[3]

  • High Chemoselectivity: A notable feature of DEPBT is its ability to selectively mediate the reaction between a carboxylic acid and an amine in the presence of unprotected hydroxyl groups (e.g., in serine, threonine, or tyrosine residues).[5][6][7] This often eliminates the need for protecting group strategies for hydroxyl functionalities, streamlining synthetic routes.[5][8]

  • Efficiency in Difficult Couplings: DEPBT has proven effective in challenging coupling reactions, such as those involving N-methylated amino acids and in macrocyclization reactions.[4][9]

  • Broad Applicability: It can be employed in both solution-phase and solid-phase peptide synthesis (SPPS).[6][7]

Mechanism of Action

The proposed mechanism for DEPBT-mediated amide bond formation involves the initial activation of the carboxylic acid. In the presence of a tertiary amine, the carboxylate attacks the phosphorus atom of DEPBT. This is followed by the elimination of diethyl phosphite to form a highly reactive 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt) ester intermediate. This activated ester is then readily attacked by the amine nucleophile to yield the desired amide product with high efficiency and minimal racemization.[8]

DEPBT_Mechanism Carboxylic_Acid R-COOH Carboxylate R-COO- Carboxylic_Acid->Carboxylate + Base Amine R'-NH2 DEPBT DEPBT Base Base (e.g., DIPEA) Activated_Ester HOOBt Active Ester (R-CO-OOBt) Carboxylate->Activated_Ester + DEPBT Amide Amide (R-CO-NHR') Activated_Ester->Amide + R'-NH2 Byproduct1 Diethyl Phosphite Activated_Ester->Byproduct1 Byproduct2 HOOBt Amide->Byproduct2

Caption: Proposed mechanism of DEPBT-mediated amide bond formation.

Comparative Performance Data

DEPBT has demonstrated superior performance in terms of yield and suppression of racemization when compared to other common coupling reagents.

Coupling ReagentYield (%) for c(Pro–Tyr–Leu–Ala–Gly)Enantiomeric Purity (% ee) for TL-Phe and L-Val–OMe Coupling
DEPBT 5495.8
BOP35-
EDC25-
HBTU4083.6
HATU-77.2
TDBTU-91.8
DPPA--
Data sourced from multiple studies.[8]

Experimental Protocols

General Experimental Workflow

The general workflow for a DEPBT-mediated coupling reaction is straightforward, involving the dissolution of reactants, addition of the coupling reagent and base, and subsequent reaction and workup.

Experimental_Workflow A Dissolve Carboxylic Acid and Amine Component B Add Base (e.g., DIPEA, Et3N) A->B C Add DEPBT B->C D Stir at appropriate temperature and time C->D E Reaction Workup (e.g., filtration, extraction) D->E F Purification (e.g., chromatography) E->F

Caption: General workflow for DEPBT-mediated coupling.

Protocol 1: Solution-Phase Amide Bond Formation

This protocol is suitable for the coupling of N-protected amino acids to amino acid esters or other primary/secondary amines in solution.

Materials:

  • N-protected amino acid (1.0 eq)

  • Amino component (e.g., amino acid ester) (1.0 eq)

  • DEPBT (1.1 - 1.2 eq)

  • Tertiary base (e.g., triethylamine (Et3N) or diisopropylethylamine (DIPEA)) (2.0 eq)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or N,N-Dimethylformamide (DMF))

Procedure:

  • Dissolve the N-protected amino acid and the amino component in the anhydrous solvent (approximately 2 mL per mmol of the amino component).[10]

  • Add the tertiary base (2.0 equivalents) to the solution.

  • If coupling amino acids that are highly susceptible to racemization, cool the reaction mixture to 0 °C before proceeding.[10]

  • Add DEPBT (1.1 - 1.2 equivalents) to the reaction mixture.[10]

  • Stir the reaction mixture at room temperature (or 0 °C if applicable) for 1-2 hours.[10] Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, filter the reaction mixture to remove any precipitated byproducts. Rinse the solid with a small amount of the solvent.[10]

  • Concentrate the filtrate under reduced pressure to obtain the crude peptide.

  • Purify the crude product by a suitable method, such as column chromatography.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling

This protocol describes the use of DEPBT for coupling an N-protected amino acid to a resin-bound amine in SPPS.

Materials:

  • Resin with a free amino group (1.0 eq)

  • N-protected amino acid (1.5 eq based on resin substitution)

  • DEPBT (1.5 eq based on resin substitution)

  • DIPEA or Et3N (3.0 eq based on resin substitution)

  • SPPS-grade solvent (e.g., DMF or DCM)

Procedure:

  • Swell the resin in the chosen solvent (approximately 10 mL per gram of resin) in a reaction vessel.

  • Add the N-protected amino acid (1.5 equivalents).

  • Add the base (DIPEA or Et3N, 3.0 equivalents).[10]

  • Add DEPBT (1.5 equivalents) to the vessel.[10]

  • Shake the reaction mixture at room temperature for 1-2 hours.[10]

  • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

  • Once the reaction is complete, drain the solvent and wash the resin thoroughly (e.g., 3 times with DMF, followed by 3 times with DCM).[10]

  • The resin is now ready for the next deprotection and coupling cycle.

Protocol 3: Peptide Cyclization

This protocol is for the intramolecular head-to-tail cyclization of a linear peptide.

Materials:

  • Linear peptide with free N- and C-termini (1.0 eq)

  • DEPBT (2.0 eq)

  • Et3N (4.0 eq)

  • Anhydrous DMF

Procedure:

  • Prepare a dilute solution of the linear peptide in DMF (concentration of 1x10⁻³ M to 2x10⁻³ M) to favor intramolecular cyclization over intermolecular polymerization.[10]

  • Cool the solution in an ice bath (0 °C).

  • Add Et3N (4.0 equivalents) followed by DEPBT (2.0 equivalents).[10]

  • Stir the reaction mixture at 0 °C for 30 minutes.[10]

  • Allow the reaction to warm to room temperature and continue stirring for 24 hours.[10]

  • Remove the DMF under reduced pressure.

  • Purify the crude cyclic peptide by column chromatography.[10]

Troubleshooting and Key Considerations

  • Solvent Choice: DEPBT is compatible with a range of anhydrous solvents such as THF, DMF, and CH₂Cl₂.[5] The choice of solvent may depend on the solubility of the substrates.

  • Base Selection: A tertiary amine base is required to deprotonate the carboxylic acid.[8] For substrates prone to racemization, using a weaker base or conducting the reaction at a lower temperature is advisable.[10]

  • Purity of Reagents: The use of high-purity, anhydrous reagents and solvents is crucial for achieving high yields and minimizing side reactions.

  • Stoichiometry: The recommended stoichiometry of reagents should be followed for optimal results. An excess of the coupling reagent and base is typically used in SPPS to drive the reaction to completion.[10]

  • Safety: DEPBT, like all chemical reagents, should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Conclusion

DEPBT is a powerful and versatile coupling reagent for amide bond formation, offering significant advantages in terms of racemization suppression and chemoselectivity. The protocols outlined in this document provide a foundation for its successful application in a variety of synthetic contexts, from routine peptide synthesis to the construction of complex molecular architectures. Researchers and drug development professionals can leverage the unique properties of DEPBT to enhance the efficiency and stereochemical purity of their synthetic products.

References

Application Notes: Utilizing DEPBT for Sterically Hindered Amino Acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of peptides containing sterically hindered amino acids, such as α,α-disubstituted or N-methylated residues, presents a significant challenge in peptide chemistry. Standard coupling reagents often fail to produce the desired peptide in high yield and purity, primarily due to the steric bulk impeding amide bond formation. This can lead to incomplete reactions, side-product formation, and racemization at the activated chiral center. 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) has emerged as a highly efficient coupling reagent specifically suited for these difficult couplings. Its unique properties ensure high yields while remarkably suppressing racemization, making it an invaluable tool in the synthesis of complex peptides and peptidomimetics.[1][2][3]

Core Advantages of DEPBT

  • Exceptional Racemization Suppression: DEPBT is renowned for its ability to minimize racemization, even in couplings known to be problematic.[2][4][5][6] This is crucial for maintaining the stereochemical integrity and biological activity of the final peptide.

  • High Coupling Efficiency: It demonstrates superior performance in forming amide bonds involving sterically demanding amino acids where other reagents may be inefficient.[5][7]

  • Broad Compatibility: DEPBT is effective in both solution-phase and solid-phase peptide synthesis (SPPS).[1][5][8]

  • Mild Reaction Conditions: The reagent works efficiently under mild conditions, preserving sensitive functional groups within the peptide sequence.

  • No Need for Side-Chain Protection of Certain Residues: A unique advantage of DEPBT is that the hydroxyl groups of amino acids like tyrosine, serine, and threonine do not require protection during coupling.[1][3][5][9] Similarly, the imidazole group of histidine can often be left unprotected.[3][9]

Reaction Mechanism

The efficacy of DEPBT stems from its mechanism of action. In the presence of a tertiary base (e.g., DIPEA), the N-protected amino acid's carboxylate attacks the phosphorus atom of DEPBT. This is followed by a rearrangement that eliminates diethyl phosphite and forms a highly activated and stable 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt) ester intermediate.[9] This stable intermediate reacts readily with the amino component to form the peptide bond with a low propensity for racemization.[4][9]

reaction_mechanism cluster_activation Activation cluster_coupling Coupling cluster_products Products R_COOH N-Protected Amino Acid Active_Ester Activated HOOBt Ester R_COOH->Active_Ester + DEPBT + Base DEPBT DEPBT Base Base Peptide_Bond Amide Bond Formation Active_Ester->Peptide_Bond H2N_Peptide Amino Component (H₂N-Peptide) H2N_Peptide->Peptide_Bond Final_Peptide Coupled Peptide Peptide_Bond->Final_Peptide Byproducts Byproducts Peptide_Bond->Byproducts spss_workflow start Start with Resin-Bound Peptide swell 1. Swell Resin in DMF start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Wash (DMF, DCM) deprotect->wash1 kaiser1 4. Kaiser Test wash1->kaiser1 activate 5. Pre-activate Amino Acid (Fmoc-AA, DEPBT, DIPEA in DMF) kaiser1->activate Positive couple 6. Add to Resin & Couple (2-24h) activate->couple wash2 7. Wash (DMF, DCM) couple->wash2 kaiser2 8. Kaiser Test wash2->kaiser2 kaiser2->couple Positive (Recouple) next_cycle Continue to Next Cycle? kaiser2->next_cycle Negative next_cycle->deprotect Yes end Final Cleavage next_cycle->end No

References

Application of DEPBT in Cyclic Peptide Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of cyclic peptides is a pivotal aspect of drug discovery and chemical biology, offering molecules with enhanced conformational rigidity, metabolic stability, and biological activity compared to their linear counterparts. The choice of coupling reagent for the critical macrolactamization step is paramount to achieving high yields and purity while minimizing side reactions, particularly racemization. 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) has emerged as a superior coupling reagent for cyclic peptide synthesis due to its remarkable resistance to racemization and high efficiency. This document provides detailed application notes, experimental protocols, and comparative data on the use of DEPBT in this critical application.

Advantages of DEPBT in Cyclic Peptide Synthesis

DEPBT offers several key advantages that make it a preferred reagent for the synthesis of cyclic peptides:

  • Minimal Racemization: DEPBT is renowned for its ability to suppress epimerization during peptide bond formation, a crucial factor for maintaining the stereochemical integrity and biological activity of the target cyclic peptide.[1][2] This is particularly important when coupling sterically hindered or racemization-prone amino acid residues.

  • High Coupling Efficiency: It facilitates efficient amide bond formation, leading to higher yields of the desired cyclic product and cleaner reaction profiles compared to many other coupling reagents.[3][4]

  • Broad Applicability: DEPBT has demonstrated versatility with a wide range of peptide sequences and is effective in both solution-phase and solid-phase synthesis strategies.[3][4]

  • Mild Reaction Conditions: Cyclization reactions using DEPBT can be performed under mild conditions, which helps to preserve sensitive functional groups within the peptide chain.

  • Compatibility with Unprotected Side Chains: In many cases, DEPBT can be used without the need to protect the hydroxyl groups of tyrosine, serine, and threonine residues, or the imidazole group of histidine, simplifying the overall synthetic strategy.[3]

Mechanism of DEPBT-Mediated Amide Bond Formation

The proposed mechanism for DEPBT-mediated coupling involves the formation of a highly activated HOOBt ester intermediate. A tertiary amine is required to deprotonate the carboxylic acid of the linear peptide precursor, generating a carboxylate anion. This anion then attacks the phosphorus center of DEPBT, leading to a transient intermediate. This intermediate subsequently rearranges, with the loss of diethyl phosphite, to form the stable and highly activated HOOBt ester. This activated ester is then readily attacked by the N-terminal amine of the peptide to form the desired amide bond and yield the cyclic product.[4]

DEPBT_Mechanism RCOOH R-COOH (Linear Peptide C-Terminus) RCOO R-COO⁻ RCOOH->RCOO + Base Base Base (e.g., DIPEA) Intermediate1 Transient Intermediate RCOO->Intermediate1 DEPBT DEPBT DEPBT->Intermediate1 HOOBt_Ester Activated HOOBt Ester (R-CO-OOBt) Intermediate1->HOOBt_Ester - Diethyl Phosphite Byproduct1 Diethyl Phosphite Intermediate1->Byproduct1 releases Cyclic_Peptide Cyclic Peptide (R-CO-NH-R') HOOBt_Ester->Cyclic_Peptide + H₂N-R' H2NR_prime H₂N-R' (Linear Peptide N-Terminus) Byproduct2 HOOBt Cyclic_Peptide->Byproduct2 releases

Proposed mechanism of DEPBT-mediated amide bond formation.

Quantitative Data: DEPBT in Comparison

The efficacy of DEPBT in cyclic peptide synthesis is evident when compared to other commonly used coupling reagents. The following tables summarize key quantitative data from various studies, highlighting yields and reaction conditions.

Table 1: Comparison of Coupling Reagents for the Cyclization of a Pentapeptide

Coupling ReagentBaseSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)
DEPBT DIPEA DMF 0 to r.t. 2 76 >98:2
BOPNMMDMF-15215987:13
HBTUDIPEADMF0 to r.t.17368:32
EDC/HOBtNMMDMF0 to r.t.127170:30
EDC/OxymaNMMDMF0 to r.t.47078:22

Data adapted from a study on the synthesis of a kyotorphin derivative.[1]

Table 2: Isolated Yields of Cyclic Pentapeptides with Various Coupling Reagents

Cyclopeptide SequenceCoupling ReagentIsolated Yield (%)
c(Pro-Tyr-Leu-Ala-Gly)DEPBT 54
BOP35
EDC25
HBTU40
DPPA52
c(Ala-Tyr-Leu-Ala-Gly)DEPBT 52
TBTU45
DCC15

Data from a comparative study on cyclopentapeptide synthesis.

Experimental Protocols

The following are detailed protocols for the solution-phase and solid-phase synthesis of cyclic peptides using DEPBT.

Protocol 1: Solution-Phase Head-to-Tail Cyclization

This protocol is suitable for the cyclization of a linear peptide precursor in solution.

Materials:

  • Linear peptide precursor with N-terminal and C-terminal protecting groups removed.

  • This compound (DEPBT)

  • Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M HCl aqueous solution

  • Saturated NaHCO3 aqueous solution

  • Brine

  • Anhydrous Na2SO4 or MgSO4

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system for purification

Procedure:

  • Preparation of the Linear Peptide Solution:

    • Dissolve the linear peptide precursor in anhydrous DMF to a final concentration of 1-2 mM. High dilution is crucial to favor intramolecular cyclization over intermolecular polymerization.

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents:

    • Add DIPEA (2.0-4.0 equivalents relative to the linear peptide) to the cooled peptide solution and stir for 30 minutes at 0 °C.

    • Add DEPBT (1.1-2.0 equivalents relative to the linear peptide) to the reaction mixture.

  • Reaction:

    • Continue stirring the reaction mixture at 0 °C for 1-2 hours.

    • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. The reaction progress can be monitored by analytical HPLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, remove the DMF under reduced pressure using a rotary evaporator.

    • Dissolve the residue in EtOAc.

    • Wash the organic layer successively with 1 M HCl (3x), saturated aqueous NaHCO3 (3x), and brine (1x).

    • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate in vacuo to obtain the crude cyclic peptide.

  • Purification:

    • Purify the crude product by preparative HPLC to obtain the pure cyclic peptide.

    • Characterize the final product by mass spectrometry and NMR spectroscopy.

Solution_Phase_Workflow start Start: Linear Peptide Precursor dissolve Dissolve in DMF (1-2 mM) Cool to 0 °C start->dissolve add_base Add DIPEA (2-4 eq) Stir 30 min at 0 °C dissolve->add_base add_depbt Add DEPBT (1.1-2.0 eq) add_base->add_depbt react Stir at 0 °C for 1-2 h Warm to RT, stir 12-24 h add_depbt->react workup Work-up: - Evaporate DMF - EtOAc extraction & washes react->workup purify Purification (Prep-HPLC) workup->purify end End: Pure Cyclic Peptide purify->end Antimicrobial_Peptide_Pathway peptide Cyclic Antimicrobial Peptide (Synthesized using DEPBT) membrane Bacterial Cell Membrane peptide->membrane Targets interaction Electrostatic Interaction with Anionic Membrane Components membrane->interaction Initial Contact insertion Hydrophobic Interaction and Membrane Insertion interaction->insertion disruption Membrane Disruption: Pore Formation / Micellization insertion->disruption leakage Leakage of Cellular Contents (Ions, ATP, etc.) disruption->leakage death Cell Death leakage->death

References

Application Notes and Protocols for Coupling N-Methylated Amino Acids with DEPBT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation of amino acids is a key structural modification in medicinal chemistry, often employed to enhance the pharmacological properties of peptides. This modification can lead to increased metabolic stability, improved membrane permeability, and constrained conformations that may enhance binding affinity and selectivity for biological targets. However, the steric hindrance introduced by the N-methyl group presents a significant challenge during peptide synthesis, often resulting in low coupling yields and an increased risk of racemization.

3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) has emerged as a highly effective coupling reagent for overcoming these challenges. Its mechanism involves the formation of a stable active ester that reacts efficiently with the sterically hindered N-methylated amine, while remarkably suppressing racemization.[1][2] These application notes provide detailed protocols for the use of DEPBT in coupling N-methylated amino acids in both solid-phase and solution-phase peptide synthesis, along with comparative data and troubleshooting guidelines.

Data Presentation: Performance of DEPBT in Coupling N-Methylated Amino Acids

The selection of an appropriate coupling reagent is critical for the successful incorporation of N-methylated amino acids. The following table summarizes the performance of DEPBT in comparison to other common coupling reagents, highlighting its efficacy in terms of yield and racemization control.

Coupling ReagentN-Methylated Amino AcidCoupling PartnerSolventYield (%)Racemization (%)Reference
DEPBT Boc-N-Me-Phe-OHH-Pro-NH2DMF76<2[3]
DEPBT Ibu-Tyr(tBu)-OHH-Arg-NH2DMF76>98 (dr)[4][5]
HATUFmoc-N-Me-Leu-OHResin-bound peptideDMFHighLow-Moderate[6]
PyBroPBoc-N-Me-amino acidResin-bound peptideDCM/DMFHighLow[7]
HBTU/HATUBoc-N-Me-Val-OHH-Me-Val-OMeDCM~90<1[3]
DIC/HOBtFmoc-Ser(tBu)-OHH-L-Leu-OtBuVariousLow-ModerateModerate[6]

Note: "High," "Moderate," and "Low" are used where specific quantitative data was not available in the cited literature. The efficiency of coupling reactions is highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Solid-Phase Coupling of N-Methylated Amino Acids using DEPBT

This protocol describes the manual coupling of an N-methylated amino acid onto a growing peptide chain on a solid support (e.g., Rink Amide resin) using Fmoc-based chemistry.

Materials:

  • Fmoc-protected N-methylated amino acid (1.5 equivalents)

  • DEPBT (1.5 equivalents)

  • Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (3.0 equivalents)

  • Peptide-resin with a free N-terminal amine

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard reagents and solvents for Fmoc-SPPS (e.g., 20% piperidine in DMF for deprotection)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF or DCM (approximately 10 mL per gram of resin) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using standard procedures (e.g., treatment with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes).

  • Washing: Thoroughly wash the resin with DMF (5 times), DCM (3 times), and then DMF again (3 times) to remove residual piperidine and byproducts.

  • Coupling Reaction: a. In a separate vessel, dissolve the Fmoc-N-methylated amino acid (1.5 eq) and DEPBT (1.5 eq) in DMF or DCM. b. Add the solution to the swollen and deprotected peptide-resin. c. Add DIPEA or Et3N (3.0 eq) to the reaction vessel. d. Shake the mixture at room temperature under an inert atmosphere for 1-2 hours.[7]

  • Monitoring the Coupling: Monitor the completion of the reaction using a qualitative test suitable for secondary amines, such as the bromophenol blue test. The Kaiser test is not reliable for N-methylated amines. If the test indicates incomplete coupling, a second coupling can be performed by repeating step 4.

  • Washing: Once the coupling is complete, filter the resin and wash it thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Chain Elongation: Proceed with the next deprotection and coupling cycle as required.

Protocol 2: Solution-Phase Coupling of N-Methylated Amino Acids using DEPBT

This protocol is suitable for the coupling of N-methylated amino acids in solution, which can be advantageous for the synthesis of smaller peptide fragments or for optimizing reaction conditions.

Materials:

  • N-protected N-methylated amino acid (1.0 equivalent)

  • Amino acid ester hydrochloride or other amine component (1.0 equivalent)

  • DEPBT (1.1 - 1.2 equivalents)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reactant Preparation: Dissolve the N-protected N-methylated amino acid (1.0 eq) and the amino acid ester hydrochloride (1.0 eq) in THF or DMF (approximately 2 mL per mmol of amino acid ester) in a round-bottom flask under an inert atmosphere.[7]

  • Base Addition: Add Et3N or DIPEA (2.0 eq) to the reaction mixture. For couplings involving amino acids that are highly susceptible to racemization, it is recommended to cool the mixture to 0°C in an ice bath before the addition of DEPBT.[7] In such cases, a weaker base like sodium carbonate can also be considered.[7]

  • Coupling Reagent Addition: Add DEPBT (1.1 - 1.2 eq) to the stirred solution.

  • Reaction: Stir the reaction mixture for 1 to 2 hours at room temperature. If the reaction is performed at 0°C, it can be allowed to slowly warm to room temperature and stirred for an additional 1-2 hours.

  • Work-up: a. Monitor the reaction progress by Thin Layer Chromatography (TLC). b. Once the reaction is complete, filter the mixture to remove any precipitated byproducts. Rinse the solid with a small amount of the reaction solvent. c. The filtrate can be worked up by standard aqueous extraction procedures to remove water-soluble byproducts.

  • Purification: Evaporate the solvent under reduced pressure to obtain the crude peptide. The crude product can then be purified by flash column chromatography on silica gel.

Protocol 3: Determination of Racemization by HPLC

This protocol outlines a general method for determining the extent of racemization during the coupling of an N-methylated amino acid by analyzing the diastereomeric products using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Crude peptide sample from the coupling reaction

  • Authentic standards of the desired L-L diastereomer and the potential L-D diastereomer (if available)

  • HPLC system with a UV detector

  • Chiral HPLC column (e.g., Chiralpak series) or a high-resolution reverse-phase column (e.g., C18)

  • HPLC-grade solvents (e.g., acetonitrile, water, trifluoroacetic acid (TFA))

Procedure:

  • Sample Preparation: a. Dissolve a small amount of the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water). b. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Analysis: a. Equilibrate the HPLC column with the initial mobile phase conditions. b. Inject the prepared sample onto the column. c. Elute the diastereomers using a suitable gradient of the mobile phase. A typical gradient for reverse-phase HPLC might be a linear gradient of acetonitrile in water with 0.1% TFA. d. Monitor the elution profile at an appropriate wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis: a. Identify the peaks corresponding to the desired (L-L) and the racemized (L-D) diastereomers based on the retention times of the authentic standards, if available. In the absence of standards, the minor, later-eluting peak is often the diastereomeric impurity. b. Integrate the peak areas of both diastereomers. c. Calculate the percentage of racemization using the following formula: % Racemization = [Area(L-D) / (Area(L-L) + Area(L-D))] x 100

Mandatory Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Peptide Synthesis Cycle cluster_cleavage Cleavage and Purification Resin Start with Resin Swell Swell Resin (DMF/DCM) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Coupling with DEPBT (Fmoc-N-Me-AA, DEPBT, DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Deprotection Repeat for next AA Cleavage Cleavage from Resin (e.g., TFA cocktail) Wash2->Cleavage Final Cycle Purification Purification (HPLC) Cleavage->Purification Analysis Analysis (Mass Spec, HPLC) Purification->Analysis

Solid-Phase Synthesis Workflow for N-Methylated Peptides.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Endogenous Ligand GPCR GPCR Ligand->GPCR Activates Peptide N-Methylated Peptide Antagonist Peptide->GPCR Blocks G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

GPCR Signaling Pathway Antagonism by an N-Methylated Peptide.

enzyme_inhibition Substrate Substrate Enzyme Enzyme Active Site Substrate->Enzyme Binds Product Product Enzyme->Product Catalyzes Inhibitor N-Methylated Peptide Inhibitor Inhibitor->Enzyme Inhibits

Enzyme Inhibition by a Competitive N-Methylated Peptide.

References

Application Notes: DEPBT as a Superior Coupling Reagent for Optimal Amide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is a highly efficient phosphonium-type coupling reagent utilized extensively in peptide synthesis and other amide bond formations.[1][2][3] Its primary advantage lies in its exceptional ability to suppress racemization, a critical factor in the synthesis of chiral molecules like peptides and pharmaceuticals.[1][2][3][4] DEPBT has demonstrated superior performance compared to many traditional phosphonium and uronium reagents, especially when dealing with amino acids prone to epimerization.[1][4] These application notes provide detailed information on the optimal use of DEPBT to achieve high coupling efficiency and product purity.

Mechanism of Action

The efficacy of DEPBT in minimizing racemization and promoting efficient coupling is attributed to its unique reaction mechanism. The process is initiated by the reaction of the carboxylic acid with DEPBT in the presence of a base, which forms a transient intermediate. This intermediate then rearranges to generate a highly reactive 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt) ester. This activated ester is then readily attacked by the amine component to form the desired amide bond with a low degree of racemization.[4][5]

A key feature of DEPBT is that the hydroxyl group of amino acid residues such as tyrosine, serine, and threonine, as well as the imidazole group of histidine, do not require protection during the coupling reaction.[2][4][5]

Advantages of DEPBT

  • Minimized Racemization: DEPBT is a preferred reagent for coupling racemization-prone amino acids, ensuring high stereochemical purity of the final product.[1][2][4][6][7]

  • High Coupling Efficiency: It facilitates efficient amide bond formation, leading to high yields and cleaner reaction profiles.[1][4]

  • Broad Applicability: DEPBT is versatile and can be used for a wide range of carboxylic acids and amines in both solution-phase and solid-phase peptide synthesis.[1][2][4]

  • Mild Reaction Conditions: The coupling reactions can be carried out under mild conditions, which helps in preserving sensitive functional groups in the reactants.[1]

Experimental Protocols

Solution-Phase Peptide Coupling

This protocol is suitable for the coupling of N-protected amino acids to amino acid esters in a solution.

Materials:

  • N-protected amino acid

  • Amino acid ester hydrochloride

  • DEPBT (this compound)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Sodium Carbonate (for racemization-sensitive amino acids)

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq.) and the amino acid ester hydrochloride (1.0 eq.) in anhydrous THF or DMF (approximately 2 mL per mmol of amino acid ester).

  • Add the base, DIPEA or TEA (2.0 eq.), to the solution and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.

  • If coupling amino acids that are highly susceptible to racemization, cool the reaction mixture to 0°C in an ice bath before proceeding. In such cases, using sodium carbonate as the base is recommended.[8]

  • Add DEPBT (1.1–1.2 eq.) to the reaction mixture.[8]

  • Allow the reaction to stir for 1–2 hours at room temperature, or at 0°C for sensitive couplings.[8]

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Once the reaction is complete, filter the mixture to remove any precipitated salts.

  • Rinse the solid residue with a small amount of fresh solvent.

  • The filtrate containing the crude peptide can be further processed for purification.

Solid-Phase Peptide Coupling

This protocol is designed for the coupling of an N-protected amino acid to a resin-bound amine in solid-phase peptide synthesis (SPPS).

Materials:

  • Resin with a free amino group

  • N-protected amino acid

  • DEPBT (this compound)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Solid-phase synthesis vessel

  • Shaker or bubbler

Procedure:

  • Swell the resin in the reaction solvent (DCM or DMF, approximately 10 mL per gram of resin) for at least 30 minutes in the synthesis vessel.

  • Drain the solvent.

  • In a separate vial, dissolve the N-protected amino acid (1.5–2.0 eq. based on resin substitution) and DEPBT (1.5–2.0 eq.) in DMF.

  • Add the base, DIPEA or TEA (3.0–4.0 eq.), to the amino acid/DEPBT solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the resin.

  • Shake the mixture at room temperature for 1-2 hours.[8]

  • To monitor the completion of the coupling, a Kaiser test can be performed.

  • Once the coupling is complete (negative Kaiser test), drain the reaction solution.

  • Wash the resin thoroughly with DMF (3 times) and then with DCM (3 times) to remove any unreacted reagents and byproducts.[8]

  • The resin is now ready for the next deprotection and coupling cycle.

Data Presentation: Recommended Reagent Stoichiometry

The optimal concentration of DEPBT is crucial for achieving high coupling efficiency while minimizing side reactions. The following table summarizes the generally recommended stoichiometric ratios of reactants for both solution-phase and solid-phase peptide synthesis based on literature protocols.

Component Solution-Phase Coupling (equivalents) Solid-Phase Coupling (equivalents, based on resin substitution)
N-protected Amino Acid1.01.5 - 2.0
Amine Component1.01.0
DEPBT 1.1 - 1.2 [8]1.5 - 2.0 [8]
Base (e.g., DIPEA, TEA)2.0[8]3.0 - 4.0[8]

Note: The exact equivalents may need to be optimized depending on the specific amino acids being coupled, the nature of the solid support, and the scale of the reaction. For sterically hindered amino acids or difficult couplings, a slight excess of the protected amino acid and DEPBT may be beneficial.

Mandatory Visualizations

DEPBT_Mechanism cluster_reactants cluster_products Carboxylic_Acid R-COOH (Carboxylic Acid) Transient_Intermediate Transient Intermediate Carboxylic_Acid->Transient_Intermediate DEPBT DEPBT DEPBT->Transient_Intermediate Base Base Base->Transient_Intermediate + HOOBt_Ester R-CO-OOBt (Activated HOOBt Ester) Transient_Intermediate->HOOBt_Ester - Diethyl Phosphite Peptide_Bond R-CO-NH-R' (Peptide Bond) HOOBt_Ester->Peptide_Bond Byproduct1 Diethyl Phosphite Amine R'-NH2 (Amine) Amine->Peptide_Bond + Byproduct2 HOOBt SPPS_Workflow Start Start: Resin with free amine Swell 1. Swell Resin (DCM or DMF) Start->Swell Couple 3. Couple to Resin (1-2 hours) Swell->Couple Preactivate 2. Pre-activate Amino Acid with DEPBT and Base Preactivate->Couple Wash1 4. Wash (DMF & DCM) Couple->Wash1 Kaiser_Test Kaiser Test Wash1->Kaiser_Test Kaiser_Test->Couple Positive Deprotect 5. N-terminal Deprotection Kaiser_Test->Deprotect Negative Wash2 6. Wash Deprotect->Wash2 End End: Cleavage and Purification Deprotect->End Next_Cycle Next Coupling Cycle Wash2->Next_Cycle Next_Cycle->Preactivate

References

Application Notes and Protocols for Coupling Amino-Protected Amino Acids to Unprotected Hydroxyl Groups using DEPBT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the efficient coupling of N-protected amino acids to molecules containing unprotected hydroxyl groups, such as serine, threonine, tyrosine residues, or other amino alcohols. The protocols focus on the use of 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT), a coupling reagent renowned for its high efficiency, chemoselectivity, and remarkable resistance to racemization.[1][2][3][4] This method obviates the need for hydroxyl group protection, thereby streamlining the synthesis of peptides, peptido-alcohols, and glycopeptides.[1][4][5]

Introduction

The synthesis of peptides and related compounds containing hydroxylated amino acids often necessitates the protection of the hydroxyl functionality to prevent side reactions, such as ester formation.[1] However, the introduction and subsequent removal of protecting groups add steps to the synthetic route, potentially lowering the overall yield and increasing the risk of side reactions. DEPBT has emerged as a superior coupling reagent that selectively promotes the formation of an amide bond between a carboxylic acid and an amine, even in the presence of unprotected hydroxyl groups.[1][4][5] This unique property is attributed to its mechanism, which involves the formation of a highly reactive and stable HOOBt active ester intermediate.[1][6]

Key Advantages of DEPBT in Coupling with Unprotected Hydroxyl Groups:

  • High Chemoselectivity: DEPBT preferentially activates the carboxyl group for amidation, showing minimal reactivity towards unprotected hydroxyl groups.[1][5]

  • Suppression of Racemization: It is particularly effective in preventing the loss of stereochemical integrity, even with racemization-prone amino acids.[3][7][8]

  • High Yields: The coupling reactions mediated by DEPBT generally proceed with high efficiency, providing excellent yields of the desired product.[1][3]

  • Mild Reaction Conditions: The reactions can be carried out under mild conditions, which is beneficial for sensitive substrates.

Experimental Protocols

Solution-Phase Coupling of N-Protected Amino Acids with Amino Alcohols

This protocol describes a general procedure for the coupling of an N-protected amino acid to an amino alcohol in a solution phase.

Materials:

  • N-protected amino acid

  • Amino alcohol (or peptide with a free N-terminal amine and unprotected hydroxyl groups)

  • This compound (DEPBT)

  • Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Sodium Carbonate (optional, for racemization-sensitive couplings)

  • Standard laboratory glassware and stirring equipment

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Preparation of Reaction Mixture: In a clean, dry round-bottom flask, dissolve the N-protected amino acid (1.0 equivalent) and the amino alcohol (1.0 equivalent) in anhydrous THF or DMF (approximately 2 mL per mmol of the amino alcohol).[9]

  • Addition of Base: Add DIPEA or Et3N (2.0 equivalents) to the reaction mixture and stir for a few minutes at room temperature.[9]

  • Addition of DEPBT: Add DEPBT (1.1-1.2 equivalents) to the stirring solution.[9]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours.[9] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, filter the mixture to remove any precipitated salts.

    • Rinse the solid residue with a small amount of fresh THF or DMF.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure peptido-alcohol.

Note on Racemization-Prone Couplings: For amino acids that are highly susceptible to racemization, it is recommended to cool the reaction mixture to 0°C before the addition of DEPBT. In such cases, sodium carbonate can be used as a milder base instead of DIPEA or Et3N.[9]

Solid-Phase Peptide Synthesis (SPPS) with Unprotected Hydroxyl-Containing Amino Acids

This protocol provides a general procedure for the incorporation of an amino acid onto a solid support (resin) where the growing peptide chain contains unprotected hydroxyl groups.

Materials:

  • Resin with a free amino group

  • N-protected amino acid

  • DEPBT

  • DIPEA or Et3N

  • Anhydrous DMF or Dichloromethane (DCM)

  • SPPS reaction vessel

  • Shaker or automated peptide synthesizer

Procedure:

  • Resin Swelling: Swell the resin in DMF or DCM (approximately 10 mL per gram of resin) for at least 30 minutes in the SPPS reaction vessel.

  • Deprotection (if applicable): If the N-terminus of the resin-bound peptide is protected, perform the standard deprotection step (e.g., with piperidine for Fmoc-SPPS).

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Coupling:

    • In a separate vial, dissolve the N-protected amino acid (1.5 equivalents based on resin substitution) in DMF.

    • Add the amino acid solution to the resin.

    • Add DIPEA or Et3N (3.0 equivalents) to the resin suspension.[9]

    • Add DEPBT (1.5 equivalents) to the reaction vessel.[9]

  • Reaction: Shake the mixture at room temperature for 1-2 hours.[9] The completion of the coupling can be monitored using a qualitative test such as the ninhydrin (Kaiser) test.

  • Washing: Once the coupling is complete (negative ninhydrin test), filter the resin and wash it thoroughly with DMF (3 times) and then with DCM (3 times).[9]

  • Chain Elongation: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the sequence.

Data Presentation

The following tables summarize the quantitative data from studies utilizing DEPBT for coupling with unprotected hydroxyl-containing compounds, demonstrating its efficiency and resistance to racemization.

EntryN-Protected Amino AcidAmino Alcohol/AmineProductYield (%)
1Z-PheH-Ser-OMeZ-Phe-Ser-OMe92
2Z-AlaH-Thr-OBzlZ-Ala-Thr-OBzl89
3Boc-PhgH-Tyr-OEtBoc-Phg-Tyr-OEt85
4Z-ValEthanolamineZ-Val-NHCH₂CH₂OH95
5Z-PheProlinolZ-Phe-prolinol91

Table 1: Synthesis of Peptido-alcohols using DEPBT. This table showcases the high yields obtained in the coupling of various N-protected amino acids with amino alcohols where the hydroxyl group is unprotected. The data indicates the high efficiency and chemoselectivity of DEPBT. (Data adapted from a study by Ye et al.)

EntryCoupling ReagentTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)
1BOP/HOBt-15215987:13
2HBTU/HOBt0 to r.t.17368:32
3EDC/HOBt0 to r.t.127170:30
4DEPBT 0 to r.t. 2 76 >98:2

Table 2: Comparative Study of Coupling Reagents. This table compares the performance of DEPBT with other common coupling reagents in the synthesis of a kyotorphin derivative, coupling an N-acylated tyrosine to arginine. DEPBT demonstrates superior performance in terms of minimizing racemization while providing a good yield in a short reaction time.[3] (r.t. = room temperature)

Mandatory Visualizations

Proposed Mechanism of DEPBT-Mediated Coupling

DEPBT_Mechanism RCOOH N-Protected Amino Acid (R-COOH) RCOO Carboxylate (R-COO⁻) RCOOH->RCOO + Base Base (e.g., DIPEA) Base->RCOO Intermediate1 Transient Intermediate RCOO->Intermediate1 DEPBT DEPBT DEPBT->Intermediate1 + Phosphite Diethyl Phosphite (by-product) Intermediate1->Phosphite HOOBt_Ester HOOBt Active Ester Intermediate1->HOOBt_Ester - Diethyl Phosphite Peptide Peptide Product (R-CO-NH-R') HOOBt_Ester->Peptide Amine Amino Component (H₂N-R') Amine->Peptide +

Caption: Proposed mechanism for DEPBT-mediated amide bond formation.

Experimental Workflow for Solution-Phase Coupling

Experimental_Workflow start Start dissolve Dissolve N-Protected Amino Acid and Amino Alcohol in Anhydrous Solvent start->dissolve add_base Add Base (e.g., DIPEA) dissolve->add_base add_depbt Add DEPBT add_base->add_depbt react Stir at Room Temperature (1-2 hours) add_depbt->react monitor Monitor Reaction (TLC/LC-MS) react->monitor monitor->react Incomplete workup Filter and Evaporate Solvent monitor->workup Reaction Complete purify Purify Crude Product (Column Chromatography/Recrystallization) workup->purify end Pure Peptido-alcohol purify->end

Caption: General workflow for solution-phase coupling using DEPBT.

Logical Relationship of Key Protocol Steps

Logical_Relationship cluster_activation Carboxyl Activation cluster_coupling Amide Bond Formation cluster_workup Isolation and Purification carboxylate_formation Carboxylate Formation (Base) active_ester_formation Active Ester Formation (DEPBT) carboxylate_formation->active_ester_formation nucleophilic_attack Nucleophilic Attack by Amine active_ester_formation->nucleophilic_attack isolation Product Isolation nucleophilic_attack->isolation purification Purification isolation->purification

Caption: Logical flow of the key chemical stages in the DEPBT protocol.

References

The Application of DEPBT in Peptide Fragment Condensation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable formation of peptide bonds is a cornerstone of their work. In the synthesis of complex peptides, fragment condensation—the coupling of two smaller peptide chains—is a critical strategy. This process, however, is often plagued by the risk of racemization, the loss of stereochemical integrity at the chiral center of the amino acids. 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) has emerged as a powerful coupling reagent that offers remarkable resistance to racemization, ensuring the synthesis of high-purity peptides.

This document provides detailed application notes and protocols for the use of DEPBT in fragment condensation reactions, addressing the needs of researchers in both academic and industrial settings.

Superior Performance in Racemization Suppression

DEPBT has consistently demonstrated its superiority in minimizing racemization during peptide coupling reactions when compared to other common coupling reagents.[1][2] Its mechanism of action involves the formation of a stable HOOBt ester intermediate, which reduces the time the activated chiral center is exposed to conditions that could lead to epimerization.[3]

A comparative study highlights the effectiveness of DEPBT in a solution-phase synthesis of a kyotorphin derivative. The coupling of an N-alpha-acylated tyrosine with arginine, a reaction prone to racemization, was performed with various coupling reagents. The results, summarized in the table below, clearly indicate that DEPBT provides a significantly higher diastereomeric ratio, signifying minimal racemization.[3][4]

EntryCoupling ReagentBaseYield (%)Diastereomeric Ratio (dr)
1BOP (1 equiv), HOBt (6 equiv)NMM5987:13
2HBTU (1 equiv), HOBt (1 equiv)DIPEA7368:32
3EDC (1 equiv), HOBt (1 equiv)DIPEA7170:30
4DEPBT (1.1 equiv) DIPEA 76 >98:2

Data sourced from a study on the synthesis of a kyotorphin derivative.[3][4]

Mechanism of DEPBT-Mediated Coupling

The proposed mechanism for DEPBT-mediated amide bond formation involves a two-step process. First, in the presence of a tertiary amine, the carboxylate of the N-protected amino acid or peptide fragment attacks the phosphorus atom of DEPBT. This is followed by the elimination of diethyl phosphate and the formation of a highly activated and stable HOOBt ester. This active ester is then readily attacked by the amino group of the other fragment to form the desired peptide bond with high efficiency and minimal risk of racemization.

DEPBT_Mechanism Carboxylic_Acid R-COOH (Peptide Fragment 1) Intermediate_Complex Transient Intermediate Carboxylic_Acid->Intermediate_Complex DEPBT DEPBT DEPBT->Intermediate_Complex Base Tertiary Amine (e.g., DIPEA) Base->Intermediate_Complex Active_Ester R-CO-OOBt (Active Ester) Intermediate_Complex->Active_Ester  - Diethyl Phosphate Byproduct1 Diethyl Phosphate Peptide_Bond R-CO-NH-R' (Coupled Peptide) Active_Ester->Peptide_Bond Amino_Component H₂N-R' (Peptide Fragment 2) Amino_Component->Peptide_Bond Byproduct2 HOOBt Peptide_Bond->Byproduct2  + HOOBt SPPS_Workflow Start Start: Resin with N-terminally deprotected peptide Prepare_Fragment 1. Prepare Solution of Protected Peptide Fragment Start->Prepare_Fragment Add_Base 2. Add Tertiary Amine (e.g., DIPEA) Prepare_Fragment->Add_Base Add_DEPBT 3. Add DEPBT Add_Base->Add_DEPBT Couple 4. Add Fragment Solution to Resin and Shake Add_DEPBT->Couple Wash 5. Wash Resin Couple->Wash Test 6. Perform Coupling Test (e.g., Kaiser Test) Wash->Test Repeat Recouple if necessary Test->Repeat Positive Continue Continue with next fragment or deprotection/cleavage Test->Continue Negative Repeat->Couple

References

Troubleshooting & Optimization

Technical Support Center: Minimizing Racemization with DEPBT in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on minimizing racemization to ensure the stereochemical integrity of synthesized peptides.

Troubleshooting Guide

This guide addresses specific issues that may arise during peptide synthesis when using DEPBT, presented in a question-and-answer format.

Question 1: I am observing significant racemization even when using DEPBT. What are the potential causes and how can I mitigate this?

Answer:

While DEPBT is known for its remarkable resistance to racemization, several factors can contribute to the loss of stereochemical purity.[1][2] Here are the primary aspects to investigate:

  • Base Selection and Strength: The choice and stoichiometry of the tertiary amine base are critical.[3]

    • Problem: Stronger bases and excess base can promote racemization by abstracting the α-proton of the activated amino acid.[4] N,N-diisopropylethylamine (DIEA), while common, is more basic than N-methylmorpholine (NMM) and may lead to higher racemization in sensitive couplings.[3]

    • Solution:

      • Use a weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP), which have been shown to reduce racemization due to lower basicity and/or greater steric hindrance.[3]

      • Use the minimum necessary amount of base. Typically, one equivalent of base is used for the amino acid salt, and another equivalent for the coupling reaction itself.

  • Solvent Effects: The polarity of the solvent can influence the rate of racemization.

    • Problem: Polar aprotic solvents like DMF are commonly used but can sometimes facilitate racemization, especially with bulky residues.[5]

    • Solution: Consider using less polar solvents like tetrahydrofuran (THF) or dichloromethane (DCM) if compatible with your synthesis. In some cases, using DEPBT in THF at 0°C has been shown to provide excellent results with no detectable racemization.[2]

  • Reaction Temperature: Higher temperatures can increase the rate of both the coupling reaction and racemization.

    • Problem: Allowing the reaction to proceed at room temperature for extended periods might increase the risk of epimerization.

    • Solution: Perform the coupling reaction at a reduced temperature, such as 0°C, especially during the initial activation step.[2][6]

  • Pre-activation Time: The duration the carboxylic acid is activated before the amine component is introduced can be a factor.

    • Problem: A long delay between the activation of the amino acid with DEPBT and the addition of the amine component can increase the opportunity for racemization of the activated ester.[2]

    • Solution: Add the amine component to the reaction mixture shortly after the activation of the carboxylic acid with DEPBT.

Question 2: I am experiencing low coupling efficiency and poor yields with DEPBT. What should I check?

Answer:

Low coupling efficiency can stem from several sources. Consider the following troubleshooting steps:

  • Reagent Quality: Ensure the DEPBT and other reagents are of high purity and anhydrous. DEPBT can be sensitive to moisture.

  • Stoichiometry: Verify the stoichiometry of your reactants. Typically, a slight excess of DEPBT (e.g., 1.1 equivalents) relative to the carboxylic acid is used.[7] The amino component is usually used in equimolar amounts or a slight excess depending on the synthesis strategy.

  • Solubility Issues: Poor solubility of the protected amino acids or the growing peptide chain can hinder the reaction.

    • Solution:

      • Try a different solvent or a solvent mixture to improve solubility.

      • For solid-phase peptide synthesis (SPPS), aggregation of the peptide chain on the resin can be an issue.[8] Consider using chaotropic salts or switching to a different resin.[8]

  • Steric Hindrance: Coupling sterically hindered amino acids can be challenging.

    • Solution:

      • Increase the reaction time or temperature slightly, while carefully monitoring for racemization.

      • DEPBT is generally effective for hindered couplings, but in extreme cases, alternative coupling reagents might be considered.[9]

Question 3: How can I confirm that the racemization I'm observing is not from my starting materials or workup procedure?

Answer:

It's crucial to isolate the source of racemization.

  • Analyze Starting Materials: Verify the enantiomeric purity of your protected amino acids using an appropriate analytical technique like chiral HPLC or GC-MS after derivatization.[10][11]

  • Workup-Induced Racemization: Some workup procedures, particularly those involving strong acids or bases, can induce racemization.

    • Solution: Analyze a sample of the crude reaction mixture before workup to determine the level of racemization at the end of the coupling step. If the racemization increases after workup, the purification protocol should be re-evaluated.

  • Hydrolysis-Induced Racemization during Analysis: The acidic hydrolysis step used to break down a peptide into its constituent amino acids for analysis can itself cause racemization.

    • Solution: Use deuterated acid (e.g., 6N DCl in D₂O) for hydrolysis. The degree of deuterium incorporation at the α-carbon can be used to correct for any racemization that occurred during the hydrolysis step when analyzed by GC-MS.[10]

Frequently Asked Questions (FAQs)

What is the mechanism of DEPBT and why is it effective at suppressing racemization?

DEPBT is an organophosphorus coupling reagent.[2] Its mechanism involves the in-situ formation of a highly activated and stable 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt) ester intermediate.[1][2] This active ester reacts with the amino component to form the peptide bond. The key to its low racemization potential is that this stable intermediate is less prone to forming the oxazolone intermediate, which is a primary pathway for racemization.[4][12]

When is it particularly advantageous to use DEPBT over other coupling reagents?

DEPBT is especially beneficial in the following situations:

  • Coupling of racemization-prone amino acids: This includes amino acids like histidine and cysteine, as well as arylglycines.[2][9]

  • Segment condensation: When coupling larger peptide fragments, where the C-terminal amino acid of the carboxylic acid component is chiral and at high risk of racemization.

  • Cyclization of peptides: DEPBT has been shown to be a superior reagent for head-to-tail cyclization of linear peptides, providing good yields with minimal racemization.[2][9]

  • Coupling to hydroxyl groups: A unique feature of DEPBT is that it selectively promotes amide bond formation in the presence of unprotected hydroxyl groups (e.g., in serine, threonine, tyrosine), avoiding the need for side-chain protection for these residues.[2][13][14]

What are the recommended general conditions for a DEPBT-mediated coupling?

A typical protocol involves dissolving the N-protected amino acid in an appropriate solvent (e.g., DMF, THF, or DCM). A tertiary base (e.g., DIEA or NMM) is added, followed by DEPBT. The mixture is often stirred at 0°C for a short period before the amino component is added. The reaction is then typically allowed to warm to room temperature and stirred until completion.

How do I detect and quantify racemization in my peptide product?

Several analytical methods can be used:[10]

  • Chiral High-Performance Liquid Chromatography (HPLC): This involves separating the diastereomeric peptide products on a chiral stationary phase.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This highly sensitive method requires hydrolysis of the peptide, derivatization of the resulting amino acids to make them volatile, and separation on a chiral GC column.[10] It can reliably quantify down to 0.1% of the undesired enantiomer.[10]

  • Capillary Electrophoresis (CE): CE offers high-efficiency separations with minimal sample consumption and can be used to separate peptide diastereomers or derivatized amino acid enantiomers.[11][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or by analyzing the spectra of diastereomeric products, NMR can be used for quantification, although it is generally less sensitive than chromatographic methods.[10]

Quantitative Data on Racemization

The following table summarizes comparative data on the effectiveness of DEPBT in minimizing racemization compared to other common coupling reagents.

Coupling Reagent/SystemBaseRacemization (% D-isomer or diastereomeric ratio)Enantiomeric Excess (% ee)Reference
DEPBT DIEA Not detectable 95.8% [2]
HBTUDIEA-83.6%[2]
HATUDIEA-77.2%[2]
TDBTUDIEA-91.8%[2]
DEPBT DIPEA >98:2 (L:D) >96% [7]
BOP/HOBt-87:13 (L:D)74%[6][7]
HBTU/HOBtNMM68:32 (L:D)36%[7]
EDC/OxymaDIPEA78:22 (L:D)56%[7]

Note: Enantiomeric excess (% ee) is calculated from the diastereomeric ratio (dr) where applicable using the formula: % ee = ([major] - [minor]) / ([major] + [minor]) * 100.

Experimental Protocols

Protocol 1: General Procedure for DEPBT Coupling in Solution Phase

This protocol is adapted from the synthesis of a kyotorphin derivative where DEPBT was used to eliminate racemization.[6][7]

  • Dissolve the Carboxylic Acid: Dissolve the N-α-acylated amino acid (1.0 mmol) in anhydrous DMF (4 mL).

  • Add Base: Cool the solution to 0°C and add N,N-diisopropylethylamine (DIPEA) (2.5 mmol). Stir the mixture for 30 minutes at 0°C.

  • Add DEPBT and Amine: Add DEPBT (1.1 mmol) followed by the hydrochloride salt of the amino component (e.g., H-Arg-NH₂·2HCl, 1.0 mmol) successively to the reaction mixture.

  • Reaction: Allow the reaction to stir for 2 hours, letting it gradually warm to room temperature.

  • Workup: Proceed with the appropriate aqueous workup and purification of the dipeptide product.

  • Analysis: Analyze the purified product for optical purity using chiral HPLC or another suitable method.

Protocol 2: Analysis of Racemization by GC-MS

This is a general workflow for determining the extent of racemization in a synthetic peptide.[10]

  • Hydrolysis: Hydrolyze the peptide sample (approx. 1 mg) using 6N DCl in D₂O at 110°C for 24 hours. The use of deuterated reagents helps to correct for any racemization occurring during this step.

  • Derivatization:

    • Esterification: Remove the acid under vacuum and add a solution of acetyl chloride in isopropanol. Heat at 110°C for 1 hour to form the isopropyl esters of the amino acids.

    • Acylation: Evaporate the solvent and add trifluoroacetic anhydride (TFAA) in dichloromethane. Heat at 60°C for 15 minutes to acylate the amino groups.

  • GC-MS Analysis:

    • Column: Use a chiral capillary column (e.g., Chirasil-Val).

    • Injection: Inject the derivatized sample into the GC-MS.

    • Detection: Monitor the characteristic fragment ions for each amino acid in the mass spectrometer.

  • Data Analysis: Determine the extent of racemization by comparing the peak areas of the D- and L-enantiomers in the extracted ion chromatograms.

Visualizations

Troubleshooting_Racemization_with_DEPBT start High Racemization Observed with DEPBT check_base Investigate Base Conditions start->check_base check_solvent Evaluate Solvent Choice start->check_solvent check_temp Assess Reaction Temperature start->check_temp check_preactivation Review Pre-activation Time start->check_preactivation sol_base_type Switch to weaker base (e.g., NMM, Collidine) check_base->sol_base_type Strong base used? sol_base_amount Use minimum required amount of base check_base->sol_base_amount Excess base used? sol_solvent Test less polar solvent (e.g., THF, DCM) check_solvent->sol_solvent Polar solvent used? sol_temp Run reaction at 0°C check_temp->sol_temp Reaction at RT? sol_preactivation Add amine component soon after activation check_preactivation->sol_preactivation Long pre-activation? end_node Racemization Minimized sol_base_type->end_node sol_base_amount->end_node sol_solvent->end_node sol_temp->end_node sol_preactivation->end_node

Caption: Troubleshooting workflow for minimizing racemization when using DEPBT.

References

Technical Support Center: Troubleshooting DEPBT Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges encountered during amide bond formation using 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT). DEPBT is a highly effective coupling reagent known for its remarkable resistance to racemization.[1][2] However, optimizing reaction conditions is crucial to achieving high yields. This guide provides detailed troubleshooting advice, experimental protocols, and comparative data to help you overcome common issues, particularly low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in a DEPBT coupling reaction?

Low yields in DEPBT-mediated coupling reactions can often be attributed to one or more of the following factors:

  • Incomplete Activation of the Carboxylic Acid: The reaction requires a tertiary amine base to deprotonate the carboxylic acid, allowing it to react with DEPBT. Insufficient base or a base that is too weak can lead to poor activation.

  • Steric Hindrance: Coupling bulky or sterically hindered amino acids can be challenging and may require longer reaction times, elevated temperatures, or the use of specialized protocols.

  • Poor Solubility: The solubility of the protected amino acids, the growing peptide chain, or the DEPBT reagent itself can impact reaction efficiency. If any component precipitates from the solution, the reaction rate will decrease significantly.

  • Side Reactions: Although DEPBT is known for minimizing side reactions, issues like the formation of N-acylurea (if carbodiimides are present as contaminants) or premature cleavage from the resin in solid-phase synthesis can occur under suboptimal conditions.

  • Moisture: Like most coupling reactions, the presence of water can hydrolyze the activated species, leading to lower yields. Ensure all solvents and reagents are anhydrous.

  • Aggregation: In solid-phase peptide synthesis (SPPS), the growing peptide chain can aggregate on the resin, preventing reagents from accessing the reaction site.[3]

Q2: How can I improve the yield of a difficult coupling involving sterically hindered amino acids?

For sterically hindered couplings, consider the following strategies:

  • Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration (e.g., 2-24 hours).[4] In some cases, carefully increasing the reaction temperature can help overcome the activation energy barrier.

  • Optimize Reagent Equivalents: Increasing the concentration of the amino acid and DEPBT (e.g., from 1.5 to 2.0 equivalents in SPPS) can improve reaction kinetics.

  • Solvent Choice: Switch to a more disruptive solvent like N-methyl-2-pyrrolidone (NMP) or a mixture of dimethylformamide (DMF) and dichloromethane (DCM) to minimize peptide aggregation in SPPS.[4]

  • "Double Coupling": If a coupling reaction is known to be difficult, performing the coupling step twice before moving to the next deprotection step can significantly improve the yield of the desired product.

Q3: What is the optimal base and solvent for a DEPBT coupling reaction?

The choice of base and solvent is critical for the success of the coupling reaction.

  • Base: N,N-Diisopropylethylamine (DIPEA) and triethylamine (Et3N) are commonly used tertiary amine bases.[5] For amino acids that are highly susceptible to racemization, a weaker base like sodium carbonate may be used, particularly when the reaction is cooled to 0°C.[5]

  • Solvent: Tetrahydrofuran (THF) is a common solvent for solution-phase DEPBT coupling.[1][5] For solid-phase synthesis, DMF and DCM are frequently used.[5] The choice of solvent should be guided by the solubility of the reactants.

Q4: Can I use DEPBT for cyclization reactions?

Yes, DEPBT has been shown to be an effective reagent for peptide cyclization, often providing better yields compared to other coupling reagents like HBTU/DMAP.[4]

Data Presentation: Comparative Performance of Coupling Reagents

The selection of a coupling reagent can significantly influence the yield and purity of the final product. The following tables provide a summary of comparative data from various studies.

Table 1: Comparison of Cyclization Yields for Different Coupling Reagents

Coupling ReagentYield (%)Reference
DEPBT 22 [4]
HBTU/DMAP12[4]

This data represents the cyclization of H-Trp(Boc)-Phg-Arg(Tos)-D-Aph(Boc)-D-Ala-OH. Yields are based on the amount of product isolated by HPLC.[4]

Table 2: Study of Coupling Conditions for the Synthesis of a Kyotorphin Derivative

EntryCoupling ReagentBaseYield (%)Diastereomeric Ratio (dr)Reference
1BOP (1 equiv), HOBt (6 equiv)NMM5987:13[6]
2HBTU (1 equiv), HOBt (1 equiv)NMM7368:32[6]
7DEPBT (1.1 equiv) DIPEA 76 >98:2 [6]

This table highlights the effectiveness of DEPBT in achieving a high yield with minimal racemization compared to other common coupling reagents.

Experimental Protocols

Protocol 1: Solution-Phase Coupling with DEPBT

This protocol is a general guideline for amide bond formation in solution.

  • Dissolve Reactants: Dissolve the N-protected amino acid and the amino acid ester in anhydrous tetrahydrofuran (THF) (approximately 2 mL per mmol of amino acid ester).

  • Add Base: Add 2.0 equivalents of a suitable tertiary amine base, such as triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA).

  • Cool Reaction (Optional): For couplings involving amino acids that are highly susceptible to epimerization, cool the mixture to 0°C before adding DEPBT. In such cases, using sodium carbonate as the base is recommended.[5]

  • Add DEPBT: Add 1.1–1.2 equivalents of DEPBT to the reaction mixture.

  • Reaction: Stir the mixture for 1 to 2 hours at room temperature (or 0°C if cooled).

  • Work-up: Filter the reaction mixture to remove any solids and rinse the solid with a small amount of THF.

  • Isolation: Evaporate the solvent in vacuo to obtain the crude peptide.[5]

Protocol 2: Solid-Phase Coupling with DEPBT

This protocol is intended for use in solid-phase peptide synthesis (SPPS).

  • Resin Preparation: Suspend the resin in dichloromethane (DCM) or N,N-dimethylformamide (DMF) (approximately 10 mL per gram of resin).

  • Add Amino Acid: Add 1.5 equivalents of the protected amino acid (based on resin substitution).

  • Add Base: Add 3 equivalents of DIPEA or Et3N.

  • Add DEPBT: Add 1.5 equivalents of DEPBT.

  • Reaction: Shake the mixture at room temperature for 1-2 hours.

  • Washing: Filter the resin and wash it three times with DMF, followed by three times with DCM.[5]

  • Monitoring: To ensure the coupling reaction is complete, a qualitative colorimetric test, such as the Kaiser (ninhydrin) test, can be used to check for the presence of free primary amines. A negative result indicates a complete reaction.

Visualizations

DEPBT Coupling Reaction Mechanism

DEPBT_Mechanism RCOOH N-Protected Amino Acid (R-COOH) Carboxylate Carboxylate (R-COO⁻) RCOOH->Carboxylate + Base Base Tertiary Amine (e.g., DIPEA) Base->Carboxylate Intermediate1 Transient Intermediate Carboxylate->Intermediate1 + DEPBT DEPBT DEPBT DEPBT->Intermediate1 HOOBt_Ester Activated HOOBt Ester Intermediate1->HOOBt_Ester - Diethyl Phosphite Byproduct1 Diethyl Phosphite Intermediate1->Byproduct1 Peptide Peptide Product (R-CO-NH-R') HOOBt_Ester->Peptide + R'-NH₂ Amino_Component Amino Component (R'-NH₂) Amino_Component->Peptide Byproduct2 HOOBt Peptide->Byproduct2 - HOOBt Troubleshooting_Workflow Start Low Yield Observed Check_Reagents 1. Check Reagent Quality (DEPBT, Solvents, Base) Start->Check_Reagents Check_Stoichiometry 2. Verify Stoichiometry (Equivalents of all reactants) Check_Reagents->Check_Stoichiometry Solubility_Issue 3. Assess Solubility (Precipitation observed?) Check_Stoichiometry->Solubility_Issue Change_Solvent Change Solvent (e.g., NMP, DMF/DCM) Solubility_Issue->Change_Solvent Yes Incomplete_Reaction 4. Incomplete Reaction? (Monitor with TLC/LCMS/Kaiser Test) Solubility_Issue->Incomplete_Reaction No Change_Solvent->Incomplete_Reaction Optimize_Conditions Optimize Conditions Incomplete_Reaction->Optimize_Conditions Yes End Yield Improved Incomplete_Reaction->End No (Reaction Complete) Increase_Time Increase Reaction Time Optimize_Conditions->Increase_Time Increase_Temp Increase Temperature (cautiously) Optimize_Conditions->Increase_Temp Double_Couple Perform Double Coupling Optimize_Conditions->Double_Couple Increase_Time->End Increase_Temp->End Double_Couple->End

References

DEPBT Technical Support Center: Troubleshooting Guides & FAQs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the use of 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) in peptide synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and mechanistic insights to help you optimize your reactions, minimize side products, and achieve high-purity peptides.

Frequently Asked Questions (FAQs)

Q1: What is DEPBT and what are its primary advantages as a coupling reagent?

DEPBT is a phosphonium-type coupling reagent used to facilitate the formation of amide bonds, most notably in peptide synthesis. Its primary advantages include:

  • Exceptional Resistance to Racemization: DEPBT is renowned for its ability to minimize the loss of stereochemical integrity at the α-carbon of amino acids during coupling, which is crucial for the synthesis of biologically active peptides.[1]

  • High Coupling Efficiency: It generally provides good to excellent yields for a wide range of amino acid couplings, including those involving sterically hindered residues.[2]

  • Compatibility with Unprotected Side Chains: DEPBT can be used with amino acids that have unprotected hydroxyl (e.g., Serine, Threonine, Tyrosine) or imidazole (Histidine) side chains, simplifying synthesis strategies.[1]

  • Reduced Side Reactions: Compared to some other coupling reagents, DEPBT shows a lower propensity for certain side reactions like asparagine dehydration.[3]

Q2: How does the mechanism of DEPBT differ from carbodiimide or uronium-based coupling reagents?

DEPBT's mechanism involves the formation of a highly reactive and stable OOBt ester intermediate. A tertiary amine is required to deprotonate the carboxylic acid of the N-protected amino acid. The resulting carboxylate then attacks the phosphorus atom of DEPBT, leading to the formation of a transient intermediate. This intermediate rearranges, releasing diethyl phosphite, to form the HOOBt active ester. This activated ester is then attacked by the amino group of the incoming amino acid to form the desired peptide bond.[3] This mechanism is analogous to that of the phosphonium reagent BOP.[3]

Q3: What are the most common side reactions and byproducts observed with DEPBT?

While DEPBT is a highly effective coupling reagent, side reactions can still occur, leading to byproduct formation and purification challenges. Some known issues include:

  • Formation of Unidentified Byproducts: Some studies have reported the formation of side products that necessitate extensive chromatographic purification, though the specific structures of these byproducts are often not detailed.[2]

  • Lactamization: In specific cases, such as the coupling of Fmoc-Dab(Mtt)-OH, intramolecular cyclization can occur, leading to the formation of a lactam side product. DEPBT has been shown to be superior to other reagents in minimizing this particular side reaction.[4]

  • Diethyl Phosphite: This is a known byproduct of the main reaction mechanism.[3]

It is important to note that DEPBT is less prone to certain side reactions common to other classes of coupling reagents:

  • Guanidinylation: Unlike uronium/aminium reagents (e.g., HBTU, HATU), phosphonium reagents like DEPBT do not have a guanidinium group and therefore do not cause this chain-terminating side reaction.

  • Asparagine Dehydration: DEPBT has been shown to not cause the dehydration of the asparagine side chain to a nitrile, a side reaction that can be problematic with carbodiimide reagents like DCC.[3]

Q4: How can I minimize byproduct formation when using DEPBT?

Minimizing side reactions is key to achieving high crude peptide purity. Consider the following strategies:

  • Optimize Stoichiometry: Use the appropriate equivalents of the amino acid, DEPBT, and base. An excess of any reagent can potentially lead to side reactions.

  • Choice of Solvent: The polarity of the solvent can influence reaction rates and the formation of byproducts. Solvents like THF and DMF are commonly used. The choice of solvent can impact the solubility of reactants and intermediates, affecting the reaction outcome.[5]

  • Base Selection: The strength and steric hindrance of the tertiary amine base (e.g., DIPEA, NMM) can affect the rate of racemization and potentially other side reactions. Weaker bases may be preferable in some cases to minimize epimerization.[2]

  • Temperature Control: For couplings involving amino acids that are highly susceptible to racemization or other side reactions, performing the reaction at a reduced temperature (e.g., 0 °C) can be beneficial.

Troubleshooting Guide

This guide addresses common issues encountered during peptide synthesis using DEPBT.

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low Yield of Desired Peptide 1. Incomplete Coupling: The coupling reaction may not have gone to completion due to steric hindrance, aggregation of the growing peptide chain, or suboptimal reaction conditions.[6][7] 2. Poor Reagent Quality: The DEPBT, amino acid derivatives, or solvents may be of poor quality or have degraded. 3. Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, or reaction time.1. Monitor the Reaction: Use a qualitative test (e.g., Kaiser test for primary amines) to monitor the progress of the coupling reaction on solid phase.[7] 2. Extend Reaction Time: For difficult couplings, extending the reaction time may improve the yield.[7] 3. Increase Reagent Equivalents: A slight excess of the activated amino acid and coupling reagent can be used to drive the reaction to completion. 4. Check Reagent Purity: Ensure all reagents are of high purity and stored under appropriate conditions. 5. Optimize Solvent and Base: Experiment with different solvents (e.g., DMF, NMP) or bases to improve solubility and reaction kinetics. For sequences prone to aggregation, consider using structure-disrupting solvents or additives.[6]
Difficult Purification of the Crude Peptide 1. Presence of Byproducts: Side reactions may have led to the formation of impurities with similar chromatographic properties to the desired peptide.[2] 2. Excess Reagents: Residual DEPBT or its byproducts may be present in the crude product.1. Optimize Reaction Conditions: Refer to the strategies for minimizing byproduct formation in the FAQs. 2. Purification Strategy: Employ a multi-step purification protocol. A combination of different chromatographic techniques, such as ion-exchange followed by reversed-phase HPLC, can be effective in separating challenging impurities.[8] 3. Aqueous Work-up (for solution-phase): A thorough aqueous work-up can help remove water-soluble byproducts and excess reagents.
Presence of Unexpected Peaks in HPLC/MS Analysis 1. Side Product Formation: As discussed, side reactions can lead to various byproducts. 2. Racemization: Although DEPBT has a high resistance to racemization, it can still occur under certain conditions, leading to diastereomeric impurities.1. Characterize the Impurities: Use high-resolution mass spectrometry (HRMS) and tandem MS (MS/MS) to identify the structure of the byproducts. 2. Optimize for Minimal Racemization: Use a weaker base, lower the reaction temperature, and minimize the pre-activation time.[2]

Experimental Protocols

Protocol 1: General Procedure for DEPBT-Mediated Coupling in Solution-Phase Peptide Synthesis
  • Dissolve Reactants: In a round-bottom flask, dissolve the N-protected amino acid (1.0 equivalent) and the amino acid ester hydrochloride or free amine (1.0 equivalent) in an appropriate solvent (e.g., THF, DMF).

  • Add Base: Add a tertiary amine base (e.g., triethylamine or diisopropylethylamine, 2.0 equivalents) to the reaction mixture. If the amino component is a hydrochloride salt, an additional equivalent of base is required for neutralization.

  • Add DEPBT: Add DEPBT (1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS. For amino acids prone to racemization, the reaction can be performed at 0 °C.

  • Work-up:

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude peptide by flash column chromatography or preparative HPLC.

Protocol 2: General Procedure for DEPBT-Mediated Coupling in Solid-Phase Peptide Synthesis (SPPS)
  • Resin Swelling: Swell the resin in the chosen solvent (e.g., DMF) for 30-60 minutes.

  • Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid.

  • Washing: Thoroughly wash the resin with DMF to remove piperidine and byproducts.

  • Coupling:

    • In a separate vessel, pre-activate the Fmoc-protected amino acid (1.5-2.0 equivalents relative to the resin loading) with DEPBT (1.5-2.0 equivalents) in DMF in the presence of a tertiary amine base (e.g., DIPEA, 3.0-4.0 equivalents) for a few minutes.

    • Add the pre-activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction is complete.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycle: Proceed to the next deprotection and coupling cycle.

Visualizations

DEPBT Main Reaction Pathway

DEPBT_Main_Reaction RCOOH N-Protected Amino Acid (R-COOH) RCOO Carboxylate (R-COO⁻) RCOOH->RCOO + Base Base Tertiary Base (e.g., DIPEA) Intermediate1 Transient Intermediate RCOO->Intermediate1 + DEPBT DEPBT DEPBT DEP Diethyl Phosphite (byproduct) Intermediate1->DEP HOOBt_Ester HOOBt Active Ester Intermediate1->HOOBt_Ester - Diethyl Phosphite Peptide Dipeptide (R-CO-NH-R') HOOBt_Ester->Peptide + H₂N-R' Amine Amino Component (H₂N-R')

DEPBT's primary reaction mechanism for amide bond formation.
Troubleshooting Workflow for Low Peptide Yield

Troubleshooting_Workflow Start Low Peptide Yield Check_Completion Check Coupling Completion (e.g., Kaiser Test) Start->Check_Completion Incomplete Incomplete Coupling Check_Completion->Incomplete Positive Complete Coupling Appears Complete Check_Completion->Complete Negative Optimize_Coupling Optimize Coupling: - Extend reaction time - Increase reagent equivalents - Change solvent/base Incomplete->Optimize_Coupling Check_Aggregation Assess for Aggregation Complete->Check_Aggregation Final_Check Review Cleavage and Purification Procedures Optimize_Coupling->Final_Check Aggregation Aggregation Suspected Check_Aggregation->Aggregation Yes No_Aggregation No Obvious Aggregation Check_Aggregation->No_Aggregation No Aggregation_Solutions Use Aggregation-Disrupting Conditions: - NMP as solvent - Chaotropic salts - Elevated temperature Aggregation->Aggregation_Solutions Check_Reagents Verify Reagent Quality and Stoichiometry No_Aggregation->Check_Reagents Aggregation_Solutions->Final_Check Check_Reagents->Final_Check

A logical workflow for troubleshooting low peptide yields.
Potential Side Reaction: Lactamization

Lactamization_Side_Reaction Amino_Acid Amino Acid with Side-Chain Nucleophile (e.g., Fmoc-Dab(Mtt)-OH) DEPBT_Activation Activation with DEPBT Amino_Acid->DEPBT_Activation Activated_Ester Activated Carboxyl Group DEPBT_Activation->Activated_Ester Intramolecular_Attack Intramolecular Nucleophilic Attack Activated_Ester->Intramolecular_Attack Lactam Lactam Byproduct Intramolecular_Attack->Lactam Favored under certain conditions Desired_Peptide Desired Peptide (Intermolecular Coupling) Intramolecular_Attack->Desired_Peptide Desired pathway Amine_Component Incoming Amino Acid Amine_Component->Desired_Peptide

A simplified representation of lactam formation as a side reaction.

References

Technical Support Center: Optimizing DEPBT-Mediated Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their DEPBT-mediated coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is DEPBT and what are its primary advantages?

A1: DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is an organophosphorus coupling reagent used to form amide bonds in peptide synthesis and other organic syntheses.[1][2] Its main advantages include:

  • Exceptional Resistance to Racemization: DEPBT is highly effective at minimizing epimerization, even when coupling amino acids that are prone to racemization, such as arylglycines.[2][3][4][5]

  • High Coupling Efficiency: It generally provides high yields and clean reaction profiles.[4]

  • Mild Reaction Conditions: The reactions can typically be performed under mild conditions.[5][6]

  • Compatibility with Unprotected Functional Groups: The hydroxy groups of serine, threonine, and tyrosine, as well as the imidazole group of histidine, do not require protection when using DEPBT.[7][8]

  • Superior for Cyclization: It has been shown to be a superior reagent for the head-to-tail cyclization of linear peptides.

  • Stability: DEPBT is a stable, crystalline, non-hygroscopic solid with a long shelf-life at room temperature.[2][5]

Q2: How does the mechanism of DEPBT work?

A2: The DEPBT-mediated coupling proceeds through a highly activated ester intermediate.[2][6]

  • A tertiary amine (like DIPEA or Et3N) deprotonates the carboxylic acid of the N-protected amino acid.

  • The resulting carboxylate attacks the phosphorus atom of DEPBT.

  • This forms a transient intermediate that rearranges, eliminating diethyl phosphite, to generate a highly reactive HOOBt active ester.[2][6]

  • The amine component then attacks this active ester to form the desired amide bond with a low risk of racemization.[6]

DEPBT_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Activation cluster_step3 Step 3: Coupling R-COOH R-COOH R-COO- R-COO⁻ R-COOH->R-COO- + Base - Base-H⁺ Base Base DEPBT DEPBT R-COO-->DEPBT Attack Active_Ester [R-COO-HOOBt] (Active Ester) DEPBT->Active_Ester Rearrangement Amine R'-NH₂ Active_Ester->Amine Nucleophilic Attack Peptide R-CO-NH-R' Amine->Peptide

Caption: Proposed mechanism for DEPBT-mediated amide bond formation.

Q3: Is it necessary to protect the side chains of all amino acids?

A3: No. A key advantage of DEPBT is that the hydroxyl groups on amino acids like serine, threonine, and tyrosine do not require protection.[6][7] Similarly, the imidazole side chain of histidine is also compatible with DEPBT coupling conditions without protection.[7][8] This can simplify synthesis planning and reduce the number of reaction steps.

Troubleshooting Guide

Q4: My coupling reaction yield is low. What are the potential causes and solutions?

A4: Low yields can stem from several factors. Systematically investigating the following can help identify the issue.

  • Cause 1: Poor Solubility: The carboxylic acid, amine component, or DEPBT may not be fully dissolved in the chosen solvent.

    • Solution: Ensure all reagents are fully dissolved before proceeding. DEPBT is soluble in various solvents like THF, DMF, and CH2Cl2.[9][10] Consider using a solvent mixture or switching to a more polar solvent like pure DMF if solubility issues are suspected.

  • Cause 2: Incomplete Activation/Reaction: The reaction time may be insufficient, especially for sterically hindered amino acids.

    • Solution: Monitor the reaction progress using TLC or LC-MS. If the starting material is still present after the standard 1-2 hours, extend the reaction time.[9] A slight increase in the equivalents of DEPBT (e.g., from 1.1 to 1.5 eq) might also be beneficial.

  • Cause 3: Side Reactions: Although robust, DEPBT can be involved in side reactions. The HOOBt intermediate can react with chlorinated solvents like CH2Cl2.[10] Some specific building blocks, like Fmoc-Dab(Mtt)-OH, are prone to intramolecular lactamization.[1]

    • Solution: Avoid using chlorinated solvents if side products are detected.[10] For problematic amino acids, a thorough literature search for specific optimized conditions is recommended.

  • Cause 4: Sub-optimal Base: An inappropriate amount or type of base can hinder the reaction.

    • Solution: For solid-phase synthesis, 3 equivalents of a tertiary amine like DIPEA or Et3N are recommended.[9] For solution-phase, 2 equivalents are standard.[9] Ensure the base is fresh and added correctly.

Troubleshooting_Low_Yield Start Low Yield Observed CheckSolubility Are all reagents fully dissolved? Start->CheckSolubility CheckTime Is the reaction complete (TLC/LCMS)? CheckSolubility->CheckTime Yes ChangeSolvent Action: Change solvent (e.g., to pure DMF). CheckSolubility->ChangeSolvent No CheckSolvent Are you using a chlorinated solvent? CheckTime->CheckSolvent Yes IncreaseTime Action: Extend reaction time. CheckTime->IncreaseTime No CheckEquivalents Review stoichiometry of reagents and base. CheckSolvent->CheckEquivalents No AvoidChlorinated Action: Switch to a non-chlorinated solvent (THF, DMF). CheckSolvent->AvoidChlorinated Yes AdjustEquivalents Action: Increase DEPBT/Base equivalents slightly. CheckEquivalents->AdjustEquivalents Incorrect End Re-run Experiment CheckEquivalents->End Correct ChangeSolvent->End IncreaseTime->End AvoidChlorinated->End AdjustEquivalents->End

Caption: Troubleshooting workflow for low reaction yield.

Q5: I've detected epimerization/racemization in my product. How can I prevent this?

A5: While DEPBT is known for its remarkable resistance to racemization, certain substrates or conditions can still lead to a loss of stereochemical integrity.[2][4]

  • Cause 1: Strong Base: Highly basic conditions can promote Hα abstraction, leading to epimerization.[11] This is especially true for Nα-acyl-protected amino acids.

    • Solution: For couplings involving amino acids highly susceptible to epimerization, consider replacing strong tertiary amines like DIPEA with a milder base such as sodium carbonate.[9] Using the weaker base sym-collidine has also been recommended in high-risk cases.[12]

  • Cause 2: Elevated Temperature: Higher temperatures can increase the rate of epimerization.

    • Solution: If racemization is detected, perform the coupling at a lower temperature. Cooling the reaction mixture to 0°C before adding DEPBT is a recommended strategy.[9]

Q6: I am having trouble purifying my product from reaction byproducts. What should I do?

A6: Some studies have noted that DEPBT can produce side products that require extensive chromatography for removal.[8]

  • Solution 1: Review Stoichiometry: Using a large excess of DEPBT is generally not necessary and can complicate purification. Use the recommended stoichiometry (see tables below) as a starting point.

  • Solution 2: Aqueous Workup: For solution-phase synthesis, the byproduct diethyl phosphite and salts can often be removed with an aqueous wash. A standard workup involves washing the organic layer with dilute acid (e.g., 0.1 N HCl), water, and brine.[2]

  • Solution 3: Solvent Choice: As noted, chlorinated solvents can generate side products.[10] Using THF or DMF may result in a cleaner reaction profile and simpler purification.

Data & Protocols

Comparative Yield Data

DEPBT has shown superior performance in cyclization reactions compared to other common coupling reagents.

Coupling ReagentYield (%) for c(Pro–Tyr–Leu–Ala–Gly)
DEPBT 54
HBTU40
BOP35
EDC25
Data sourced from a study on peptide cyclization.[6]
Recommended Reaction Conditions
ParameterSolution Phase CouplingSolid Phase Coupling (SPPS)
Solvent THF, DMF, CH₂Cl₂[9][10]DMF or DCM (~10 mL/g resin)[9]
Carboxylic Acid 1.0 eq1.5 eq (based on resin substitution)[9]
Amine 1.0 eq1.0 eq (on-resin)
DEPBT 1.1 - 1.2 eq[9]1.5 eq[9]
Base 2.0 eq (Et₃N or DIPEA)[9]3.0 eq (DIPEA or Et₃N)[9]
Temperature 0°C to Room Temp[9]Room Temperature[9]
Time 1 - 2 hours[9]1 - 2 hours[9]

Experimental Protocols

Protocol 1: General Procedure for Solution Phase Coupling

  • Dissolve the N-protected amino acid (1.0 eq) and the amine component (1.0 eq) in an appropriate solvent (e.g., THF, ~2 mL per mmol of amine).[9]

  • Add the base (2.0 eq of DIPEA or Et₃N).[9]

  • For sensitive substrates: Cool the mixture to 0°C in an ice bath before proceeding.[9]

  • Add DEPBT (1.1–1.2 eq) to the stirred mixture.[9]

  • Stir the reaction for 1 to 2 hours at room temperature (or 0°C), monitoring by TLC or LC-MS.[9]

  • Once complete, filter any solids and rinse with a small amount of the solvent.

  • Remove the solvent in vacuo.

  • Perform an aqueous workup by re-dissolving the residue in a suitable organic solvent (e.g., EtOAc) and washing with 0.1 N HCl, water, and brine to remove byproducts.[2]

  • Dry the organic phase over sodium sulfate, filter, and evaporate to yield the crude product, which can be further purified by chromatography if necessary.

Protocol 2: General Procedure for Solid-Phase Peptide Synthesis (SPPS) Coupling

  • Swell the resin in the reaction solvent (DMF or DCM, ~10 mL per gram of resin).[9]

  • After deprotection of the N-terminal amine, wash the resin thoroughly.

  • In a separate vessel, pre-activate the N-protected amino acid (1.5 eq) with DEPBT (1.5 eq) and base (3.0 eq of DIPEA) in DMF for a few minutes. Alternatively, add reagents sequentially to the resin vessel.

  • Add the amino acid solution to the resin.[9]

  • Shake the mixture at room temperature for 1-2 hours.[9]

  • Monitor coupling completion using a qualitative test (e.g., Kaiser test).

  • Filter the resin and wash thoroughly with DMF (3x) followed by DCM (3x) to remove excess reagents and byproducts.[9]

  • Proceed to the next deprotection/coupling cycle.

References

Technical Support Center: Optimizing DEPBT Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of DEPBT-mediated couplings, particularly for challenging peptide sequences.

Frequently Asked Questions (FAQs)

Q1: What is DEPBT and why is it used in peptide synthesis?

A1: DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is a phosphonium-type coupling reagent used in solid-phase peptide synthesis (SPPS). It facilitates the formation of an amide (peptide) bond between the carboxyl group of an incoming amino acid and the free amine of the N-terminal amino acid on the growing peptide chain. It is known for its high efficiency, low racemization, and good solubility.

Q2: What constitutes a "difficult sequence" in the context of DEPBT coupling?

A2: Difficult sequences often involve one or more of the following characteristics that can hinder coupling efficiency:

  • Steric Hindrance: Bulky amino acid residues (e.g., Val, Ile, Thr) at either the C-terminus of the incoming amino acid or the N-terminus of the peptide chain can physically block the reactive sites.

  • Secondary Structure Formation: The growing peptide chain can form secondary structures like β-sheets on the solid support, making the N-terminal amine less accessible.

  • Aggregation-Prone Sequences: Certain peptide sequences have a tendency to aggregate, which can also mask the reactive sites.

  • N-alkylated Amino Acids: Amino acids with substitutions on the backbone nitrogen, such as proline, can present unique coupling challenges.

Q3: My coupling efficiency is low with a standard DEPBT protocol. What are the first troubleshooting steps?

A3: Before modifying the core chemistry, verify the following:

  • Reagent Quality: Ensure your DEPBT, amino acids, and solvents are fresh and of high purity. DEPBT can degrade over time, especially with exposure to moisture.

  • Solvent Purity: Use high-quality, anhydrous solvents (e.g., DMF, NMP). Water can hydrolyze the activated amino acid and reduce coupling efficiency.

  • Base Molarity: Confirm the correct concentration of your base (e.g., DIPEA, 2,4,6-collidine). An incorrect amount of base can affect the activation step and lead to side reactions.

  • Reaction Time and Temperature: For difficult couplings, extending the reaction time or slightly increasing the temperature can sometimes improve yields.

Troubleshooting Guide for Difficult Sequences

Problem Potential Cause Recommended Solution
Low coupling efficiency with sterically hindered amino acids (e.g., Aib-Aib, Val-Val) Insufficient activation or steric hindrance preventing amide bond formation.1. Increase Equivalents: Use a higher excess of the protected amino acid and DEPBT (e.g., increase from 3 to 5 equivalents). 2. Switch Base: Use a more sterically hindered base like 2,4,6-collidine instead of DIPEA to reduce potential side reactions. 3. Increase Temperature: Perform the coupling at a moderately elevated temperature (e.g., 40-50°C).
Incomplete coupling with aggregation-prone sequences Peptide chain on the resin is aggregating, blocking the N-terminal amine.1. Chaotropic Agents: Add a low concentration of a chaotropic agent like guanidinium chloride to the coupling solution to disrupt secondary structures. 2. "Magic" Mixture: Use a solvent mixture known to disrupt aggregation, such as a combination of DMF and DMSO. 3. Microwave Synthesis: Employ microwave-assisted peptide synthesis to provide energy that can break up aggregates and accelerate coupling.
Failure to couple to N-alkylated or proline residues Slower reaction kinetics and steric hindrance associated with these residues.1. Extended Reaction Time: Double the standard coupling time. 2. Alternative Activation: Consider pre-activating the amino acid with DEPBT for a short period before adding it to the resin.
Consistently low yields across multiple "difficult" residues The standard DEPBT protocol may not be optimal for your specific class of sequences.1. Alternative Reagents: For particularly challenging sequences, consider comparing DEPBT with other high-efficiency coupling reagents like HATU or HCTU. 2. Solvent Change: Switch from DMF to NMP, as NMP can be more effective at solvating the peptide chain and disrupting secondary structures.

Experimental Protocols

Standard DEPBT Coupling Protocol
  • Swell the resin in the reaction vessel with DMF.

  • Perform the deprotection of the Fmoc group using 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF.

  • In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), DEPBT (3 eq.), and a base such as DIPEA (6 eq.) in DMF.

  • Add the activation mixture to the resin.

  • Allow the reaction to proceed for 1-2 hours at room temperature.

  • Wash the resin with DMF to remove excess reagents.

  • Perform a Kaiser test to check for complete coupling (a negative result indicates success).

Modified Protocol for Difficult Couplings (e.g., Sterically Hindered)
  • Follow steps 1-3 of the standard protocol.

  • In a separate vial, dissolve the Fmoc-protected amino acid (5 eq.), DEPBT (5 eq.), and 2,4,6-collidine (10 eq.) in NMP.

  • Add the activation mixture to the resin.

  • Incubate the reaction at 40°C for 4 hours.

  • Wash the resin with NMP and then DMF.

  • Perform a Kaiser test to confirm the completion of the coupling.

Visualizing the DEPBT Mechanism and Troubleshooting Workflow

DEPBT_Mechanism cluster_activation Amino Acid Activation cluster_coupling Peptide Bond Formation AA_COOH Fmoc-AA-COOH Activated_Ester Activated O-acylisourea Ester AA_COOH->Activated_Ester + DEPBT + Base DEPBT DEPBT DEPBT->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester New_Peptide Fmoc-AA-NH-Peptide-Resin Activated_Ester->New_Peptide + H2N-Peptide-Resin Peptide_NH2 H2N-Peptide-Resin Peptide_NH2->New_Peptide

Caption: The reaction mechanism of DEPBT-mediated peptide coupling.

Troubleshooting_Workflow Start Low Coupling Efficiency Detected (e.g., Positive Kaiser Test) Check_Basics Verify Reagent Quality, Solvent Purity, and Stoichiometry Start->Check_Basics Is_Sequence_Difficult Is the sequence known to be difficult? (Steric hindrance, aggregation) Check_Basics->Is_Sequence_Difficult Basics OK Standard_Optimization Increase Reaction Time or Temperature Is_Sequence_Difficult->Standard_Optimization No Difficult_Sequence_Strategy Implement Difficult Sequence Protocol: - Increase Equivalents - Change Base (e.g., Collidine) - Use NMP Solvent Is_Sequence_Difficult->Difficult_Sequence_Strategy Yes Re_evaluate Re-evaluate Coupling Success Standard_Optimization->Re_evaluate Difficult_Sequence_Strategy->Re_evaluate Advanced_Troubleshooting Consider Advanced Strategies: - Chaotropic Agents - Microwave Synthesis - Alternative Coupling Reagent (e.g., HATU) Re_evaluate->Advanced_Troubleshooting Still Low Efficiency

DEPBT solubility issues in different organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on solubility issues that may be encountered during its use as a coupling reagent in organic synthesis, particularly in peptide chemistry.

Frequently Asked Questions (FAQs)

Q1: In which organic solvents is DEPBT typically used?

A1: DEPBT is most commonly used in solvents such as N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and Tetrahydrofuran (THF) for both solid-phase and solution-phase peptide synthesis. Acetonitrile (ACN) has also been reported as a viable solvent.

Q2: Is DEPBT soluble in all common organic solvents?

A2: While DEPBT is soluble in many common organic solvents used for peptide synthesis, its solubility can vary. It is generally considered to have good solubility in DMF and DCM under typical reaction concentrations. However, issues can arise with certain solvent mixtures or at very high concentrations.

Q3: Can I use a solvent mixture to dissolve DEPBT?

A3: Yes, solvent mixtures can be used. For instance, a mixture of DMF and DCM is sometimes employed. When using solvent mixtures, it is important to ensure the compatibility of all reaction components in the chosen system.

Q4: What is the shelf-life and stability of DEPBT in solution?

A4: DEPBT is a stable crystalline solid with a shelf life of months at room temperature.[1] However, like many coupling reagents, its stability in solution, particularly in the presence of bases, can be limited. It is best practice to prepare solutions of DEPBT fresh for each use.

Troubleshooting Guide

Issue 1: DEPBT is difficult to dissolve or does not fully dissolve.
  • Question: I am having trouble dissolving DEPBT in my chosen solvent (e.g., DCM or THF). What should I do?

  • Answer:

    • Increase Sonication/Vortexing: Mild sonication or extended vortexing can aid in the dissolution of DEPBT.

    • Gentle Warming: Gently warming the solvent may improve solubility. However, be cautious as excessive heat can degrade the reagent. This should be done under an inert atmosphere.

    • Switch to a Stronger Solvent: If you are using a less polar solvent like DCM or THF and encountering issues, switching to a more polar aprotic solvent like DMF or N-Methyl-2-pyrrolidone (NMP) may resolve the problem. Most common peptide reagents are very soluble in NMP.[2]

    • Prepare a More Dilute Solution: If the protocol allows, try preparing a more dilute solution of DEPBT.

Issue 2: DEPBT precipitates out of solution during the reaction.
  • Question: My DEPBT initially dissolved, but a precipitate formed after adding other reagents (e.g., the carboxylic acid and base). What is happening and how can I fix it?

  • Answer:

    • Possible Cause - Salt Formation: The addition of a base (like DIPEA or triethylamine) deprotonates the carboxylic acid, forming a carboxylate salt. This salt may have lower solubility in the reaction solvent, leading to precipitation.

    • Possible Cause - Reaction Intermediate Precipitation: The activated ester intermediate formed from the reaction of DEPBT with the carboxylic acid may have limited solubility.

    • Troubleshooting Steps:

      • Increase Solvent Volume: Add more of the reaction solvent to decrease the concentration of all species and potentially redissolve the precipitate.

      • Switch to a Better Solvating System: Consider re-running the reaction in a solvent known for its excellent solvating properties for a wide range of peptide synthesis reagents, such as DMF or NMP.[2]

      • Use a Co-Solvent: The addition of a small amount of a co-solvent like DMSO can sometimes improve the solubility of reaction components. However, ensure the co-solvent is compatible with your overall reaction scheme.

Solubility Overview

SolventQualitative SolubilityCommon Application
N,N-Dimethylformamide (DMF) HighSolid-Phase & Solution-Phase Synthesis
Dichloromethane (DCM) Moderate to HighSolid-Phase & Solution-Phase Synthesis
Tetrahydrofuran (THF) ModerateSolution-Phase Synthesis
N-Methyl-2-pyrrolidone (NMP) HighSolid-Phase Synthesis
Acetonitrile (ACN) ModerateAlternative solvent for peptide synthesis[3]

Experimental Protocols

Protocol 1: General Procedure for Dissolving DEPBT for a Coupling Reaction
  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid component.

  • Add the desired volume of anhydrous organic solvent (e.g., DMF or DCM).

  • Stir the mixture until the carboxylic acid is fully dissolved.

  • In a single portion, add the solid DEPBT (typically 1.1-1.5 equivalents).

  • Stir the mixture at room temperature until the DEPBT is fully dissolved. This should occur relatively quickly in DMF. If using DCM or THF, a slightly longer stirring time or gentle sonication may be required.

  • Once the DEPBT is dissolved, add the base (e.g., DIPEA or triethylamine).

  • Finally, add the amine component to initiate the coupling reaction.

Protocol 2: Solution-Phase Peptide Coupling with DEPBT

This protocol is adapted from standard literature procedures.[4]

  • Dissolve the N-protected amino acid and the amino acid ester in anhydrous THF (approximately 2 mL per mmol of amino acid ester).

  • Add 1.1–1.2 equivalents of DEPBT to the solution and stir until dissolved.

  • Add 2.0 equivalents of a non-nucleophilic base such as diisopropylethylamine (DIPEA).

  • If coupling amino acids that are highly susceptible to racemization, cool the mixture to 0°C before adding the DEPBT and base.

  • Stir the reaction mixture for 1 to 2 hours at room temperature, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, if any solids have formed, filter the reaction mixture.

  • The crude peptide can then be obtained by standard workup procedures, such as evaporation of the solvent.

Visual Troubleshooting and Workflows

Below are diagrams to visually represent troubleshooting logic and experimental workflows.

start Start: Dissolving DEPBT dissolve_issue Does DEPBT fully dissolve? start->dissolve_issue sonicate Try sonication or gentle warming dissolve_issue->sonicate No dissolved DEPBT Dissolved Proceed with reaction dissolve_issue->dissolved Yes sonicate->dissolve_issue switch_solvent Switch to a stronger solvent (e.g., DMF/NMP) sonicate->switch_solvent Still not dissolving re_evaluate Re-evaluate solvent system for all components switch_solvent->re_evaluate

Troubleshooting workflow for initial DEPBT dissolution.

start Start Reaction: DEPBT is dissolved add_reagents Add carboxylic acid and base start->add_reagents precipitation Does a precipitate form? add_reagents->precipitation proceed Reaction proceeds in solution Monitor to completion precipitation->proceed No add_solvent Add more solvent to dilute precipitation->add_solvent Yes check_dissolution Does precipitate redissolve? add_solvent->check_dissolution check_dissolution->proceed Yes rethink_solvent Re-run reaction in a better solvating system (e.g., DMF) check_dissolution->rethink_solvent No

Troubleshooting workflow for precipitation during reaction.

References

Technical Support Center: Managing Asparagine and Glutamine Side Reactions with DEPBT

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing common side reactions associated with asparagine (Asn) and glutamine (Gln) during peptide synthesis, with a focus on the use of 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) as a coupling reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions of asparagine and glutamine in peptide synthesis?

A1: The primary side reactions are:

  • Asparagine (Asn):

    • Dehydration: The side-chain amide can be dehydrated to a β-cyanoalanine derivative, especially when using carbodiimide-based activators like DCC or DIC.[1][2]

    • Aspartimide Formation: Base-catalyzed intramolecular cyclization of an aspartic acid residue can occur, leading to a mixture of α- and β-peptides and potential racemization. This is common in Asp-Gly, Asp-Ala, and Asp-Ser sequences.[3]

  • Glutamine (Gln):

    • Pyroglutamate Formation: The N-terminal glutamine can undergo intramolecular cyclization to form pyroglutamic acid, which terminates the peptide chain.[4][5] This can be catalyzed by acids or bases.

    • Dehydration: Similar to asparagine, the side-chain amide of glutamine can be dehydrated to a nitrile, although this is less common.[1]

Q2: How does DEPBT help in minimizing these side reactions?

A2: DEPBT is a phosphonium-type coupling reagent that offers significant advantages in minimizing side reactions for asparagine and glutamine:

  • Mechanism: DEPBT mediates amide bond formation through a stable HOOBt ester intermediate, which is less prone to side reactions compared to the intermediates formed by carbodiimide reagents.[6][7]

  • Prevents Dehydration: DEPBT does not generate the dehydration byproducts (nitriles) of asparagine and glutamine that are commonly observed with carbodiimide reagents.[1]

  • Low Racemization: DEPBT is known for its remarkable resistance to racemization, ensuring high chiral purity of the final peptide.[8][9]

Q3: Is side-chain protection for Asn and Gln still necessary when using DEPBT?

A3: Yes, using side-chain protected derivatives is highly recommended, even with efficient coupling reagents like DEPBT. The most commonly used protecting group for both asparagine and glutamine in Fmoc-based solid-phase peptide synthesis (SPPS) is the trityl (Trt) group (i.e., Fmoc-Asn(Trt)-OH and Fmoc-Gln(Trt)-OH).[2][10]

  • Benefits of Trt protection:

    • Effectively prevents side-chain dehydration and pyroglutamate formation.[2][11]

    • The bulky Trt group enhances the solubility of the Fmoc-amino acid derivatives in common SPPS solvents like DMF.[2]

    • It is compatible with standard Fmoc chemistry and is easily removed during the final acidic cleavage step.[2]

Q4: Can I use DEPBT for coupling sterically hindered or difficult sequences containing Asn and Gln?

A4: DEPBT is an effective coupling reagent, but for particularly difficult couplings, such as those involving sterically hindered amino acids, you may need to optimize the conditions. This can include double coupling or using a different class of high-efficiency reagents like uronium/aminium salts (e.g., HATU, HBTU).[3][12]

Troubleshooting Guides

Issue 1: Incomplete coupling of Asn or Gln residue when using DEPBT.

  • Possible Cause:

    • Insufficient reagent equivalents.

    • Steric hindrance from the peptide sequence or protecting groups.

    • Peptide aggregation on the resin, making the N-terminal amine inaccessible.[13]

    • Degraded DEPBT reagent due to moisture.

  • Troubleshooting Steps:

    • Monitor Coupling Completion: Use the Kaiser test (ninhydrin test) to check for the presence of free primary amines on the resin after the coupling step. A positive result (blue beads) indicates incomplete coupling.[12]

    • Double Coupling: If the Kaiser test is positive, repeat the coupling step with fresh reagents.[12]

    • Increase Equivalents: For subsequent couplings of the same residue, consider increasing the equivalents of the amino acid and DEPBT (e.g., from 1.5 to 2.0 equivalents).

    • Check Reagent Quality: Ensure that the DEPBT is stored under anhydrous conditions and is not expired.[13]

    • Address Aggregation: If aggregation is suspected, try swelling the resin in a different solvent system (e.g., NMP or a mixture of DMF/DCM) before coupling.

    • Capping: If incomplete coupling persists after a second attempt, "cap" the unreacted amines by treating the resin with acetic anhydride and a non-nucleophilic base like DIPEA. This will prevent the formation of deletion peptides.[13]

Issue 2: Presence of side products despite using DEPBT and Trt-protected Asn/Gln.

  • Possible Cause:

    • Premature removal of the Trt group during Fmoc deprotection cycles, although unlikely with standard piperidine treatment.

    • Side reactions during the final cleavage and deprotection step. For instance, the carbonium ions generated from the cleavage of some protecting groups can alkylate tryptophan residues.[14]

  • Troubleshooting Steps:

    • Analyze Crude Product: Use HPLC and Mass Spectrometry (MS) to identify the nature of the impurities.

    • Optimize Cleavage Cocktail: If tryptophan is present in the sequence, ensure the cleavage cocktail contains appropriate scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT)) to trap reactive cations. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[2][15]

    • Review Synthesis Strategy: For sequences that are particularly prone to side reactions, consider alternative side-chain protecting groups if the standard Trt group proves insufficient.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Asparagine and Glutamine

Coupling ReagentClassPrevention of Side-Chain DehydrationRacemization RiskByproducts
DEPBT Phosphonium SaltExcellent[1]Very Low[8]Diethyl phosphite
BOP Phosphonium SaltExcellent[1]Minimal[1]Carcinogenic HMPA[1]
PyBOP Phosphonium SaltExcellentMinimalNon-carcinogenic byproducts
HBTU/HATU Aminium/Uronium SaltGood (with Trt protection)Low[1]Tetramethylurea
DIC/HOBt CarbodiimideProne to dehydration[1][2]Low (with HOBt)[1]Diisopropylurea

Experimental Protocols

Protocol 1: Standard Solid-Phase Coupling of Fmoc-Asn(Trt)-OH or Fmoc-Gln(Trt)-OH using DEPBT

This protocol is for manual solid-phase peptide synthesis (SPPS) on a pre-loaded resin.

  • Resin Preparation:

    • Swell the peptide-resin in N,N-dimethylformamide (DMF) (approximately 10 mL per gram of resin) for 30 minutes in a reaction vessel.

    • Remove the N-terminal Fmoc protecting group using a 20% piperidine in DMF solution (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-Asn(Trt)-OH or Fmoc-Gln(Trt)-OH (1.5 equivalents relative to the resin loading) in DMF.

    • Add the amino acid solution to the swollen and deprotected resin.

    • Add N,N-diisopropylethylamine (DIPEA) (3.0 equivalents) to the resin suspension.

    • Add DEPBT (1.5 equivalents) to the mixture.[16]

    • Agitate the reaction mixture at room temperature for 1-2 hours.[16]

  • Monitoring and Washing:

    • Perform a Kaiser test on a small sample of resin beads to monitor the completion of the reaction. A negative result (yellow beads) indicates complete coupling.

    • If the coupling is incomplete, a second coupling can be performed.

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and then with dichloromethane (DCM) (3 times).[16]

  • Proceed to the next cycle of deprotection and coupling.

Table 2: Reagent Quantities for DEPBT Coupling

ReagentEquivalents (relative to resin loading)
Fmoc-Asn(Trt)-OH or Fmoc-Gln(Trt)-OH1.5 eq
DEPBT1.5 eq
DIPEA3.0 eq

Visualizations

DEPBT_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step R-COOH Fmoc-AA-OH Intermediate1 Transient Intermediate R-COOH->Intermediate1 + DEPBT + Base HOOBt-Ester Activated HOOBt Ester DEPBT DEPBT DEPBT->Intermediate1 Base DIPEA Base->Intermediate1 Intermediate1->HOOBt-Ester - Diethyl Phosphite Peptide Fmoc-AA-NH-Peptide-Resin HOOBt-Ester->Peptide + H₂N-Peptide-Resin H2N-Peptide H₂N-Peptide-Resin H2N-Peptide->Peptide Side_Reaction_Prevention cluster_asparagine Asparagine (Asn) cluster_glutamine Glutamine (Gln) Asn_unprot Unprotected Asn Side Chain (-CH₂CONH₂) Dehydration Dehydration to Nitrile (-CH₂C≡N) Asn_unprot->Dehydration Carbodiimide (e.g., DIC) Asn_prot Trt-Protected Asn Side Chain (-CH₂CONH-Trt) No_Dehydration No Dehydration Asn_prot->No_Dehydration DEPBT Coupling Gln_unprot N-terminal Gln Pyroglutamate Pyroglutamate Formation Gln_unprot->Pyroglutamate Acid/Base Gln_prot Trt-Protected Gln Side Chain (-CH₂CH₂CONH-Trt) No_Cyclization No Cyclization Gln_prot->No_Cyclization DEPBT Coupling Troubleshooting_Workflow Start Coupling with DEPBT Kaiser Kaiser Test Start->Kaiser Positive Positive (Blue) Kaiser->Positive Incomplete Negative Negative (Yellow) Kaiser->Negative Complete Double_Couple Double Couple Positive->Double_Couple Next_Cycle Proceed to Next Cycle Negative->Next_Cycle Kaiser2 Kaiser Test Double_Couple->Kaiser2 Kaiser2->Negative Complete Positive2 Still Positive Kaiser2->Positive2 Incomplete Cap Cap Unreacted Amines Positive2->Cap Cap->Next_Cycle

References

Technical Support Center: DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and use of DEPBT in peptide synthesis, particularly in scenarios involving prolonged reaction times. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is DEPBT and what is its primary advantage in peptide synthesis?

A1: DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is a phosphonium-type coupling reagent used for amide bond formation.[1][2] Its principal advantage is its remarkable ability to suppress racemization, even during reactions with extended activation times or when coupling amino acids that are prone to epimerization.[3][4][5]

Q2: How does DEPBT's mechanism contribute to its stability and low racemization?

A2: DEPBT reacts with the carboxylic acid of an N-protected amino acid to form a highly activated and stable HOOBt (3-hydroxy-1,2,3-benzotriazin-4(3H)-one) ester intermediate.[6][7][8] This intermediate is relatively stable and less prone to the side reactions that lead to racemization, allowing for flexibility in reaction times without significant loss of stereochemical integrity.[6]

Q3: Is DEPBT stable as a solid reagent?

A3: Yes, DEPBT is a crystalline solid that is exceedingly stable, with a reported shelf life of months at room temperature when stored properly.[5]

Q4: What is the in-solution stability of DEPBT during a coupling reaction?

Q5: Can prolonged reaction times with DEPBT lead to side reactions?

A5: While DEPBT is known for clean reactions, prolonged reaction times can potentially lead to side products. A reaction between the HOOBt intermediate and chlorinated solvents (e.g., dichloromethane, CH₂Cl₂) has been observed.[6] Additionally, as with any coupling reaction, extended exposure of activated amino acids to the reaction mixture can increase the chance of other minor side reactions.[9]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Low Coupling Yield in a Prolonged Reaction 1. Degradation of the Activated Ester: While the HOOBt ester is stable, it may degrade over very long periods (e.g., > 24 hours), especially at elevated temperatures. 2. Steric Hindrance: The coupling partners may be sterically hindered, requiring longer reaction times, but the activated species may not be stable enough for the required duration. 3. Solvent Interaction: Potential slow reaction of the intermediate with the solvent, particularly chlorinated solvents.[6]1. Optimize Reaction Time: While DEPBT allows for flexibility, aim for the shortest reaction time necessary for completion. Monitor the reaction by HPLC to determine the optimal endpoint. 2. Increase Temperature (with caution): For sterically hindered couplings, a moderate increase in temperature (e.g., to 40°C) may accelerate the reaction. However, this may also accelerate the degradation of the reagent. 3. Solvent Choice: If using chlorinated solvents, consider switching to alternatives like DMF or THF, especially for reactions requiring long coupling times.[6]
Presence of Unexpected Side Products 1. Reaction with Solvent: As mentioned, the HOOBt intermediate can react with solvents like CH₂Cl₂.[6] 2. Side Reactions of Amino Acids: Prolonged activation of sensitive amino acids can lead to side reactions specific to their side chains.[9]1. Change Solvent: Avoid chlorinated solvents for extended reactions. 2. Protect Side Chains: Ensure that all reactive side chains are appropriately protected.
High Racemization Levels Detected 1. Incorrect Base: Although DEPBT is robust, the choice and amount of base can still influence racemization. An excessive amount of a strong base can promote epimerization. 2. High Temperature: Running the reaction at elevated temperatures for prolonged periods can increase the rate of racemization.1. Base Selection: Use a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM). Use the minimum necessary equivalents of base. 2. Temperature Control: Conduct the coupling at room temperature or below if possible.

Quantitative Data Summary

The primary quantitative data available for DEPBT relates to its effectiveness in preventing racemization, even with a significant delay between the activation of the carboxylic acid and the addition of the amine component.

Coupling Reagent Solvent Delay Time (min) L:D Isomer Ratio Yield (%)
DEPBT (2.0 equiv)CH₂Cl₂15100:073
DEPBT (2.0 equiv)THF30100:0>99

Table adapted from experimental data on peptide couplings.[6] This table demonstrates that even with a pre-activation/delay time of up to 30 minutes, no detectable racemization was observed when using DEPBT.

Experimental Protocols

Key Experiment: Assessing Racemization Suppression with a Delayed Coupling

This protocol is designed to test the stability of the DEPBT-activated amino acid intermediate and its resistance to racemization over time.

1. Materials:

  • N-protected amino acid (e.g., Boc-Phg-OH)

  • Amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl)

  • DEPBT

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous solvent (e.g., THF or CH₂Cl₂)

  • HPLC system for chiral analysis

  • Standard laboratory glassware

2. Procedure:

  • Activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 equiv) and DEPBT (1.1 equiv) in the anhydrous solvent.

  • Add DIEA (2.0 equiv) to the solution and stir at room temperature.

  • Delay/Incubation: Allow the activation mixture to stir for a predetermined "delay time" (e.g., 30, 60, 120 minutes).

  • Coupling: After the delay, add the amino acid ester hydrochloride (1.0 equiv) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.

  • Work-up: Quench the reaction with an appropriate aqueous solution (e.g., 5% NaHCO₃). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography. Analyze the purified dipeptide by chiral HPLC to determine the ratio of L:D isomers.

Visualizations

Troubleshooting_DEPBT_Stability Start Prolonged Reaction Time Issue LowYield Low Coupling Yield Start->LowYield SideProducts Unexpected Side Products Start->SideProducts Racemization High Racemization Start->Racemization Degradation Activated Ester Degradation LowYield->Degradation cause SolventReaction Reaction with Solvent (e.g., CH₂Cl₂) LowYield->SolventReaction cause SideProducts->SolventReaction cause BaseIssue Incorrect Base/Amount Racemization->BaseIssue cause TempIssue High Temperature Racemization->TempIssue cause OptimizeTime Optimize Reaction Time Degradation->OptimizeTime solution ChangeSolvent Change Solvent (to DMF/THF) SolventReaction->ChangeSolvent solution OptimizeBase Optimize Base Selection/Amount BaseIssue->OptimizeBase solution ControlTemp Control Temperature TempIssue->ControlTemp solution

Caption: Troubleshooting logic for DEPBT stability issues.

Experimental_Workflow Activation 1. Activation (N-protected AA + DEPBT + DIEA in Solvent) Delay 2. Delay / Incubation (Stir for predetermined time) Activation->Delay Coupling 3. Coupling (Add Amino Acid Ester) Delay->Coupling Monitoring 4. Reaction Monitoring (TLC or HPLC) Coupling->Monitoring Workup 5. Work-up & Purification Monitoring->Workup Analysis 6. Chiral HPLC Analysis (Determine L:D Ratio) Workup->Analysis

References

workup procedure for DEPBT reactions to remove byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective removal of byproducts and impurities from DEPBT-mediated amide bond formation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts in a DEPBT coupling reaction?

A1: The primary byproducts in a DEPBT coupling reaction are diethyl phosphonate and derivatives of 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt).[1] Excess reagents, such as the base (e.g., DIPEA or triethylamine), and unreacted starting materials can also be present as impurities.

Q2: Why is it important to remove these byproducts?

A2: Byproduct removal is crucial for obtaining a pure final product. These impurities can interfere with subsequent reaction steps, complicate product characterization, and, in the context of drug development, can have undesirable toxicological effects.[2]

Q3: What are the general strategies for removing DEPBT byproducts?

A3: The most common strategies involve aqueous workup (liquid-liquid extraction) and column chromatography. The choice of method depends on the properties of the desired product and the nature of the impurities.

Q4: Are there any specific safety precautions I should take when working with DEPBT and its byproducts?

A4: Yes, it is important to handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. DEPBT contains a benzotriazole moiety, which is a structural alert for potential explosive properties, although DEPBT itself is considered stable.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low product yield after workup Product loss during aqueous extraction: The desired product may have some solubility in the aqueous phase.- Minimize the number of aqueous washes. - Saturate the aqueous washes with NaCl (brine) to decrease the solubility of the organic product in the aqueous layer. - Back-extract the combined aqueous layers with a fresh portion of the organic solvent.
Incomplete reaction: The coupling reaction may not have gone to completion, leaving unreacted starting materials.- Before workup, monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to ensure completion. - Consider optimizing reaction conditions (e.g., reaction time, temperature, equivalents of reagents).
Persistent impurities after aqueous wash Byproducts are not sufficiently soluble in the aqueous wash solutions: Some byproducts may have significant solubility in the organic phase.- Perform silica gel column chromatography to separate the product from non-polar impurities. - Consider a different solvent system for the extraction that may better solubilize the impurities.
Formation of an emulsion during extraction: This can trap impurities in the organic layer.- Add brine to the separatory funnel to help break the emulsion. - Filter the mixture through a pad of Celite.
Product co-elutes with byproducts during column chromatography Similar polarity of the product and byproducts: The chosen solvent system may not be effective for separation.- Screen different solvent systems for chromatography. A gradient elution may be necessary. - Consider using a different stationary phase (e.g., reverse-phase silica).
Presence of diethyl phosphonate in the final product Ineffective removal during aqueous workup: Diethyl phosphonate is miscible with common organic solvents and slightly soluble in water.[4]- An acidic wash (e.g., 1 M HCl) followed by a basic wash (e.g., saturated NaHCO3) can help to remove phosphonate byproducts.[4] - For stubborn cases, vacuum distillation may be an option if the desired product is not volatile.[5]
Presence of benzotriazole-related impurities Ineffective removal during aqueous workup: HOOBt and its derivatives can be soluble in organic solvents.- Aqueous washes with a mild base (e.g., NaHCO3) can help to deprotonate and extract these acidic byproducts into the aqueous phase.

Data Presentation

The following table provides a general comparison of the expected purity and yield for different workup procedures. The actual values will depend on the specific characteristics of the peptide being synthesized.

Workup Procedure Typical Purity Achieved Typical Yield Notes
Aqueous Wash 85-95%80-95%Effective for removing most ionic and water-soluble impurities. May not remove non-polar byproducts effectively.
Silica Gel Column Chromatography >98%60-85%Provides high purity but can be time-consuming and may result in some product loss on the column.
Preparative HPLC >99%50-80%The gold standard for achieving very high purity, especially for peptides. Can be costly and time-consuming for large scales.

Experimental Protocols

Protocol 1: Standard Aqueous Workup for Solution-Phase DEPBT Reactions

This protocol is a general guideline for the workup of a solution-phase DEPBT coupling reaction.

  • Reaction Quenching: Once the reaction is complete (as monitored by TLC or LC-MS), dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate (EtOAc).

  • Acidic Wash: Transfer the diluted reaction mixture to a separatory funnel and wash with 1 M HCl (aq). This step helps to remove the excess basic catalyst (e.g., DIPEA) and some basic impurities. Separate the organic layer.

  • Basic Wash: Wash the organic layer with a saturated aqueous solution of NaHCO₃. This step neutralizes any remaining acid and removes acidic byproducts, including those derived from HOOBt. Check that the pH of the aqueous layer is basic. Separate the organic layer.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This step helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Further Purification: If necessary, the crude product can be further purified by silica gel column chromatography.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification cluster_product Final Product start DEPBT Coupling Reaction Mixture quench Dilute with Organic Solvent start->quench acid_wash Wash with 1M HCl quench->acid_wash base_wash Wash with sat. NaHCO3 acid_wash->base_wash brine_wash Wash with Brine base_wash->brine_wash dry Dry with Na2SO4/MgSO4 brine_wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography (Optional) concentrate->chromatography end Pure Product concentrate->end chromatography->end

Caption: Standard workup and purification workflow for DEPBT reactions.

troubleshooting_logic start Low Yield or Impure Product check_reaction Reaction Complete? start->check_reaction optimize_reaction Optimize Reaction Conditions check_reaction->optimize_reaction No aqueous_workup Perform Aqueous Workup check_reaction->aqueous_workup Yes optimize_reaction->start check_purity Product Pure? aqueous_workup->check_purity chromatography Perform Column Chromatography check_purity->chromatography No end Pure Product check_purity->end Yes chromatography->end

Caption: Troubleshooting logic for DEPBT reaction workup and purification.

References

Validation & Comparative

A Head-to-Head Battle of Coupling Reagents: DEPBT vs. HBTU in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of peptide synthesis, the choice of coupling reagent is a critical determinant of success, directly impacting reaction efficiency, yield, and the stereochemical integrity of the final peptide. Among the vast arsenal of available reagents, 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) have emerged as popular and effective choices. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

At a Glance: Key Differences and Performance Metrics

Both DEPBT and HBTU are renowned for their high coupling efficiency and ability to suppress racemization, a common pitfall in peptide synthesis. However, they exhibit distinct characteristics that may render one more suitable for a specific application over the other.

FeatureDEPBTHBTU
Reagent Type Phosphonium-typeAminium/Uronium-type
Primary Advantage Remarkable resistance to racemization, especially for sensitive amino acids.[1][2][3][4][5]High coupling efficiency and rapid reaction kinetics.[6][7]
Racemization Generally lower, particularly in challenging couplings.[1]Low, but can be higher than DEPBT in some cases.[8]
Yield High, especially in cyclization and fragment coupling.[1]Generally high for standard couplings.
Side Reactions Minimal; can be used with unprotected hydroxyl and imidazole groups.[1][3][4]Can cause guanidinylation of the N-terminus if used in excess.
Solubility Good in common organic solvents.Good in common organic solvents like DMF.[7]

Quantitative Performance Data

Racemization Studies

One of the most critical parameters for a coupling reagent is its ability to minimize the loss of stereochemical integrity. The following table summarizes comparative data on the extent of racemization observed with DEPBT and HBTU in a specific model reaction.

Coupling Reagent% D-Isomer (Epimerization)Reference
DEPBT >98% ee (no detectable racemization) [9][10]
HBTU 68:32 dr [9][10]

ee = enantiomeric excess; dr = diastereomeric ratio. Data from the coupling of an Nα-acylated tyrosine with arginine.[9][10]

Yield Comparison in a Cyclization Reaction

The efficiency of a coupling reagent can be particularly evident in challenging reactions such as peptide cyclization. The following data compares the yield of a cyclic pentapeptide using DEPBT and HBTU.

Coupling ReagentYield (%)Reference
DEPBT 22 [1]
HBTU/DMAP 12 [1]

Yield of cyclic pentapeptide H-Trp(Boc)-Phg-Arg(Tos)-D-Aph(Boc)-D-Ala-OH.[1]

Mechanism of Action

The distinct performance of DEPBT and HBTU stems from their different mechanisms of activating the carboxylic acid group for amide bond formation.

DEPBT Mechanism

DEPBT is a phosphonium-type reagent. Its proposed mechanism involves the formation of a highly activated HOOBt ester intermediate.

DEPBT_Mechanism RCOOH N-Protected Amino Acid Intermediate1 Transient Intermediate RCOOH->Intermediate1 attacks P atom Base Tertiary Amine Base->RCOOH deprotonates DEPBT DEPBT DEPBT->Intermediate1 HOOBt_ester HOOBt Ester (Activated) Intermediate1->HOOBt_ester rearranges Byproduct Diethyl Phosphite Intermediate1->Byproduct Peptide Peptide Bond HOOBt_ester->Peptide attacked by R_NH2 Amino Component R_NH2->Peptide

Caption: Proposed mechanism of DEPBT-mediated peptide coupling.

HBTU Mechanism

HBTU is an aminium-type reagent that activates the carboxylic acid to form a reactive HOBt active ester.

HBTU_Mechanism RCOOH N-Protected Amino Acid O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea attacks Base DIPEA Base->RCOOH deprotonates HBTU HBTU HBTU->O_Acylisourea HOBt_ester HOBt Ester (Activated) O_Acylisourea->HOBt_ester rearranges Byproduct Tetramethylurea O_Acylisourea->Byproduct Peptide Peptide Bond HOBt_ester->Peptide attacked by R_NH2 Amino Component R_NH2->Peptide SPPS_Workflow start Start with Resin-Bound Protected Amino Acid deprotection N-terminal Deprotection (e.g., 20% Piperidine/DMF) start->deprotection wash1 Wash Resin (DMF) deprotection->wash1 coupling Coupling to Resin wash1->coupling activation Amino Acid Activation (Coupling Reagent + Base in DMF) activation->coupling wash2 Wash Resin (DMF, DCM) coupling->wash2 end Ready for Next Cycle or Final Cleavage wash2->end

References

A Comparative Guide to DEPBT and PyBOP in Racemization Suppression for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stereochemical integrity of synthetic peptides is paramount. Racemization, the unwanted inversion of a chiral center during peptide bond formation, can lead to the generation of diastereomeric impurities, complicating purification and potentially altering biological activity. The choice of coupling reagent is a critical factor in mitigating this issue. This guide provides an objective comparison of two commonly used coupling reagents, 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) and (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), with a focus on their efficacy in suppressing racemization.

Performance Data: DEPBT vs. PyBOP in Racemization Suppression

The following table summarizes quantitative data from comparative studies, highlighting the superior performance of DEPBT in minimizing racemization during peptide coupling reactions.

Amino Acid/Peptide FragmentCoupling Reagents ComparedBaseEnantiomeric Purity (% ee) / Diastereomeric RatioReference
TL-Phe + L-Val–OMeDEPBT , TDBTU, HBTU, HATUDIEA95.8% ee (DEPBT) , 91.8% ee (TDBTU), 83.6% ee (HBTU), 77.2% ee (HATU)[1]
Fmoc-Ser(tBu)-OH + H-L-Leu-OtBuDEPBT , HBTU, HATU, PyBOP , DCCN/ALow epimerization with DEPBT ; Significant epimerization with HBTU, HATU, PyBOP , and DCC[2]
Nα-acylated tyrosine + arginineDEPBT , BOP/HOBt, HBTU, EDCN/ANo detectable racemization (DEPBT) , 87:13 diastereomeric ratio (BOP/HOBt)[3]

Reaction Mechanisms and Racemization Pathways

The difference in racemization suppression between DEPBT and PyBOP can be attributed to their distinct mechanisms of action.

DEPBT Reaction Mechanism

DEPBT is a phosphonic acid derivative that activates the carboxylic acid via the formation of a stable HOOBt ester intermediate.[1][4] This mechanism is less prone to the formation of oxazolone, a key intermediate in the racemization pathway.

DEPBT_Mechanism cluster_activation Activation cluster_coupling Coupling cluster_racemization Racemization Pathway (Minimized) R-COOH N-protected Amino Acid Intermediate1 Transient Intermediate R-COOH->Intermediate1 + DEPBT + Base DEPBT DEPBT Base Base HOOBt_Ester Stable HOOBt Ester (2) Intermediate1->HOOBt_Ester - Diethyl phosphite Oxazolone Oxazolone Formation Intermediate1->Oxazolone Low Propensity Peptide Peptide Bond (Amide Product) HOOBt_Ester->Peptide + H2N-R' H2N-R' Amino Component Racemized_Product Racemized Product Oxazolone->Racemized_Product

Caption: DEPBT activation and coupling pathway.

The key to DEPBT's effectiveness is the rapid formation of the stable HOOBt ester, which readily reacts with the amine component to form the desired peptide bond, minimizing the lifetime of the activated species that could lead to racemization.[1][5]

PyBOP Reaction Mechanism and Racemization

PyBOP is a phosphonium-type coupling reagent that also activates the carboxylic acid to form an active ester. However, phosphonium reagents, in the presence of a base, can promote the formation of an oxazolone intermediate, which is highly susceptible to racemization.[6][7]

PyBOP_Mechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Coupling R-COOH N-protected Amino Acid OBt_Ester OBt Ester R-COOH->OBt_Ester + PyBOP + Base PyBOP PyBOP Base Base Oxazolone Oxazolone Formation OBt_Ester->Oxazolone Base-catalyzed Peptide Peptide Bond OBt_Ester->Peptide + H2N-R' Racemized_Product Racemized Product Oxazolone->Racemized_Product Racemized_Product->Peptide + H2N-R' H2N-R' Amino Component

Caption: PyBOP activation and racemization pathway.

The formation of the oxazolone is facilitated by the abstraction of the alpha-proton of the activated amino acid by the base present in the reaction mixture.[6] This is a significant pathway for the loss of stereochemical integrity. While PyBOP is an efficient coupling reagent, the risk of racemization is higher compared to DEPBT, especially with sensitive amino acids.[2][8]

Experimental Protocols

The following are generalized experimental protocols for peptide coupling using DEPBT and PyBOP in both solution and solid-phase synthesis.

Solution-Phase Peptide Coupling with DEPBT
  • Dissolution: Dissolve the N-protected amino acid and the amino acid ester in an appropriate solvent such as THF.[9]

  • Reagent Addition: Add 1.1–1.2 equivalents of DEPBT and 2.0 equivalents of a tertiary amine base (e.g., triethylamine or diisopropylethylamine). For amino acids highly susceptible to racemization, it is recommended to cool the mixture to 0°C before adding DEPBT and to use a weaker base like sodium carbonate.[9]

  • Reaction: Stir the reaction mixture for 1 to 2 hours.[9]

  • Work-up: Filter any solids and rinse with the solvent. Evaporate the solvent in vacuo to obtain the crude peptide.[9]

Solid-Phase Peptide Coupling with DEPBT
  • Resin Preparation: Suspend the resin in DCM or DMF.[9]

  • Reagent Addition: Add 1.5 equivalents of the protected amino acid, 3 equivalents of a base (DIPEA or Et3N), and 1.5 equivalents of DEPBT.[9]

  • Reaction: Shake the mixture at room temperature for 1-2 hours.[9]

  • Washing: Filter the resin and wash sequentially with DMF and DCM.[9]

Solid-Phase Peptide Coupling with PyBOP
  • Deprotection: Remove the N-protecting group from the resin-bound peptide using standard protocols.[9]

  • Reagent Addition: Dissolve 1.1 equivalents of the protected amino acid in DMF and add it to the resin. Then, add 1.1 equivalents of a 1.0 M PyBOP solution and 2.2 equivalents of DIPEA. The addition of 1.1 equivalents of a 0.5 M HOBt solution in DMF can help to suppress racemization.[9]

  • Reaction: Mix for 10-60 minutes, monitoring the reaction progress (e.g., using the Kaiser test).[9]

  • Washing: Once the reaction is complete, filter and wash the resin.

Experimental Workflow for Comparison of Racemization

To objectively compare the racemization suppression of different coupling reagents, a standardized experimental workflow is crucial.

Racemization_Comparison_Workflow cluster_setup Experimental Setup cluster_reaction Coupling Reaction cluster_analysis Analysis cluster_comparison Comparison Start Select Racemization-Prone Amino Acid/Peptide Fragment Reagents Prepare Solutions of: - N-protected Amino Acid - Amino Component - Base Start->Reagents Reaction_DEPBT Perform Coupling with DEPBT Reagents->Reaction_DEPBT Reaction_PyBOP Perform Coupling with PyBOP Reagents->Reaction_PyBOP Coupling_Reagents Prepare Solutions of Coupling Reagents (e.g., DEPBT, PyBOP) Coupling_Reagents->Reaction_DEPBT Coupling_Reagents->Reaction_PyBOP Hydrolysis Acid Hydrolysis of Crude Peptide Reaction_DEPBT->Hydrolysis Reaction_PyBOP->Hydrolysis Derivatization Derivatization of Amino Acids (if necessary for analysis) Hydrolysis->Derivatization Analysis_Method Chiral HPLC or GC-MS Analysis Derivatization->Analysis_Method Quantification Quantify Enantiomeric Excess (ee%) or Diastereomeric Ratio Analysis_Method->Quantification Comparison Compare Racemization Levels Quantification->Comparison

Caption: Workflow for comparing racemization.

The determination of enantiomeric purity is a critical step and is often performed by chiral high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) after hydrolysis of the peptide.[10][11]

Conclusion

The choice of coupling reagent has a significant impact on the stereochemical purity of synthetic peptides. The available data and mechanistic understanding strongly indicate that DEPBT is a superior reagent to PyBOP for the suppression of racemization.[1][8][12] Its mechanism, which proceeds through a stable HOOBt ester, effectively minimizes the formation of the problematic oxazolone intermediate.[1][4] While PyBOP is a potent and rapid coupling reagent, its use carries a higher risk of racemization, particularly with sensitive amino acids.[2][6] For the synthesis of peptides where maintaining stereochemical integrity is of utmost importance, DEPBT represents a more reliable and advantageous choice.

References

DEPBT vs. Carbodiimides (DCC, EDCI): A Comprehensive Comparison for Amide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide synthesis and amide bond formation, the choice of coupling reagent is a critical determinant of reaction success, influencing yield, purity, and the stereochemical integrity of the final product. While carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), have long been workhorses in the field, phosphonium-based reagents like 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) have emerged as superior alternatives in many applications. This guide provides an objective comparison of DEPBT and carbodiimide methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Key Advantages of DEPBT over Carbodiimide Methods

DEPBT offers several distinct advantages over traditional carbodiimide reagents, primarily centered around reduced racemization, higher yields in challenging couplings, and fewer side reactions.

1. Superior Racemization Suppression: One of the most significant drawbacks of carbodiimide-mediated couplings is the risk of racemization of the activated amino acid, particularly when coupling peptide fragments or sterically hindered amino acids.[1][2] While the addition of additives like 1-hydroxybenzotriazole (HOBt) can mitigate this, it is not always completely effective.[2] DEPBT, by its mechanism, inherently minimizes racemization.[3][4][5] This is because it proceeds through a stable 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt) ester intermediate, which is less prone to epimerization.[5][6]

2. Higher Coupling Efficiency and Yields: DEPBT has demonstrated superior performance in terms of reaction yields, especially in difficult couplings such as the synthesis of cyclic peptides and peptido-alcohols.[6] In a comparative study on the cyclization of two pentapeptides, DEPBT-mediated reactions gave significantly higher yields compared to EDCI and DCC.[6]

3. Chemoselectivity and Reduced Side Reactions: DEPBT exhibits remarkable chemoselectivity. For instance, when coupling an N-protected amino acid to an amino alcohol, DEPBT selectively promotes the formation of the amide bond without reacting with the hydroxyl group.[6][7] In contrast, carbodiimide methods often require the protection of the hydroxyl group to prevent ester formation.[6] Furthermore, carbodiimides can lead to the formation of N-acylurea byproducts, which can complicate purification.[8] DCC, in particular, produces a dicyclohexylurea (DCU) byproduct that is often insoluble and requires filtration for removal.[1][9][10] While the urea byproduct from EDCI is water-soluble, facilitating its removal during aqueous workup, its formation still represents a loss of coupling reagent and can complicate purification in non-aqueous systems.[1][11]

4. Efficacy in Complex Syntheses: The high efficiency and low racemization of DEPBT have been demonstrated in the total synthesis of complex natural products, including teicoplanin aglycon, ustiloxin D, and ramoplanin A2.[3][6][12]

Quantitative Data Comparison

The following tables summarize quantitative data from various studies, highlighting the performance of DEPBT in comparison to carbodiimide-based methods.

Coupling ReagentYield (%)Diastereomeric Ratio (dr)Reference
BOP/HOBt 5987:13[13]
HBTU/HOBt 7368:32[13]
EDC/Oxyma 7078:22[13]
DEPBT 76>98[13]

Table 1: Comparison of coupling reagents in the synthesis of a kyotorphin derivative. This data clearly shows that DEPBT provided the highest yield and essentially no detectable racemization compared to other coupling systems, including an EDCI-based method.[13]

CyclopeptideCoupling ReagentYield (%)Reference
c(Pro–Tyr–Leu–Ala–Gly)DEPBT 54[6]
BOP35[6]
EDCI25[6]
HBTU40[6]
DPPA52[6]
c(Ala–Tyr–Leu–Ala–Gly)DEPBT 52[6]
TBTU45[6]
DCC15[6]

Table 2: Isolated yields of cyclic pentapeptides using different coupling reagents. This table illustrates the superior performance of DEPBT in peptide cyclization, a particularly challenging transformation, yielding significantly higher product amounts than both EDCI and DCC.[6]

Reaction Mechanisms and Workflows

The distinct mechanisms of DEPBT and carbodiimides underpin their differing performance characteristics.

DEPBT-Mediated Coupling

The proposed mechanism for DEPBT involves the formation of a highly activated and stable HOOBt ester intermediate. A tertiary amine is required to deprotonate the carboxylic acid, which then attacks the phosphorus atom of DEPBT. This is followed by the elimination of diethyl phosphite to form the active ester, which is then attacked by the amine component to yield the amide product.[6]

DEPBT_Mechanism RCOOH R-COOH RCOO R-COO⁻ RCOOH->RCOO + Base Base Base Intermediate1 Transient Intermediate RCOO->Intermediate1 DEPBT DEPBT DEPBT->Intermediate1 HOOBt_Ester Active HOOBt Ester Intermediate1->HOOBt_Ester - Diethyl Phosphite Amide Amide Product HOOBt_Ester->Amide Amine R'-NH₂ Amine->Amide DEP Diethyl Phosphite Carbodiimide_Mechanism cluster_activation Carboxylic Acid Activation cluster_pathways Reaction Pathways RCOOH R-COOH O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea Carbodiimide DCC or EDCI Carbodiimide->O_acylisourea Amide Amide Product O_acylisourea->Amide Direct Aminolysis HOBt_Ester HOBt Active Ester O_acylisourea->HOBt_Ester + HOBt N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement Racemization Racemization O_acylisourea->Racemization Amine R'-NH₂ Amine->Amide HOBt HOBt HOBt_Ester->Amide + R'-NH₂

References

A Head-to-Head Comparison: DEPBT vs. HATU for Hindered Amide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient formation of amide bonds, particularly in the face of steric hindrance, is a critical challenge. The choice of coupling reagent can be the deciding factor between a successful synthesis and a complex mixture of byproducts. This guide provides a detailed comparison of two powerful coupling reagents, 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), with a focus on their efficacy in hindered couplings.

Both DEPBT and HATU have established themselves as valuable tools in the synthetic chemist's arsenal, yet they operate through different mechanisms and exhibit distinct advantages depending on the substrate and reaction conditions. This comparison will delve into their mechanisms of action, present quantitative data from comparative studies, and provide detailed experimental protocols to guide reagent selection.

Mechanism of Action: A Tale of Two Activation Pathways

The efficacy of a coupling reagent lies in its ability to activate a carboxylic acid, rendering it susceptible to nucleophilic attack by an amine. DEPBT and HATU achieve this through different intermediates.

DEPBT is a phosphonium-type coupling reagent. In the presence of a base, the carboxylate of the N-protected amino acid attacks the phosphorus atom of DEPBT. This is followed by the expulsion of diethyl phosphate to form a highly activated HOOBt ester. This stable intermediate then reacts with the amine component to yield the desired amide.[1]

HATU , an aminium/uronium salt, operates through the formation of a highly reactive OAt-active ester.[2] The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety is key to its high performance, as it accelerates the coupling reaction and minimizes the risk of epimerization.[2]

G cluster_DEPBT DEPBT Mechanism cluster_HATU HATU Mechanism CarboxylicAcid_D Carboxylic Acid ActivatedEster_D Activated HOOBt Ester CarboxylicAcid_D->ActivatedEster_D + DEPBT, Base DEPBT DEPBT DEPBT->ActivatedEster_D Base_D Base Base_D->ActivatedEster_D Amide_D Amide Bond ActivatedEster_D->Amide_D + Amine Byproduct_D Diethyl Phosphate ActivatedEster_D->Byproduct_D Amine_D Amine Amine_D->Amide_D CarboxylicAcid_H Carboxylic Acid ActivatedEster_H Activated OAt Ester CarboxylicAcid_H->ActivatedEster_H + HATU, Base HATU HATU HATU->ActivatedEster_H Base_H Base Base_H->ActivatedEster_H Amide_H Amide Bond ActivatedEster_H->Amide_H + Amine Byproduct_H Tetramethylurea ActivatedEster_H->Byproduct_H Amine_H Amine Amine_H->Amide_H

Figure 1. Simplified comparison of DEPBT and HATU activation pathways.

Performance in Hindered Couplings: A Quantitative Comparison

The true test of a coupling reagent lies in its performance in challenging synthetic scenarios. Sterically hindered amino acids, such as N-methylated residues and α,α-disubstituted amino acids, as well as hindered amine fragments, often lead to low yields and significant side reactions.

Coupling ReactionReagentBaseSolventTime (h)Yield (%)Enantiomeric Purity (% ee)Reference
Coupling of TL-Phe and L-Val-OMeDEPBT DIEA---95.8 [1][3]
HATU DIEA---77.2[1][3]
TDBTUDIEA---91.8[1][3]
HBTUDIEA---83.6[1][3]
Cyclization of H-Trp(Boc)-Phg-Arg(Tos)-D-Aph(Boc)-D-Ala-OHDEPBT ---22 -[1]
HBTU/DMAP---12-[1]
Solution-Phase Synthesis of a Kyotorphin DerivativeDEPBT DIPEADMF276>98 [4]
HBTUNMMDMF17368:32 (dr)[4]
BOP/HOBtNMMDMF215987:13 (dr)[4]

Key Takeaways from the Data:

  • Superiority in Suppressing Racemization: In the coupling of TL-Phe and L-Val-OMe, DEPBT demonstrated significantly higher enantiomeric purity compared to HATU and other common coupling reagents.[1][3] This makes DEPBT a reagent of choice when preserving stereochemical integrity is paramount.

  • Efficacy in Cyclization: For the head-to-tail cyclization of a linear peptide, DEPBT provided a notably higher yield than HBTU/DMAP, highlighting its utility in macrocyclization reactions.[1]

  • Performance with Hindered Fragments: In the synthesis of a kyotorphin derivative, DEPBT yielded a high diastereomeric ratio, indicating minimal racemization during the coupling of a hindered N-alpha-acylated tyrosine and arginine.[4]

Experimental Protocols

To provide practical guidance, the following are detailed protocols for conducting hindered couplings using DEPBT and HATU.

Protocol 1: General Procedure for Hindered Amide Coupling using DEPBT (Solution Phase)

This protocol is adapted for the coupling of sterically hindered amino acids or fragments in solution.

Materials:

  • N-protected amino acid (1.0 equiv)

  • Amine component (1.0-1.2 equiv)

  • DEPBT (1.1-1.5 equiv)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., DMF, DCM, THF)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the N-protected amino acid and the amine component.

  • Dissolve the mixture in the chosen anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add the base (DIPEA or TEA) dropwise to the solution.

  • Add DEPBT portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by a suitable technique (e.g., LC-MS or TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Hindered Amide Coupling using HATU (Solid-Phase Peptide Synthesis - SPPS)

This protocol outlines a standard procedure for coupling a sterically hindered amino acid onto a resin-bound peptide.

Materials:

  • Fmoc-protected amino acid (3.0-5.0 equiv)

  • HATU (2.9-4.9 equiv)

  • Diisopropylethylamine (DIPEA) (6.0-10.0 equiv)

  • DMF (N,N-Dimethylformamide)

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Resin Swelling and Deprotection: Swell the resin in DMF. Perform the standard Fmoc-deprotection protocol (e.g., 20% piperidine in DMF) to expose the N-terminal amine. Wash the resin thoroughly with DMF.

  • Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid and HATU in a minimal amount of DMF.

  • Add DIPEA to the activation solution and vortex briefly (1-2 minutes) to pre-activate the amino acid.

  • Coupling: Add the activation solution to the swelled, deprotected resin.

  • Agitation: Agitate the reaction vessel (e.g., using a shaker or nitrogen bubbling) at room temperature for 1-4 hours. For particularly difficult couplings, the reaction time may be extended or double coupling may be performed.

  • Monitoring: Monitor the coupling completion using a qualitative method like the Kaiser test. A negative result (beads remain yellow) indicates a complete reaction.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Logical Workflow for Reagent Selection

The choice between DEPBT and HATU for a hindered coupling reaction can be guided by a logical assessment of the synthetic challenge at hand.

G Start Hindered Amide Coupling Required RacemizationRisk High Risk of Racemization? Start->RacemizationRisk Cyclization Cyclization Reaction? RacemizationRisk->Cyclization No SelectDEPBT Select DEPBT RacemizationRisk->SelectDEPBT Yes Speed Reaction Speed Critical? Cyclization->Speed No Cyclization->SelectDEPBT Yes SelectHATU Select HATU Speed->SelectHATU Yes ConsiderOther Consider Other Reagents/Conditions Speed->ConsiderOther No

Figure 2. Decision workflow for selecting between DEPBT and HATU.

Conclusion

Both DEPBT and HATU are highly effective coupling reagents for overcoming the challenges of sterically hindered amide bond formation. The experimental data suggests that DEPBT holds a distinct advantage in situations where minimizing racemization is the highest priority . Its utility in cyclization reactions is also noteworthy. On the other hand, HATU is renowned for its rapid reaction kinetics and high coupling efficiency , making it a go-to reagent for a wide range of difficult couplings, particularly in solid-phase peptide synthesis.

Ultimately, the optimal choice of reagent will depend on the specific substrates, the desired level of stereochemical purity, and the overall synthetic strategy. By understanding the mechanisms and performance characteristics of both DEPBT and HATU, researchers can make informed decisions to enhance the success of their synthetic endeavors.

References

Preserving Chirality: A Comparative Guide to DEPBT-Mediated Synthesis for Validating Chiral Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stereochemical integrity of synthetic molecules is paramount. The loss of chiral purity, known as racemization, can lead to diastereomeric impurities with drastically altered biological activity, efficacy, and safety profiles. The choice of coupling reagent during synthesis is a critical factor in mitigating this risk. This guide provides an objective comparison of 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) against other common coupling reagents, with a focus on preserving chiral purity, supported by experimental data.

DEPBT: Superior Racemization Suppression

DEPBT is a phosphonate-type coupling reagent that has demonstrated remarkable resistance to racemization during amide bond formation, even in syntheses known to be susceptible to epimerization.[1][2][3] Its mechanism involves the formation of a highly reactive and stable HOOBt active ester, which is then attacked by the amino component to form the desired amide product. This pathway effectively minimizes the formation of the 5(4H)-oxazolone intermediate, the primary culprit for racemization in peptide synthesis.[4][5]

Quantitative Comparison of Coupling Reagents

Experimental data from the synthesis of a kyotorphin derivative highlights the superior performance of DEPBT in maintaining chiral integrity compared to other widely used coupling reagents. The study focused on a challenging coupling step known to cause partial racemization at the tyrosine stereogenic carbon.[6]

Coupling ReagentBaseDiastereomeric Ratio (dr)% Major DiastereomerReference
DEPBT DIPEA>98:2 >99% [5][6]
BOP/HOBtNMM87:1387%[5][6]
PyOxim/OxymaDIPEA78:2278%[5][6]
EDC/OxymaDIPEA78:2278%[5][6]
HBTU/HOBtDIPEA68:3268%[5][6]

Key Observations:

  • DEPBT was the only reagent to proceed with no detectable epimerization, yielding a diastereomeric ratio of >98:2.[5][6]

  • Uronium-type reagents like HBTU and carbodiimides like EDC, even with additives like HOBt and Oxyma, resulted in significant racemization, with the desired diastereomer comprising only 68-78% of the product mixture.[5][6]

  • The phosphonium salt reagent BOP, even with a large excess of the racemization suppressant HOBt, still produced a notable 13% of the undesired epimer.[6]

Experimental Workflows and Protocols

Accurate validation of chiral purity requires robust synthetic and analytical protocols. Below are detailed methodologies for a DEPBT-mediated synthesis and subsequent chiral purity analysis.

DEPBT-Mediated Synthesis of a Kyotorphin Derivative[6]

This protocol describes the coupling of an Nα-acylated tyrosine (Compound 3 ) with L-arginine amide to form the dipeptide (Compound 4 ), where racemization was evaluated.

Materials:

  • Compound 3 (N-Ibuprofen-L-Tyrosine)

  • L-Arginine amide dihydrochloride (H-Arg-NH₂·2HCl)

  • This compound (DEPBT)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve Compound 3 (0.8 mmol) in DMF (4 mL).

  • Add DIPEA (2.5 mmol) to the solution.

  • Stir the resulting mixture for 30 minutes at 0 °C.

  • Add DEPBT (0.88 mmol) and H-Arg-NH₂·2HCl (0.8 mmol) successively to the reaction mixture.

  • Allow the reaction to stir for 2 hours while warming from 0 °C to room temperature.

  • Upon completion, proceed with standard aqueous work-up and purification protocols.

  • Analyze the purified product to determine the diastereomeric ratio.

cluster_synthesis DEPBT-Mediated Synthesis cluster_analysis Chiral Purity Analysis s1 Dissolve N-Acyl-Tyr (3) in DMF s2 Add DIPEA, stir 30 min at 0°C s1->s2 s3 Add DEPBT and H-Arg-NH2 s2->s3 s4 Stir for 2h (0°C to RT) s3->s4 s5 Purification s4->s5 a1 Prepare Sample of Purified Peptide (4) s5->a1 Product a2 Perform Chiral HPLC or NMR Analysis a1->a2 a3 Quantify Diastereomers a2->a3

General workflow for DEPBT synthesis and chiral analysis.
Chiral Purity Validation by HPLC[7][8]

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary technique for separating and quantifying enantiomers or diastereomers.

Instrumentation and Conditions (General Example):

  • HPLC System: Agilent 1200 series or equivalent with UV detector.

  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm) or equivalent protein-based or polysaccharide-based chiral column.

  • Mobile Phase: A mixture of hexane/isopropanol or an appropriate buffer system, determined by method development. For example, a mobile phase of 20 mM phosphate buffer (pH 4.15) and isopropanol (99.5:0.5, v/v) has been used for similar compounds.[7]

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm or other relevant wavelength.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare a standard solution of the peptide sample in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject the sample onto the column.

  • Record the chromatogram for a sufficient time to allow the elution of both diastereomers.

  • Integrate the peak areas corresponding to the two diastereomers.

  • Calculate the diastereomeric ratio and the enantiomeric excess (ee) or diastereomeric excess (de) using the formula: %de = (|Area1 - Area2| / (Area1 + Area2)) * 100

Chiral Purity Validation by NMR Spectroscopy[9][10]

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine diastereomeric ratios by integrating signals that are unique to each stereoisomer.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • Standard 5 mm NMR tubes.

  • Appropriate deuterated solvent (e.g., DMSO-d₆, CDCl₃).

Procedure:

  • Dissolve an accurate amount of the purified peptide in a suitable deuterated solvent.

  • Acquire a high-resolution proton (¹H) NMR spectrum. In the case of the kyotorphin derivative, the diastereomers showed distinct, well-resolved signals that could be directly integrated.[6]

  • Identify pairs of signals corresponding to the different diastereomers. These are often protons close to the newly formed amide bond or the chiral center.

  • Carefully integrate the corresponding peaks for each diastereomer.

  • Calculate the diastereomeric ratio from the integration values. For example, if two peaks corresponding to the diastereomers have integrals of I₁ and I₂, the ratio is I₁:I₂.

cluster_racemization Racemization Pathway cluster_coupling Desired Coupling Pathway ActivatedAcid Activated N-Acyl Amino Acid Oxazolone 5(4H)-Oxazolone (Planar Intermediate) ActivatedAcid->Oxazolone Base-catalyzed cyclization DesiredProduct Desired Peptide (Chirally Pure) ActivatedAcid->DesiredProduct Direct attack by Amine (Favored by DEPBT) RacemizedProduct Racemized Peptide Oxazolone->RacemizedProduct Attack by Amine

Competing pathways in peptide coupling reactions.

Conclusion

The selection of an appropriate coupling reagent is a decisive step in the synthesis of chiral molecules, directly impacting the purity and viability of the final product. Experimental evidence clearly demonstrates that DEPBT is a superior choice for minimizing racemization compared to common phosphonium, uronium, and carbodiimide-based reagents.[1][6] Its unique mechanism, which avoids the problematic oxazolone intermediate, makes it an invaluable tool for researchers in peptide synthesis and drug development who require the highest degree of stereochemical integrity. By combining DEPBT-mediated synthesis with rigorous analytical validation methods like chiral HPLC and NMR, scientists can confidently produce and verify the chiral purity of their target compounds.

References

A Head-to-Head Battle of Peptide Coupling Reagents: A Cost-Benefit Analysis of DEPBT

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of peptide synthesis, the choice of coupling reagent is a critical decision that profoundly impacts reaction efficiency, product purity, and overall cost. For researchers, scientists, and drug development professionals, navigating the vast landscape of available reagents can be a daunting task. This guide provides a comprehensive cost-benefit analysis of 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) in comparison to other widely used coupling reagents, supported by experimental data to facilitate an informed selection process.

Performance Under the Microscope: DEPBT vs. The Field

The efficacy of a coupling reagent is paramount, directly influencing yield, purity, and the suppression of undesirable side reactions, most notably racemization. DEPBT has emerged as a formidable contender, demonstrating remarkable resistance to racemization, a crucial factor in maintaining the stereochemical integrity of the final peptide product.[1][2][3]

Quantitative Performance Metrics

To provide a clear comparison, the following tables summarize the performance of DEPBT against other common coupling reagents such as HATU, HBTU, PyBOP, and the more traditional carbodiimides like DCC and DIC, often used in conjunction with additives like HOBt or OxymaPure.

Coupling Reagent/SystemTypical Yield (%)Crude Purity (%)Racemization (%)Notes
DEPBT Good to ExcellentHighVery Low (<0.1%) Particularly effective for sterically hindered or racemization-prone amino acids.[4][5]
HATU ExcellentVery HighLowHighly reactive and fast, but can be expensive. Considered a "gold standard" for difficult couplings.[6]
HBTU Very GoodHighLowA widely used and reliable reagent, offering a good balance of performance and cost.[7]
PyBOP Very GoodHighLowA non-carcinogenic alternative to the older BOP reagent.[8][9][10]
DCC/HOBt GoodModerate to HighLow to ModerateA classic and cost-effective combination, but the dicyclohexylurea (DCU) byproduct can be difficult to remove.[8]
DIC/OxymaPure Good to Very GoodHighVery LowA modern carbodiimide approach with a non-explosive additive that minimizes racemization.[11]

Note: The data presented is a synthesis of findings from multiple sources and can vary depending on the specific peptide sequence and reaction conditions.

The Economic Equation: A Cost-Benefit Analysis

While performance is a primary driver, the cost of reagents is a significant consideration, especially for large-scale synthesis. The following table provides an estimated cost comparison of DEPBT and its alternatives. Prices are based on publicly available data from various chemical suppliers and are subject to change.

Coupling ReagentEstimated Price per Gram (USD)Key Cost-Benefit Considerations
DEPBT ~$1.20 - $2.50Excellent value for performance , especially when racemization is a major concern.[12]
HATU ~$14.50 - $70.80Premium performance at a premium price . Justified for highly challenging syntheses where yield and purity are paramount.[13]
HBTU ~$0.27 - $1.62A cost-effective workhorse for routine peptide synthesis, offering a good balance of price and performance.[7][14][15]
PyBOP ~$0.80 - $2.20A safer and moderately priced alternative to BOP with good efficiency.[8][9][10]
DCC ~$0.22 - $0.34The most economical option , but potential for lower yields and purification challenges due to the DCU byproduct.[2][4][16][17][18]
DIC ~$0.80 - $1.50 (per mL)Slightly more expensive than DCC , but the diisopropylurea byproduct is more soluble, simplifying purification.
HOBt ~$0.24 - $1.00An additive often used with carbodiimides to suppress racemization.[1][19][20][21][22]
OxymaPure ~$1.24 - $2.28A safer and effective alternative to HOBt.[11][23][24]

Understanding the Mechanism: How DEPBT Excels

DEPBT's superior performance in minimizing racemization is attributed to its unique reaction mechanism. It facilitates the formation of a highly activated and stable HOOBt ester intermediate, which readily reacts with the amine component to form the desired peptide bond. This mechanism is believed to minimize the lifetime of the activated carboxylic acid, thereby reducing the window of opportunity for racemization to occur.[4]

DEPBT_Mechanism RCOOH R-COOH (Carboxylic Acid) RCOO_minus R-COO⁻ (Carboxylate) RCOOH->RCOO_minus Deprotonation DEPBT DEPBT Intermediate1 Transient Intermediate DEPBT->Intermediate1 Base Base (e.g., DIPEA) RCOO_minus->Intermediate1 Nucleophilic Attack HOOBt_ester HOOBt Active Ester Intermediate1->HOOBt_ester Rearrangement Byproduct Diethyl Phosphate Intermediate1->Byproduct Peptide Peptide Bond (R-CO-NH-R') HOOBt_ester->Peptide Nucleophilic Attack Amine H₂N-R' (Amine) Amine->Peptide

DEPBT Reaction Mechanism

Experimental Protocols: A Practical Guide

Reproducibility is key in scientific research. The following are generalized experimental protocols for peptide coupling using DEPBT and a common alternative, HATU.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow start Start with Resin deprotection1 Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection1 wash1 Wash (DMF, DCM) deprotection1->wash1 coupling Coupling Step (Amino Acid, Coupling Reagent, Base in DMF) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat for next amino acid wash2->repeat repeat->deprotection1 Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (e.g., HPLC) precipitation->purification end Characterization purification->end

A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Peptide Coupling using DEPBT in SPPS

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM).

  • Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents), DEPBT (3 equivalents), and a hindered base such as diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

    • Add the coupling solution to the deprotected resin.

    • Allow the reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Protocol 2: Peptide Coupling using HATU in SPPS
  • Resin Preparation: Swell the resin in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF.

  • Washing: Wash the resin with DMF and DCM.

  • Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the coupling solution to the deprotected resin.

    • The reaction is typically complete within 30-60 minutes at room temperature.

  • Washing: Wash the resin with DMF and DCM.

  • Confirmation: Perform a Kaiser test.

  • Repeat: Repeat steps 2-6 for each subsequent amino acid.

Logical Framework for Reagent Selection

The choice of a coupling reagent is a multi-faceted decision that involves balancing performance, cost, and the specific requirements of the synthesis.

Reagent_Selection decision Coupling Reagent Selection performance Performance Requirements decision->performance cost Cost Constraints decision->cost synthesis_char Synthesis Characteristics decision->synthesis_char high_yield High Yield performance->high_yield high_purity High Purity performance->high_purity low_racemization Low Racemization performance->low_racemization large_scale Large-Scale Synthesis cost->large_scale budget Budget Constraints cost->budget steric_hindrance Sterically Hindered Amino Acids synthesis_char->steric_hindrance racemization_prone Racemization-Prone Residues synthesis_char->racemization_prone reagent_choice Optimal Reagent high_yield->reagent_choice high_purity->reagent_choice low_racemization->reagent_choice large_scale->reagent_choice budget->reagent_choice steric_hindrance->reagent_choice racemization_prone->reagent_choice

Factors influencing the choice of a peptide coupling reagent.

Conclusion: Finding the Sweet Spot with DEPBT

The selection of an optimal peptide coupling reagent requires a careful evaluation of performance, cost, and the specific challenges of the peptide being synthesized. While high-activity reagents like HATU offer excellent performance for difficult couplings, their high cost can be prohibitive for routine or large-scale synthesis. Conversely, traditional carbodiimides, while economical, may present challenges in terms of side reactions and purification.

DEPBT emerges as a highly attractive option, offering a compelling balance of high efficiency, remarkable resistance to racemization, and a moderate cost.[1][2][5] Its ability to effectively couple sterically hindered and racemization-prone amino acids makes it a valuable tool in the synthesis of complex peptides. For researchers and drug development professionals seeking to optimize their peptide synthesis workflows without compromising on quality, DEPBT represents a robust and cost-effective solution.

References

A Comparative Guide to Alternative Coupling Reagents for Amide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the formation of the amide bond is a cornerstone of chemical synthesis, pivotal in creating everything from small molecule drugs to large therapeutic peptides. The choice of coupling reagent is a critical decision that profoundly influences reaction yield, purity, reaction time, and the preservation of stereochemical integrity. While 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is recognized for its remarkable resistance to racemization, a diverse arsenal of alternative reagents is available, each with its own set of advantages and disadvantages.[1][2] This guide provides an objective comparison of DEPBT with prominent alternatives, supported by experimental data, to empower chemists in selecting the optimal reagent for their specific synthetic challenges.

Performance Comparison of Amide Coupling Reagents

The efficacy of a coupling reagent is most critically assessed by its ability to maximize the yield of the desired amide product while minimizing the extent of racemization, particularly when dealing with chiral carboxylic acids such as amino acids. Other important factors include reaction kinetics, cost, and the ease of byproduct removal. Below, we present a summary of quantitative data comparing DEPBT with several widely used classes of coupling reagents.

Table 1: Comparison of Coupling Reagent Efficiency in Amide Bond Formation

This table summarizes the performance of various coupling reagents in different model reactions, highlighting product yield and the degree of racemization (epimerization). It is important to note that direct comparison can be challenging as reaction conditions and substrates vary between studies.

Coupling ReagentClassModel ReactionYield (%)Racemization (% D-isomer or ee%)Reference(s)
DEPBT Phosphonium-typeBoc-Cys(4MB)-OH + H-Gly-OMe>95<0.5% (D-isomer)[3][4]
Cyclization of H-Pro-Tyr-Leu-Ala-Gly-OH54Not Reported[3]
Ibuprofen-Tyr-OH + H-Arg-NH276<2% (D-isomer)[5][6]
HATU Uronium/Aminium SaltZ-Phg-OH + H-Val-OMe921.8% (D-isomer)[7]
PNA Synthesis (TL-Phe + L-Val-OMe)Not Reported77.2% ee[3]
Synthesis of Acyl Carrier Protein (ACP) fragment (65-74)High Crude PurityLow[8]
HBTU Uronium/Aminium SaltZ-Phg-OH + H-Val-OMe905.0% (D-isomer)[9]
PNA Synthesis (TL-Phe + L-Val-OMe)Not Reported83.6% ee[3]
PyBOP Phosphonium SaltZ-Phg-OH + H-Val-OMe883.5% (D-isomer)[9]
Synthesis of ACP fragment (65-74)Lower than HATU/HCTULow to Moderate[8]
COMU Uronium SaltZ-Phg-OH + H-Val-OMe95<1.0% (D-isomer)[9]
Synthesis of ACP fragment (65-74)Lower than HBTU/HCTUVery Low[8]
T3P® Phosphonic AnhydrideZ-Phe-OH + H-Ala-OMe98<0.5% (D-isomer)[7]
EDC/HOBt CarbodiimideZ-Phg-OH + H-Val-OMe852.5% (D-isomer)[9]
Ibuprofen-Tyr-OH + H-Arg-NH273 (with HOBt)32% (D-isomer)[5][6]

Key Observations:

  • DEPBT consistently demonstrates excellent performance in minimizing racemization, making it a superior choice for coupling racemization-prone amino acids and for the synthesis of complex peptides where stereochemical purity is paramount.[3][4][6][10] It also shows high yields in cyclization reactions compared to other reagents.[3][11] A unique feature of DEPBT is its ability to selectively mediate amide bond formation in the presence of unprotected hydroxyl groups in the amine component.[3]

  • Uronium/Aminium Salts (HATU, HBTU, COMU) are highly efficient and popular due to their high reactivity and fast reaction times.[8][12] HATU and COMU, in particular, generally offer very low levels of racemization.[7][9] COMU has the added advantages of producing water-soluble byproducts, simplifying workup, and being based on the non-explosive Oxyma leaving group.[13][14]

  • Phosphonium Salts (PyBOP) are also highly effective, offering a good balance of reactivity and low racemization.[8][9] The byproducts of PyBOP are considered less hazardous than those of its predecessor, BOP.[15]

  • Propanephosphonic Anhydride (T3P®) is a versatile and cost-effective reagent that provides high yields with very low epimerization.[7] Its byproducts are water-soluble, which facilitates purification.

  • Carbodiimides (EDC/HOBt) are widely used due to their low cost and, in the case of EDC, the water-solubility of the urea byproduct. However, they generally exhibit a higher tendency for racemization unless an additive like HOBt or Oxyma is used.[9][15]

Reaction Mechanisms and Experimental Workflows

Understanding the underlying mechanisms of these coupling reagents is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.

General Experimental Workflow for Amide Coupling

The following diagram illustrates a generalized workflow for a comparative study of different coupling reagents in a solution-phase amide synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve Carboxylic Acid, Amine, and Base in Anhydrous Solvent add_coupling Add Coupling Reagent (e.g., DEPBT, HATU, etc.) at 0°C to RT reagents->add_coupling 1 stir Stir for 1-24h Monitor by TLC/LC-MS add_coupling->stir 2 quench Quench Reaction (e.g., with water or aq. buffer) stir->quench 3 extract Aqueous Workup (Wash with acid, base, brine) quench->extract 4 purify Dry Organic Layer and Purify by Chromatography extract->purify 5

Caption: A generalized experimental workflow for comparative analysis of amide coupling reagents.

Mechanisms of Action

The following diagrams illustrate the general mechanisms for the main classes of coupling reagents discussed.

1. Phosphonium-type Reagents (e.g., DEPBT, PyBOP)

G cluster_mechanism Phosphonium Salt Mechanism RCOOH R-COOH + Base RCOO R-COO⁻ RCOOH->RCOO ActiveEster Activated Ester Intermediate RCOO->ActiveEster + Phosphonium Phosphonium Phosphonium Reagent (e.g., DEPBT, PyBOP) Phosphonium->ActiveEster Amide R-CONH-R' + Byproducts ActiveEster->Amide + Amine Amine R'-NH₂ Amine->Amide

Caption: General mechanism of phosphonium salt-mediated amide bond formation.

2. Uronium/Aminium Salt Reagents (e.g., HATU, COMU)

G cluster_mechanism Uronium/Aminium Salt Mechanism RCOOH R-COOH + Base RCOO R-COO⁻ RCOOH->RCOO ActiveEster Highly Reactive OAt/Oxyma-Ester RCOO->ActiveEster + Uronium Uronium Uronium/Aminium Reagent (e.g., HATU, COMU) Uronium->ActiveEster Amide R-CONH-R' + Byproducts ActiveEster->Amide + Amine Amine R'-NH₂ Amine->Amide

Caption: General mechanism of uronium/aminium salt-mediated amide bond formation.

3. Carbodiimide Reagents (e.g., EDC with HOBt)

G cluster_mechanism Carbodiimide Mechanism with Additive RCOOH R-COOH OAI O-Acylisourea (unstable) RCOOH->OAI EDC EDC EDC->OAI HOBtEster HOBt-Ester (more stable) OAI->HOBtEster HOBt HOBt HOBt->HOBtEster Amide R-CONH-R' + Urea HOBtEster->Amide Amine R'-NH₂ Amine->Amide

Caption: Mechanism of carbodiimide coupling with an additive like HOBt.

Detailed Experimental Protocols

The following are representative solution-phase protocols for amide synthesis using DEPBT and several common alternatives. These should be adapted based on the specific substrates and desired scale.

Protocol 1: Amide Synthesis using DEPBT

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • DEPBT (1.2 equiv)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 equiv) and amine (1.1 equiv) in anhydrous THF or DMF, add DIPEA (2.0 equiv) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DEPBT (1.2 equiv) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[3]

Protocol 2: Amide Synthesis using HATU

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (2.0 equiv)

  • Anhydrous DMF

Procedure:

  • Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Add DIPEA (2.0 equiv) and HATU (1.1 equiv) and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine (1.1 equiv) to the reaction mixture.

  • Stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Dilute the reaction with ethyl acetate and wash with water (3x), 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.[16]

Protocol 3: Amide Synthesis using COMU

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • COMU (1.1 equiv)

  • DIPEA (2.0 equiv)

  • Anhydrous DMF

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv) and amine (1.1 equiv) in anhydrous DMF, add DIPEA (2.0 equiv).

  • Cool the mixture to 0 °C and add COMU (1.1 equiv). The solution may change color.

  • Stir at 0 °C for 15 minutes, then allow to warm to room temperature and stir for 1-3 hours.

  • The workup is similar to the HATU protocol. The morpholino-based byproducts of COMU are highly water-soluble, which can simplify the extraction process.[14]

Protocol 4: Amide Synthesis using T3P®

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amine (1.2 equiv)

  • T3P® (50 wt% solution in ethyl acetate or DMF) (1.5 equiv)

  • Pyridine or Triethylamine (3.0 equiv)

  • Anhydrous ethyl acetate or another suitable aprotic solvent

Procedure:

  • Dissolve the carboxylic acid (1.0 equiv), amine (1.2 equiv), and pyridine (3.0 equiv) in anhydrous ethyl acetate.

  • Cool the solution to 0 °C.

  • Slowly add the T3P® solution (1.5 equiv) to the reaction mixture.

  • Stir at room temperature for 1-12 hours.

  • Quench the reaction with water or saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.[7]

Protocol 5: Amide Synthesis using EDC/HOBt

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous DMF or Dichloromethane (DCM)

Procedure:

  • To a round-bottom flask, add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • If using DCM, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine. If using DMF, dilute with a large volume of water and extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer, concentrate, and purify by flash column chromatography.

Conclusion

The selection of an amide coupling reagent is a multifaceted decision that requires careful consideration of the specific synthetic challenge at hand. DEPBT stands out as an exceptional choice when the suppression of racemization is the highest priority, particularly with sensitive substrates. For general-purpose, high-throughput synthesis where speed and efficiency are key, uronium/aminium reagents like HATU and COMU are often the reagents of choice, with COMU offering additional safety and purification advantages. PyBOP and T3P® represent robust and reliable alternatives with favorable byproduct profiles. Finally, EDC/HOBt remains a cost-effective and widely applicable option, especially when racemization is less of a concern or can be carefully controlled. By understanding the relative strengths and weaknesses of these reagents, supported by the quantitative data and protocols provided, researchers can make more informed decisions to achieve their synthetic goals efficiently and with high fidelity.

References

A Researcher's Guide to DEPBT: Performance in Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of total synthesis, the choice of coupling reagent can be the determining factor between a successful campaign and a series of frustrating setbacks. For researchers, scientists, and drug development professionals, the ideal reagent must offer high yields, minimal side reactions, and, crucially, preservation of stereochemical integrity. This guide provides a comprehensive comparison of 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT), a phosphonium-type coupling reagent, with its alternatives, supported by experimental data from pivotal total synthesis projects.

DEPBT: A Shield Against Racemization

DEPBT has carved a niche for itself in the synthetic chemist's toolbox primarily due to its remarkable ability to suppress racemization, a common pitfall in peptide and complex amide bond formations.[1][2] This property is particularly valuable when dealing with sterically hindered or electronically challenging amino acids, as well as in macrocyclization reactions where prolonged reaction times can exacerbate epimerization.

The mechanism of DEPBT involves the in situ formation of a highly reactive and stable HOOBt ester intermediate. A tertiary amine is required to generate the carboxylate of the N-protected amino acid, which then attacks the central phosphorus atom of DEPBT. The resulting transient intermediate rearranges with a loss of diethyl phosphite to form the HOOBt ester. This activated intermediate is then attacked by the amino component to form the desired amide bond.[1] This pathway minimizes the exposure of the activated carboxylic acid to conditions that favor racemization.[2]

DEPBT_Mechanism cluster_depbt RCOOH R-COOH RCOO R-COO⁻ RCOOH->RCOO Deprotonation Base Base (e.g., Et3N) Intermediate1 Transient Intermediate RCOO->Intermediate1 Nucleophilic Attack DEPBT DEPBT HOOBt_ester HOOBt Ester (Active Intermediate) Intermediate1->HOOBt_ester Rearrangement Byproduct1 EtO)2P(O)H Intermediate1->Byproduct1 Loss of Amide Amide Product HOOBt_ester->Amide Aminolysis Byproduct2 HOOBt HOOBt_ester->Byproduct2 Release of Amine R'-NH2 DEPBT_node

Caption: Proposed mechanism of DEPBT-mediated amide bond formation.

Performance in Challenging Synthetic Contexts

The true measure of a coupling reagent lies in its performance in demanding synthetic scenarios. DEPBT has proven its mettle in numerous total synthesis campaigns, particularly in macrolactamization and the coupling of racemization-prone fragments.

Macrolactamization

The intramolecular cyclization to form a macrolactam is a critical and often low-yielding step in the synthesis of many natural products. DEPBT has demonstrated superior efficacy in this transformation compared to other common reagents.

Coupling ReagentCyclization of H-Pro-Tyr-Leu-Ala-Gly-OH (% Yield)[1]Cyclization of H-Ala-Tyr-Leu-Ala-Gly-OH (% Yield)[1]
DEPBT 54 52
BOP35-
EDC25-
HBTU40-
TBTU-45
DCC-15

In the synthesis of a cyclic pentapeptide, DEPBT provided significantly higher yields compared to BOP, EDC, and HBTU.[1] Similarly, for another peptide sequence, DEPBT outperformed TBTU and DCC.[1]

Coupling of Phenylglycine Residues in Teicoplanin Aglycon Synthesis

The total synthesis of the complex glycopeptide antibiotic teicoplanin aglycon presented a significant challenge in the coupling of phenylglycine residues, which are highly susceptible to racemization. In these demanding fragment couplings, DEPBT proved to be the reagent of choice. While other reagents led to low conversions or significant racemization, the use of DEPBT at 0°C in THF consistently provided good to excellent yields with no detectable racemization.[1]

Synthesis of a Kyotorphin Derivative

In a solution-phase synthesis of a kyotorphin derivative, the coupling of an Nα-acylated tyrosine with arginine was prone to racemization. A comparative study of various coupling reagents revealed that only DEPBT could achieve the desired coupling without any loss of optical purity.

Coupling ReagentBaseYield (%)[3]Diastereomeric Ratio (dr)[3]
DEPBT DIPEA 76 >98:2
BOP/HOBtNMM5987:13
HBTU/HOBtNMM7368:32
EDC/OxymaDIPEA7078:22

Chemoselectivity: A Key Advantage

A notable feature of DEPBT is its chemoselectivity. It selectively mediates the formation of amide bonds in the presence of unprotected hydroxyl groups, such as those in serine, threonine, and tyrosine residues. This obviates the need for additional protection and deprotection steps, streamlining the synthetic route. In contrast, carbodiimide reagents like DCC and EDC would lead to the formation of undesired esters.[1]

Chemoselectivity_Workflow start Peptide Fragment with Unprotected -OH Group DEPBT DEPBT start->DEPBT DCC_EDC DCC / EDC start->DCC_EDC Protection Protection of -OH Group start->Protection Multi-step Route with other reagents Amide_Only Selective Amide Bond Formation DEPBT->Amide_Only Direct & Chemoselective Mixture Mixture of Amide and Ester Products DCC_EDC->Mixture Non-selective Coupling Coupling Protection->Coupling Deprotection Deprotection of -OH Group Coupling->Deprotection Desired_Product Desired Amide Product Deprotection->Desired_Product

Caption: Workflow comparing DEPBT's chemoselectivity with other reagents.

Experimental Protocols

General Procedure for Solution-Phase Peptide Coupling with DEPBT
  • Dissolve the N-protected amino acid (1.0 equiv.) and the amino acid ester hydrochloride (1.0 equiv.) in an appropriate solvent (e.g., THF or DMF).

  • Add a tertiary amine base (e.g., triethylamine or diisopropylethylamine, 2.0 equiv.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DEPBT (1.1-1.2 equiv.) to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, filter the reaction mixture to remove any solids.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude peptide by column chromatography on silica gel.

General Procedure for Solid-Phase Peptide Coupling with DEPBT
  • Swell the resin in the appropriate solvent (e.g., DMF or DCM).

  • Deprotect the N-terminal amino group of the resin-bound peptide.

  • In a separate flask, dissolve the N-protected amino acid (1.5 equiv.) and DEPBT (1.5 equiv.) in DMF.

  • Add a tertiary amine base (e.g., diisopropylethylamine, 3.0 equiv.) to the solution of the amino acid and DEPBT.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Filter the resin and wash thoroughly with DMF and DCM.

Comparison with Modern Coupling Reagents

While DEPBT shows clear advantages over older reagents, the field of peptide synthesis has seen the development of newer, highly efficient coupling reagents.

  • COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethanaminium hexafluorophosphate]) : This uronium salt-based reagent, derived from OxymaPure, is known for its high reactivity, solubility, and improved safety profile compared to benzotriazole-based reagents.[4] It often requires only one equivalent of base and can be more effective than DEPBT in certain contexts, particularly in rapid, automated synthesis.

  • T3P® (Propanephosphonic acid anhydride) : This cyclic anhydride is a powerful water-soluble coupling reagent that often provides high yields and low epimerization, especially in large-scale synthesis. Its byproducts are easily removed by aqueous extraction, making it an attractive option from a process chemistry perspective.

A direct, comprehensive comparison of DEPBT with these more modern reagents in the context of a wide range of total synthesis projects is still an area that warrants further investigation. However, for specific applications, particularly those involving racemization-prone fragments or the need for high chemoselectivity, DEPBT remains a highly valuable and often superior choice.

Conclusion

DEPBT has established itself as a cornerstone coupling reagent in the total synthesis of complex, stereochemically rich molecules. Its exceptional ability to suppress racemization, coupled with its unique chemoselectivity, offers significant advantages over many traditional and even some modern coupling reagents. While newer reagents may offer benefits in terms of speed and solubility, the reliability of DEPBT in challenging coupling scenarios ensures its continued relevance and utility for researchers and professionals in the field of chemical synthesis and drug development.

References

A Comparative Guide to Coupling Reagents for Macrocyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of macrocycles, cyclic molecules with large ring structures, is a cornerstone of modern drug discovery and chemical biology. These complex architectures are prevalent in natural products and have given rise to numerous therapeutics. A critical step in their synthesis is the macrocyclization reaction, where a linear precursor is induced to form a ring. The choice of coupling reagent for this intramolecular reaction is paramount, profoundly influencing yield, reaction time, purity, and the stereochemical integrity of the final product. This guide provides an objective comparison of commonly used coupling reagents for macrocyclization, supported by experimental data, to aid in the selection of the optimal reagent for your research.

Performance Comparison of Common Coupling Reagents

The selection of a coupling reagent is often a trade-off between reactivity, the propensity for side reactions (most notably racemization), and cost. Below is a summary of quantitative data compiled from various studies, highlighting the performance of several popular coupling reagents in macrocyclization and related peptide coupling reactions.

Table 1: Crude Product Purity in the Synthesis of "Difficult" Peptides

"Difficult" peptide sequences are prone to aggregation and incomplete coupling reactions, making them a good model for assessing the efficiency of coupling reagents.

Coupling ReagentPeptide SequenceCoupling Time (min)Crude Purity (%)[1]
PyBOP ACP (65-74)2 x 2070.27
HATU ACP (65-74)2 x 2079.91
HCTU ACP (65-74)2 x 2080.52
PyBOP A-ß Amyloid (1-42)2 x 2088.54
HATU A-ß Amyloid (1-42)2 x 2091.23
HCTU A-ß Amyloid (1-42)2 x 2092.11

Note: PyBOP is presented as a safer alternative to BOP. HCTU is a close analog of HBTU.

Table 2: Comparative Racemization Levels of Coupling Reagents

Racemization, the loss of stereochemical integrity at a chiral center, is a major concern in peptide macrocyclization. The extent of epimerization (the formation of the D-isomer from the L-isomer) is a key indicator of a coupling reagent's performance in this regard.

Coupling Reagent/Method% D-Isomer (Epimerization)[2]
HBTU 1.5 - 5.0%
HATU 0.5 - 2.0%
HCTU 1.0 - 4.0%
TBTU 2.0 - 6.0%
PyBOP 1.0 - 3.5%
COMU < 1.0%
DIC/HOBt 0.5 - 2.5%

Key Observations:

  • HATU consistently demonstrates high efficiency, particularly for challenging sequences, and maintains low levels of racemization.[1][2] This is often attributed to the 7-azabenzotriazole (HOAt) moiety, which forms a highly reactive OAt-active ester and accelerates the coupling reaction.[1]

  • HBTU and TBTU are effective and widely used reagents, but they tend to exhibit higher levels of racemization compared to HATU.[2]

  • COMU has emerged as a highly efficient reagent with exceptionally low racemization, often less than 1%.[2]

  • Phosphonium-based reagents like PyBOP offer a good balance of efficiency and low racemization.[2]

  • Carbodiimides such as DIC , when used with additives like HOBt , remain a reliable and cost-effective option for minimizing racemization.[2]

Experimental Protocols

The following is a generalized protocol for a solution-phase macrocyclization of a linear peptide, which is a common strategy in the synthesis of macrocyclic peptides. This protocol can be adapted to compare the efficacy of different coupling reagents.

1. Preparation of the Linear Peptide Precursor:

The linear peptide is typically synthesized using standard solid-phase peptide synthesis (SPPS) protocols, for example, using Fmoc chemistry. The peptide is then cleaved from the resin, and the side-chain protecting groups are removed, except for those that might interfere with the macrocyclization reaction. The N- and C-termini are deprotected to allow for head-to-tail cyclization.

2. General Solution-Phase Macrocyclization Protocol:

  • Materials:

    • Linear peptide precursor with free N- and C-termini

    • High-purity, dry solvent (e.g., N,N-dimethylformamide (DMF), dichloromethane (DCM))

    • Coupling reagent (e.g., HATU, HBTU, PyBOP, COMU, or DIC/HOBt)

    • Base (e.g., N,N-diisopropylethylamine (DIPEA), N-methylmorpholine (NMM))

    • Syringe pump

    • High-quality glassware, dried and under an inert atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • Dissolve the linear peptide precursor in the chosen solvent to a high dilution (typically 0.1-1.0 mM) in a large reaction vessel. This is crucial to favor the intramolecular cyclization over intermolecular polymerization.

    • In a separate flask, prepare a solution of the coupling reagent (1.1-1.5 equivalents) and, if necessary, an additive like HOBt (1.1-1.5 equivalents) in the same solvent.

    • Add the base (2-3 equivalents) to the solution of the coupling reagent.

    • Using a syringe pump, add the solution of the activated coupling reagent to the vigorously stirred solution of the linear peptide precursor over a prolonged period (e.g., 4-12 hours).

    • Allow the reaction to stir at room temperature for an additional 12-24 hours after the addition is complete.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC).

    • Upon completion, quench the reaction (e.g., by adding a small amount of water).

    • Remove the solvent under reduced pressure.

    • Purify the crude macrocycle using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified macrocycle by mass spectrometry and NMR spectroscopy.

Visualizing the Workflow

A generalized workflow for a comparative study of coupling reagents in a macrocyclization reaction is depicted below. This diagram illustrates the key steps from the linear precursor to the final analysis of the macrocyclic product.

G cluster_precursor Linear Precursor Preparation cluster_cyclization Macrocyclization (High Dilution) cluster_analysis Analysis and Comparison precursor Linear Peptide Precursor reagent1 Coupling Reagent A (e.g., HATU) precursor->reagent1 Reaction 1 reagent2 Coupling Reagent B (e.g., HBTU) precursor->reagent2 Reaction 2 reagent3 Coupling Reagent C (e.g., PyBOP) precursor->reagent3 Reaction 3 purification Purification (RP-HPLC) reagent1->purification reagent2->purification reagent3->purification analysis Characterization (LC-MS, NMR) purification->analysis comparison Compare Yield, Purity, and Racemization analysis->comparison

Comparative workflow for macrocyclization.

The mechanism of action for uronium/aminium-based coupling reagents, which are highly effective in macrocyclization, involves the activation of the carboxylic acid to form a reactive intermediate.

G cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid (C-terminus) ActiveEster Reactive Intermediate (OAt-Active Ester) RCOOH->ActiveEster + Coupling Reagent CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActiveEster Macrocycle Macrocycle (Amide Bond Formation) ActiveEster->Macrocycle + Amine (Intramolecular) RNH2 Amine (N-terminus) RNH2->Macrocycle

Mechanism of uronium-based coupling reagents.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT), a widely used peptide coupling reagent. Adherence to these guidelines is crucial due to the hazardous nature of the compound.

I. Chemical and Physical Properties

Understanding the properties of DEPBT is the first step in handling it safely. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₁H₁₄N₃O₅P[1]
Molecular Weight 299.23 g/mol [1]
Appearance White powder
Melting Point 75-77 °C
Storage Temperature +2°C to +8°C
Solubility Almost transparent in Ethylacetate
Density (Predicted) 1.45 ± 0.1 g/cm³
Boiling Point (Predicted) 382.1 ± 25.0 °C

II. Hazard Identification and Safety Precautions

DEPBT is classified as a hazardous substance, and appropriate personal protective equipment (PPE) must be worn at all times when handling it.

Hazard Statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P280: Wear protective gloves/ eye protection/ face protection.[1]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

III. Proper Disposal Procedures

The disposal of DEPBT and its contaminated materials must be handled with care to prevent harm to personnel and the environment. The following workflow outlines the required steps for its proper disposal.

cluster_prep Step 1: Preparation and PPE cluster_containment Step 2: Waste Containment cluster_spill Step 3: Spill Management cluster_disposal Step 4: Final Disposal PPE Wear Appropriate PPE: - Safety Goggles (EN 166) - Protective Gloves - Long-sleeved Clothing - Respiratory Protection (if needed) Collect Collect Waste: - Unused DEPBT - Contaminated materials (e.g., gloves, wipes) Container Use a dedicated, labeled, and sealed hazardous waste container. Collect->Container Spill In case of a spill, do not allow it to enter sewers or waterways. Absorb Absorb with inert material (sand, diatomite, etc.). Spill->Absorb Collect_Spill Collect_Spill Absorb->Collect_Spill Collect contaminated material into the hazardous waste container. Store Store the sealed waste container in a designated, locked area. Contact Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Store->Contact Regulations Dispose of contents/container in accordance with all local, regional, national, and international regulations. Contact->Regulations

Workflow for the Proper Disposal of DEPBT.

IV. Experimental Protocols for Disposal

Currently, there are no specific, publicly available experimental protocols for the chemical neutralization or decomposition of this compound for routine laboratory disposal. The recommended procedure is to treat it as a hazardous chemical waste and dispose of it through a licensed waste management service.

General Guidance for Handling and Waste Minimization:

  • Avoid Excess: Only weigh out the amount of DEPBT required for your experiment to minimize waste.

  • Segregate Waste: Do not mix DEPBT waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Decontaminate: Thoroughly decontaminate any labware that has come into contact with DEPBT using an appropriate solvent (e.g., ethyl acetate) and collect the rinse as hazardous waste.

By following these procedures, you can ensure the safe handling and disposal of this compound, contributing to a safer laboratory environment and responsible environmental stewardship. Always consult your institution's specific safety and disposal protocols.

References

Essential Safety and Operational Guide for Handling 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT), a reagent commonly used in peptide synthesis. Adherence to these guidelines is critical to ensure personal safety and proper laboratory practice.

Hazard Identification and Personal Protective Equipment (PPE)

DEPBT is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. It is crucial to use appropriate personal protective equipment to mitigate these risks.

Summary of Hazards:

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact and irritation.[2]
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be necessary for splash hazards.To protect eyes from dust particles and splashes, preventing serious irritation.[2]
Skin and Body Protection Laboratory coat.To protect skin and personal clothing from contamination.[2]
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dusts is recommended.To prevent inhalation of dust particles that can cause respiratory tract irritation.[2]
Operational Plan: Step-by-Step Handling Procedures

The following protocols are generalized for common laboratory applications of DEPBT, such as peptide coupling reactions. Researchers should always refer to their specific, validated experimental protocols and risk assessments.

2.1. Preparation and Weighing:

  • Work Area Preparation: Conduct all work in a well-ventilated chemical fume hood.

  • Gather Materials: Ensure all necessary PPE, reagents, solvents, and equipment are readily available.

  • Weighing: Carefully weigh the required amount of DEPBT. Avoid creating dust. Use a spatula and weigh the powder on weighing paper or in a suitable container.

2.2. Solution Phase Peptide Coupling (Illustrative Protocol): This is a general procedure and may require optimization for specific substrates.

  • Dissolution: Dissolve the protected amino acid and amino acid ester in an appropriate solvent such as tetrahydrofuran (THF) (approximately 2 ml per mmol of amino acid ester).[4][5]

  • Addition of DEPBT and Base: Add 1.1–1.2 equivalents of DEPBT and 2.0 equivalents of a non-nucleophilic base like triethylamine (Et3N) or diisopropylethylamine (DIPEA).[4][5] For amino acids prone to racemization, it is recommended to cool the mixture to 0°C before adding DEPBT.[4][5]

  • Reaction: Stir the mixture for 1 to 2 hours at room temperature, or as determined by reaction monitoring (e.g., TLC).[4][5]

  • Work-up:

    • Filter to remove any solid byproducts.[4][5]

    • Rinse the solid with a small amount of fresh solvent.[4][5]

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude peptide.[4][5]

2.3. Solid-Phase Peptide Coupling (Illustrative Protocol): This is a general procedure and may require optimization for specific resins and amino acids.

  • Resin Suspension: Suspend the resin in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) (approximately 10 ml per gram of resin).[4][5]

  • Addition of Amino Acid and Base: Add 1.5 equivalents of the protected amino acid (based on resin substitution) and 3 equivalents of DIPEA or Et3N.[4][5]

  • Addition of DEPBT: Add 1.5 equivalents of DEPBT.[4][5]

  • Reaction: Shake the mixture at room temperature for 1-2 hours.[4][5]

  • Washing:

    • Filter the resin.[4][5]

    • Wash the resin multiple times with DMF and then with DCM to remove excess reagents and byproducts.[4][5]

Disposal Plan

Proper disposal of DEPBT and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

3.1. Waste Segregation:

  • Solid Waste: Unused DEPBT, contaminated weighing paper, gloves, and other solid materials should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Reaction mixtures and solvent washes containing DEPBT should be collected in a separate, clearly labeled hazardous waste container for organic waste.

3.2. Disposal Procedure:

  • Container Labeling: All waste containers must be sealed and clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant).

  • Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for guidance on collection and disposal schedules.

  • Decontamination: Decontaminate any glassware or equipment that has come into contact with DEPBT using an appropriate solvent before washing. Collect the decontamination solvent as hazardous waste.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[3]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[3]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Get medical attention.[3]

  • Spills:

    • Evacuate the area.

    • Wear appropriate PPE.

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

Mandatory Visualizations

DEPBT_Handling_Workflow DEPBT Safe Handling and Disposal Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_disposal Disposal prep1 Don Appropriate PPE prep2 Work in Fume Hood prep1->prep2 prep3 Weigh DEPBT Carefully prep2->prep3 react1 Dissolve Reagents prep3->react1 Proceed to Reaction react2 Add DEPBT and Base react1->react2 react3 Monitor Reaction react2->react3 workup1 Quench/Filter react3->workup1 Reaction Complete workup2 Extract/Wash workup1->workup2 workup3 Isolate Product workup2->workup3 disp1 Segregate Waste (Solid & Liquid) workup3->disp1 Generate Waste disp2 Label Waste Containers disp1->disp2 disp3 Store in Designated Area disp2->disp3 disp4 Follow Institutional Protocol disp3->disp4

Caption: Workflow for safe handling and disposal of DEPBT.

This guide is intended to supplement, not replace, comprehensive safety training and institutional protocols. Always consult the Safety Data Sheet (SDS) for the most detailed information before handling any chemical.

References

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3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.